molecular formula C4H8O2S B010348 Sulfobetaine CAS No. 4727-41-7

Sulfobetaine

Número de catálogo: B010348
Número CAS: 4727-41-7
Peso molecular: 120.17 g/mol
Clave InChI: PSBDWGZCVUAZQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfobetaine, auch Sultaine genannt, sind grenzflächenaktive Stoffe und zählen zu den Ampholyten. Diese Zwitterionen-Verbindungen ähneln strukturell den Betainen, enthalten statt der Carboxylatgruppe (–COO−) jedoch einen, meist als Sulfopropylgruppe vorliegenden, SO3−-Rest.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-dimethylsulfonioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197081
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4727-41-7
Record name Dimethylsulfonioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsulfonioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of sulfobetaines, a class of zwitterionic compounds with significant applications in research, biotechnology, and drug development.

Zwitterionic Nature and pH Independence

Sulfobetaines are characterized by the presence of both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group within the same molecule. This dual-charge nature classifies them as zwitterions. Unlike amino acids, where the charge of the carboxyl and amino groups is pH-dependent, the quaternary ammonium and sulfonate groups in sulfobetaines are strong electrolytes. Consequently, they remain ionized over a wide pH range, typically from 2 to 12, rendering their overall neutral charge largely independent of pH fluctuations. This property is a key advantage in various applications where stable performance across different pH environments is crucial.

It is important to note that due to the permanent ionization of the quaternary ammonium and sulfonate groups, the concepts of a single pKa value or an isoelectric point (pI) as traditionally defined for amphoteric molecules with weak acidic and basic groups are not typically applied to simple sulfobetaines. For more complex sulfobetaine derivatives containing additional ionizable moieties, these parameters would be relevant and would need to be determined experimentally.

Solubility Profile

The solubility of sulfobetaines is a complex phenomenon influenced by their molecular structure, particularly the length of the alkyl chains, and the properties of the solvent.

Aqueous Solubility: Many polysulfobetaines exhibit a unique thermo-responsive behavior in water known as an upper critical solution temperature (UCST).[1] This means they are insoluble in water at lower temperatures and become soluble as the temperature increases. This transition is attributed to the disruption of intermolecular and intramolecular electrostatic interactions between the zwitterionic groups with increasing thermal energy, allowing for greater hydration and dissolution. The addition of salts can significantly affect the UCST, with different ions having varying effects on solubility (salting-in or salting-out).[1]

Solubility in Organic Solvents: The solubility of sulfobetaines in organic solvents is dependent on the overall polarity of the molecule. While the zwitterionic head group is highly polar, the presence of nonpolar alkyl chains can impart some solubility in less polar solvents.

Quantitative Solubility Data

The following table summarizes the solubility of selected this compound detergents in various solvents.

This compound DerivativeSolventSolubilityReference
This compound 3-12 (SB 3-12)DMSO40 mg/mL (119.21 mM)[2]
This compound 3-12 (SB 3-12)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2 mg/mL (5.96 mM)[2]
This compound 3-16WaterSoluble

Thermal Stability

The thermal stability of sulfobetaines is a critical property, especially for applications involving thermal processing or sterilization. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate their thermal behavior.

Quantitative Thermal Stability Data

The following table presents the thermal degradation and glass transition data for a series of polyzwitterionic polymers based on this compound.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
poly(this compound methacrylamide) (pSBMAm)276.52301.03
poly(this compound-1-vinylimidazole) (pSB1VI)Not ReportedNot Reported
poly(this compound-2-vinylpyridine) (pSB2VP)Not ReportedNot Reported
poly(this compound-4-vinylpyridine) (pSB4VP)313.69387.14

Data sourced from a study on the preparation and thermal properties of zwitterionic sulfobetaines.

Interaction with Proteins

A defining characteristic of many this compound-based materials is their resistance to nonspecific protein adsorption, a property often referred to as "antifouling." This is attributed to the tightly bound hydration layer that forms around the zwitterionic head groups, which acts as a physical and energetic barrier to protein adhesion. However, it is important to note that sulfobetaines can also engage in specific interactions with proteins, which can be concentration-dependent.[3] These interactions can influence protein stability and conformation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the chemical properties of sulfobetaines.

Synthesis of this compound Monomers

Synthesis of this compound 1-Vinylimidazole (SB1VI):

  • Dissolve 5.00 mL (1 mol) of vinylimidazole in 19.13 mL of acetone (B3395972) in a three-necked flask and stir for 30 minutes.

  • Prepare a solution of 4.77 mL of 1,3-propanesultone in 19.13 mL of acetone.

  • Add the 1,3-propanesultone solution dropwise to the vinylimidazole solution over a period of 30 minutes.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Filter the resulting white powder, wash with acetone, and dry at 40°C under reduced pressure in a vacuum oven for 24 hours.

Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place an accurately weighed sample of the this compound polymer (~5-10 mg) into a tared TGA pan.

  • Place the sample pan and an empty reference pan into the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The onset of a significant mass loss is typically considered the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC):

  • Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Accurately weigh a small amount of the this compound polymer sample (5-10 mg) into a DSC pan and seal it.

  • Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Subject the sample to a controlled temperature program, which typically includes heating, cooling, and isothermal segments, at a defined rate (e.g., 10°C/min).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC thermogram.

Solubility Determination

UV-Visible Spectroscopy Method:

  • Prepare a series of standard solutions of the this compound in the desired solvent with known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare a saturated solution of the this compound in the same solvent by adding an excess of the compound and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

  • Filter the saturated solution to remove any undissolved solid.

  • Measure the absorbance of the clear filtrate at λmax.

  • Use the calibration curve to determine the concentration of the this compound in the saturated solution, which corresponds to its solubility.[4]

Protein Interaction Analysis

Fluorescence Spectroscopy:

  • Prepare solutions of the protein of interest and the this compound in a suitable buffer.

  • Measure the intrinsic fluorescence of the protein (typically from tryptophan residues) at a fixed excitation wavelength (e.g., 280 nm or 295 nm) and record the emission spectrum.

  • Titrate the protein solution with increasing concentrations of the this compound solution.

  • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Analyze the changes in fluorescence intensity (quenching or enhancement) to determine binding parameters such as the binding constant and the number of binding sites.[5]

Dynamic Light Scattering (DLS):

  • Prepare filtered solutions of the protein and the this compound in a suitable buffer.

  • Measure the hydrodynamic radius (Rh) of the protein alone using a DLS instrument.

  • Prepare mixtures of the protein and this compound at various molar ratios.

  • Measure the Rh of each mixture.

  • An increase in the average Rh upon addition of the this compound can indicate binding and the formation of larger complexes.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Characterization of Sulfobetaines cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction 1. Mixing Purification Purification Reaction->Purification 2. Isolation Product Product Purification->Product 3. Final Product TGA TGA Product->TGA Thermal Stability DSC DSC Product->DSC Thermal Transitions Solubility Solubility Product->Solubility Solubility Profile Protein_Interaction Protein_Interaction Product->Protein_Interaction Binding Affinity Protein_Interaction_Analysis Experimental Workflow for Protein-Sulfobetaine Interaction Analysis Start Start Prepare_Solutions Prepare Protein and This compound Solutions Start->Prepare_Solutions Fluorescence_Spectroscopy Fluorescence Spectroscopy Prepare_Solutions->Fluorescence_Spectroscopy DLS Dynamic Light Scattering (DLS) Prepare_Solutions->DLS Analyze_Quenching Analyze Fluorescence Quenching Fluorescence_Spectroscopy->Analyze_Quenching Analyze_Size_Change Analyze Hydrodynamic Radius Change DLS->Analyze_Size_Change Determine_Binding Determine Binding Parameters (Binding Constant, Stoichiometry) Analyze_Quenching->Determine_Binding Analyze_Size_Change->Determine_Binding End End Determine_Binding->End

References

An In-depth Guide to Sulfobetaines for Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfobetaines are a class of zwitterionic compounds that have garnered significant attention in biological and biochemical research. Their unique structure, which includes both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, confers a net neutral charge over a wide pH range. This property makes them exceptionally useful as buffering agents and detergents in sensitive biological systems, where maintaining a stable physiological environment is paramount.[1][2]

Core Structure and Properties

The fundamental structure of a sulfobetaine consists of a positively charged quaternary ammonium cation and a negatively charged sulfonate anion.[3] These charged groups are typically separated by a flexible aliphatic chain. This zwitterionic nature is the key to their function, creating a highly polar molecule that is electrically neutral overall.

One of the most significant advantages of sulfobetaines is their ability to form a tightly bound hydration layer.[3] This layer of water molecules provides a physical and thermodynamic barrier that effectively suppresses the non-specific adsorption of proteins and other biomolecules to surfaces, a property known as "ultralow-fouling."[3][4][5] This makes them ideal for applications involving sensitive proteins and implanted medical devices where preventing biofouling is critical.[4][6]

Caption: General chemical structure of a this compound molecule.

Function in Biological Systems

Sulfobetaines serve two primary roles in biological research: as non-denaturing detergents and as components of buffering systems.

  • Protein Solubilization: Many sulfobetaines, particularly those with longer alkyl chains (e.g., SB-12, SB-14, SB-16), are effective zwitterionic detergents.[7] They are used to extract and solubilize membrane proteins by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the proteins, thereby keeping them soluble in aqueous solutions.[8][9] A key advantage is that they often achieve this while preserving the protein's native structure and function, which is critical for downstream analysis and drug development.[10][11] Studies have shown that the addition of this compound-type agents can increase the yield of protein extraction by up to 100%.[12]

  • Buffering Agents: While many well-known biological buffers like HEPES and MOPS are zwitterionic, the term "this compound buffer" often refers to compounds within the Good's buffer series that contain a sulfonate group, such as PIPES, MOPS, and TAPS. These buffers are prized for their pKa values falling within the physiological range of 6.0 to 8.5, minimal interaction with biological macromolecules, and poor ability to cross cell membranes.[13] Their zwitterionic nature ensures they remain soluble without significantly affecting ionic strength.

Quantitative Data of Common this compound-Related Buffers

The selection of a buffer is critical and depends on the desired pH for the experiment.[14] The buffering capacity is optimal when the pH is close to the buffer's pKa value, typically within a range of pKa ± 1.[15]

Buffer NamepKa (at 25°C)Useful pH RangeTemp. Effect (ΔpKa/°C)
MES 6.105.5 - 6.7-0.011
PIPES 6.766.1 - 7.5-0.0085
MOPS 7.206.5 - 7.9-0.015
HEPES 7.486.8 - 8.2-0.014
TAPS 8.407.7 - 9.1-0.018
CHES 9.508.6 - 10.0-0.011
CAPS 10.409.7 - 11.1-0.018

Data compiled from various chemical supplier and buffer reference charts.[14][16][17]

Experimental Protocol: Solubilization of Membrane Proteins

This protocol provides a general methodology for the extraction of membrane proteins using a this compound-based zwitterionic detergent like CHAPS or a non-detergent this compound (NDSB).

Materials:

  • Cell pellet containing the membrane protein of interest.

  • Lysis/Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

  • Zwitterionic Detergent: 1-2% (w/v) CHAPS or 0.5-1.0 M NDSB-201.

  • Ultracentrifuge.

Methodology:

  • Buffer Preparation: Prepare the Lysis/Solubilization Buffer and chill on ice. Just before use, add the protease inhibitor cocktail and the chosen this compound detergent to the desired final concentration.

  • Cell Lysis: Resuspend the cell pellet in the prepared buffer. The volume depends on the pellet size, but a 1:10 ratio (pellet weight:buffer volume) is a common starting point.

  • Incubation: Gently agitate the suspension at 4°C for 1-2 hours. This allows the detergent to disrupt the cell membranes and form mixed micelles with the membrane proteins.[9]

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized cellular debris, including cytoskeletal components and aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins now present in detergent micelles.

  • Downstream Analysis: The solubilized protein fraction is now ready for subsequent purification steps, such as affinity chromatography, or for direct analysis.

Caption: Experimental workflow for membrane protein extraction.

References

The Zwitterionic Nature of Sulfobetaines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sulfobetaines are a class of zwitterionic compounds that have garnered significant attention in the biomedical and pharmaceutical fields. Their unique molecular structure, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, imparts exceptional properties, making them ideal candidates for a wide range of applications, from biocompatible coatings for medical devices to advanced drug delivery systems.[1][2][3] This in-depth technical guide explores the core principles of the zwitterionic nature of sulfobetaines, detailing their synthesis, characterization, and the experimental methodologies used to evaluate their performance.

The Core of Zwitterionic Chemistry: Structure and Properties

The fundamental characteristic of a this compound is its zwitterionic nature. A zwitterion is a molecule that has an equal number of positive and negative formal charges, resulting in an overall neutral charge.[4] In sulfobetaines, the positive charge is located on a quaternary ammonium cation, while the negative charge resides on a sulfonate anion.[5] This charge distribution is stable over a wide pH range.

This unique intramolecular salt structure is responsible for the hallmark properties of sulfobetaines:

  • Exceptional Biocompatibility: The zwitterionic surface mimics the outer leaflet of cell membranes, which is also composed of zwitterionic phospholipids. This biomimicry leads to very low inflammatory responses and minimal cell adhesion.[1][6]

  • Excellent Antifouling Properties: The tightly bound hydration layer around the zwitterionic groups acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins, bacteria, and other biomolecules.[2][5] This "stealth" property is crucial for the longevity and efficacy of implanted medical devices and drug delivery vehicles.[6]

  • High Hydrophilicity: The presence of charged groups leads to strong interactions with water molecules, resulting in high water solubility and the formation of a stable hydration layer.[7]

General chemical structure of a this compound monomer.

Synthesis and Characterization of Sulfobetaines

The synthesis of this compound monomers typically involves the quaternization of a tertiary amine with a sultone, most commonly 1,3-propanesultone.[6] These monomers can then be polymerized, often via free radical polymerization, to create polysulfobetaines.[2]

Tertiary_Amine Tertiary Amine (e.g., N,N-dimethylalkylamine) Reaction Quaternization Reaction Tertiary_Amine->Reaction Sultone Sultone (e.g., 1,3-propanesultone) Sultone->Reaction Monomer This compound Monomer Reaction->Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Polymer Polythis compound Polymerization->Polymer

A typical synthesis workflow for a this compound polymer.

A variety of analytical techniques are employed to characterize the resulting this compound monomers and polymers to confirm their structure and properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and incorporation of the this compound moiety into the polymer backbone.[7]
Thermogravimetric Analysis (TGA) Determines the thermal stability and decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), providing insights into the polymer's amorphous or crystalline nature.
Transmission Electron Microscopy (TEM) Visualizes the self-assembled nanostructures, such as micelles or aggregates, in solution.[6]
Zeta Potential Measurement Determines the surface charge of self-assembled structures under varying pH conditions.[6]

Table 1: Representative Thermal Properties of Polysulfobetaines

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
poly(this compound methacrylamide) (pSBMAm)276.52301.03
poly(this compound-4-vinylpyridine) (pSB4VP)313.69387.14
Data sourced from a study on the thermal properties of various zwitterionic polymers.[6]

Experimental Protocols for Performance Evaluation

To assess the efficacy of this compound-based materials, particularly in the context of drug development and biomedical applications, a number of key experiments are routinely performed.

Protein Adsorption Assay

Objective: To quantify the resistance of a this compound-coated surface to non-specific protein adsorption.

Methodology:

  • Surface Preparation: A substrate (e.g., glass, gold, or a relevant polymer) is coated with the this compound polymer.

  • Protein Incubation: The coated surface is incubated with a solution of a model protein, such as fibrinogen or lysozyme, for a specified time.

  • Washing: The surface is thoroughly rinsed to remove any loosely bound protein.

  • Quantification: The amount of adsorbed protein is quantified using techniques like Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Adhesion and Viability Assays

Objective: To evaluate the biocompatibility and cytocompatibility of the this compound material.

Methodology:

  • Cell Culture: A specific cell line (e.g., fibroblasts, endothelial cells) is cultured on the this compound-coated surface.

  • Incubation: The cells are incubated for a defined period to allow for potential adhesion and growth.

  • Microscopy: The surface is visualized using microscopy to assess cell morphology and the number of adherent cells.

  • Viability Staining: Cell viability is determined using assays such as the MTT assay or live/dead staining, which differentiate between living and dead cells.

Substrate Prepare Substrate Coating Apply this compound Coating Substrate->Coating Incubation Incubate with Protein Solution Coating->Incubation Washing Wash to Remove Unbound Protein Incubation->Washing Quantification Quantify Adsorbed Protein (e.g., SPR, QCM) Washing->Quantification Analysis Analyze Antifouling Performance Quantification->Analysis

Experimental workflow for evaluating antifouling properties.

Applications in Drug Development

The unique properties of sulfobetaines make them highly valuable in the field of drug development. Their ability to resist protein fouling and cell adhesion is critical for enhancing the in vivo performance of drug delivery systems.

  • "Stealth" Drug Delivery Vehicles: When incorporated into nanoparticles, liposomes, or other drug carriers, sulfobetaines create a hydrophilic, bio-inert surface. This "stealth" coating reduces recognition by the immune system, leading to longer circulation times and improved bioavailability of the therapeutic agent.[6]

  • Enhanced Biocompatibility of Implants: this compound coatings on drug-eluting stents and other implantable devices can prevent the formation of a fibrotic capsule, ensuring the sustained and effective release of the therapeutic agent.[3]

  • Solubilization of Poorly Soluble Drugs: The zwitterionic nature of sulfobetaines can be leveraged to improve the solubility of hydrophobic drugs, a significant challenge in drug formulation.

Logical relationship of this compound properties to applications.

References

The Role of Non-Detergent Sulfobetaines in Protein Folding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein chemistry and proteomics.[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a unique molecular structure with a hydrophilic sulfobetaine head group and a short hydrophobic tail.[3][4] This amphiphilic nature allows them to interact favorably with proteins, preventing aggregation and facilitating proper folding without disrupting their native structure.[1][3] This technical guide provides a comprehensive overview of the role of NDSBs in protein folding, including their mechanisms of action, quantitative effects on protein stability, and detailed experimental protocols for their application.

Mechanism of Action

The primary role of NDSBs in protein folding is to prevent irreversible aggregation of folding intermediates and to stabilize partially folded states.[2][5] They achieve this through several proposed mechanisms:

  • Weak Protein-NDSB Interactions: NDSBs interact weakly and reversibly with exposed hydrophobic patches on unfolded or partially folded protein intermediates.[2] This interaction prevents the hydrophobic regions of different protein molecules from associating with each other and forming aggregates.

  • Modification of the Solvent Environment: NDSBs can alter the properties of the aqueous solvent, creating a more favorable environment for protein folding.[5] They are thought to influence the water structure around the protein, which can reduce the hydrophobic effect that drives aggregation.[5]

  • Pharmacological Chaperone Activity: In some cases, NDSBs can act as pharmacological chaperones by binding to specific pockets on the surface of a protein. This binding can stabilize the native conformation and favor the correct folding pathway.[6][7] For instance, NDSB-201 has been shown to bind to a specific pocket on the extracellular domain of the type II TGF-β receptor (TBRII-ECD), thereby stabilizing its folded state.[6]

Quantitative Data on the Effects of Non-Detergent Sulfobetaines

The efficacy of NDSBs in promoting protein folding and preventing aggregation has been quantified in numerous studies. The following tables summarize key findings for various proteins and NDSBs.

Table 1: Effect of NDSBs on Protein Refolding Yield
ProteinNDSB TypeNDSB Concentration (M)Refolding Yield (%)Fold Increase in YieldReference
Tryptophan Synthase β2 subunitModified NDSBsNot Specified97-100-[4]
LysozymeNDSBsNot Specified-Up to 12-fold[4]
TBRII-ECDNDSB-2011.0-Up to 3-fold[6]
Table 2: Effect of NDSBs on Protein Aggregation
ProteinNDSB TypeNDSB Concentration (M)Parameter MeasuredObservationReference
Bovine Serum Albumin (BSA)NDSB-1950.5Hydrodynamic DiameterOnset of aggregation delayed from 30 min to 50 min[5]
Table 3: Effect of NDSBs on Protein Stability
ProteinNDSB TypeNDSB Concentration (M)Parameter MeasuredObservationReference
Various Large ProteinsNDSB (3-(1-pyridinio)-1-propanesulfonate)Not SpecifiedUnfolding Reversibility (DSC)Improved unfolding reversibility by inhibiting heat-induced aggregation[8]
UbiquitinNDSB-195Not SpecifiedStability against Guanidinium Chloride DenaturationEnhanced stability[9]
Monoclonal Antibody (mAb1)--Melting Temperature (Tm)Low-pH and high-salt concentrations decrease stability[10]

Experimental Protocols

Protocol 1: Protein Refolding from Inclusion Bodies using NDSBs

This protocol outlines a general workflow for refolding recombinant proteins expressed as inclusion bodies in E. coli.

1. Inclusion Body Isolation and Washing: a. Harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and disrupt the cells using sonication or high-pressure homogenization. c. Centrifuge the lysate to pellet the inclusion bodies. d. Wash the inclusion bodies with a buffer containing a low concentration of a denaturant (e.g., 1-2 M urea) and a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cellular debris.[11] Repeat the wash step as necessary.

2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidine Hydrochloride or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.[12] b. Incubate at room temperature with gentle agitation until the inclusion bodies are completely dissolved. c. Remove any remaining insoluble material by centrifugation.

3. Protein Refolding by Dilution: a. Prepare a refolding buffer containing an appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5), a redox shuffling system (e.g., a combination of reduced and oxidized glutathione), and the desired concentration of NDSB (typically 0.5-1.0 M).[1] b. Slowly add the solubilized protein solution to the refolding buffer with gentle stirring. A rapid dilution of 1:10 to 1:100 is common. c. Incubate the refolding mixture at a low temperature (e.g., 4°C) for several hours to overnight to allow for proper folding.

4. Purification and Characterization of Refolded Protein: a. Remove the NDSB and any remaining denaturant by dialysis or diafiltration against a suitable buffer.[3] b. Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography). c. Characterize the refolded protein for its structure and function using techniques such as Circular Dichroism (CD) spectroscopy, fluorescence spectroscopy, and activity assays.

Protocol 2: Monitoring Protein Folding with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and monitor folding transitions.

1. Sample Preparation: a. Prepare protein samples at a concentration of 0.1-0.5 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[13] b. Prepare a corresponding buffer blank. c. If studying NDSB effects, prepare protein samples in the presence and absence of the desired concentration of NDSB.

2. Instrument Setup: a. Use a quartz cuvette with a pathlength of 0.1 cm. b. Set the wavelength range to 190-260 nm for far-UV CD.[13] c. Set the scanning speed, bandwidth, and response time according to the instrument manufacturer's recommendations.

3. Data Acquisition: a. Record the CD spectrum of the buffer blank. b. Record the CD spectra of the protein samples. c. For thermal denaturation studies, record CD spectra at increasing temperatures to monitor unfolding.

4. Data Analysis: a. Subtract the buffer blank spectrum from the protein spectra. b. Convert the raw data (ellipticity) to mean residue ellipticity. c. Analyze the spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. d. For thermal melts, plot the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of temperature to determine the melting temperature (Tm).

Protocol 3: Assessing Protein Conformation with Extrinsic Fluorescence Spectroscopy

Extrinsic fluorescent dyes, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), can be used to probe the exposure of hydrophobic regions on a protein's surface, which is indicative of its folding state.

1. Sample Preparation: a. Prepare protein samples at a concentration of approximately 0.1 mg/mL in a suitable buffer.[14] b. Prepare a stock solution of ANS (e.g., 10 mM in DMSO). c. Add a small volume of the ANS stock solution to the protein samples to achieve a final ANS concentration in the micromolar range (e.g., 50 µM).[14] d. Prepare a buffer blank containing the same concentration of ANS. e. Incubate the samples in the dark for a few minutes before measurement.

2. Instrument Setup: a. Use a fluorescence spectrophotometer and a quartz cuvette with a 1 cm pathlength. b. Set the excitation wavelength to approximately 350-380 nm. c. Set the emission wavelength range to 400-600 nm.[14]

3. Data Acquisition: a. Record the emission spectrum of the buffer blank (containing ANS). b. Record the emission spectra of the protein samples (containing ANS).

4. Data Analysis: a. Subtract the buffer blank spectrum from the protein sample spectra.[14] b. Analyze the changes in fluorescence intensity and the wavelength of maximum emission (λmax). An increase in fluorescence intensity and a blue-shift in λmax typically indicate increased exposure of hydrophobic surfaces and a less folded state.

Visualizations

Logical Workflow for NDSB-Assisted Protein Refolding from Inclusion Bodies

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Refolding cluster_aggregation Off-Pathway Cell_Culture E. coli Culture Induction Protein Expression Induction Cell_Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (Denaturant + Reductant) IB_Isolation->Solubilization Refolding Refolding by Dilution (Buffer + NDSB + Redox System) Solubilization->Refolding Aggregation Aggregation Solubilization->Aggregation Purification Purification (Chromatography) Refolding->Purification Refolding->Aggregation Characterization Characterization (CD, Fluorescence, Activity) Purification->Characterization NDSB_Action NDSBs prevent aggregation and stabilize folding intermediates NDSB_Action->Refolding

Caption: Workflow for NDSB-assisted protein refolding from E. coli inclusion bodies.

Conceptual Mechanism of NDSB Action in Preventing Protein Aggregation

G cluster_unfolded Unfolded State cluster_pathways Folding Pathways cluster_ndsb NDSB Intervention Unfolded Unfolded Protein (Exposed Hydrophobic Regions) Intermediate Folding Intermediate Unfolded->Intermediate Native Native Protein (Correctly Folded) Intermediate->Native Correct Folding Aggregate Aggregated Protein (Misfolded) Intermediate->Aggregate Aggregation NDSB NDSB NDSB->Intermediate Stabilizes intermediate, prevents aggregation

References

In Vivo Biocompatibility of Sulfobetaine-Based Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo biocompatibility of sulfobetaine-based materials, a class of zwitterionic polymers with increasing prominence in biomedical applications. Citing their exceptional resistance to protein adsorption and cell adhesion, this document synthesizes key quantitative data, details experimental protocols for biocompatibility assessment, and visualizes relevant biological pathways and workflows to support researchers and developers in the effective application of these advanced biomaterials.

Core Principles of this compound Biocompatibility

This compound-based materials, particularly poly(this compound methacrylate) (pSBMA), exhibit outstanding biocompatibility primarily due to their unique zwitterionic nature. Each monomer unit contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This structure allows for strong electrostatic interactions with water molecules, forming a tightly bound hydration layer on the material surface. This hydration layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and the subsequent adhesion of cells. This "antifouling" property is the cornerstone of their biocompatibility, leading to a minimal foreign body response in vivo.

The host response to an implanted biomaterial is a complex cascade of events initiated by protein adsorption. By mitigating this initial step, this compound-based materials can significantly reduce downstream inflammatory processes, including neutrophil and macrophage activation, fibrous capsule formation, and thrombus generation in blood-contacting applications.

Quantitative In Vivo Performance Data

The following tables summarize key quantitative data from various in vivo studies, demonstrating the superior biocompatibility of this compound-based materials compared to control surfaces.

Table 1: Reduction in Protein Adsorption and Cell Adhesion

Material/CoatingIn Vivo ModelMetricReduction vs. ControlCitation
Poly(this compound methacrylate) (pSBMA) CoatingPorcine Model (7 & 26-day implant)Platelet AdhesionMinimal adhesion observed[1]
pSBMA Hydrogel Coating on Polyurethane---Fibrinogen Adsorption~80%[2]
pSBMA Hydrogel Coating on Polyurethane---Human Dermal Fibroblast Adhesion~80%[2]
Polydopamine-pSBMA CoatingMurine Brain Implant (1 week)Protein Adsorption89%[3]
Polydopamine-pSBMA Coating---Fibroblast Adhesion86%[3]
Poly-sulfobetaine (polySB) Modified CatheterCanine ModelThrombus Formation>99%[4]
Poly-sulfobetaine (polySB) Modified CatheterHuman Blood (in vitro)Platelet Attachment>98%[4]

Table 2: Attenuation of Inflammatory and Foreign Body Response

Material/CoatingIn Vivo ModelMetricObservationCitation
Poly(this compound methacrylate) (pSBMA) HydrogelMurine Subcutaneous Implant (4 weeks)Fibrous Capsule ThicknessSimilar to polyHEMA control, but with improved vascularity[5]
Poly-sulfobetaine (polySB) Modified CatheterAnimal Implant ModelInflammation50% less inflammation[4]
Polydopamine-pSBMA CoatingMurine Brain Implant (1 week)Astrocyte Activation (GFAP intensity)30-41% reduction[3]
Zwitterionic Hydrogels (pSBMA and pCBMA-co-HEMA)Murine Subcutaneous Implant (1 week)Cell AttachmentReduced compared to polyHEMA[5]
Biodegradable this compound Polymer---CytotoxicityNo noticeable cytotoxicity[6]
This compound-based Drug ConjugateMurine ModelBiocompatibilityExhibited good biocompatibility[7]

Key Experimental Protocols

This section provides detailed methodologies for critical in vivo experiments to assess the biocompatibility of this compound-based materials.

Subcutaneous Implantation for Inflammatory and Fibrous Capsule Assessment

This protocol is designed to evaluate the local tissue response to an implanted this compound-based material.

Objective: To assess the inflammatory cell infiltration and fibrous capsule formation around a subcutaneously implanted biomaterial.

Materials:

  • Test material (e.g., this compound hydrogel discs, 5 mm diameter, 1 mm thick)

  • Control material (e.g., medical-grade silicone or polyethylene)

  • 8-12 week old male C57BL/6 mice

  • Surgical instruments (scalpel, forceps, scissors)

  • Sutures or surgical staples

  • Anesthetic (e.g., Isoflurane)

  • Analgesics

  • 10% neutral buffered formalin

  • Paraffin wax

  • Hematoxylin and Eosin (H&E) stain

  • Masson's Trichrome stain

  • Microscope with imaging software

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave and disinfect the dorsal skin. Administer pre-operative analgesics.

  • Surgical Implantation: Make a small incision (~1 cm) in the dorsal midline. Create a subcutaneous pocket on each side of the incision using blunt dissection. Insert one test and one control implant into the pockets. Close the incision with sutures or surgical staples.

  • Post-operative Care: Monitor the animals for recovery and signs of distress. Administer post-operative analgesics as required.

  • Explantation and Tissue Processing: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals. Carefully excise the implants along with the surrounding tissue. Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

  • Histological Analysis: Dehydrate the fixed tissues, embed them in paraffin, and section them into 5 µm thick slices. Stain the sections with H&E to visualize cell nuclei and cytoplasm, and with Masson's Trichrome to identify collagen fibers in the fibrous capsule.

  • Data Quantification: Using a microscope and imaging software, measure the thickness of the fibrous capsule at multiple points around the implant. Quantify the number and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, foreign body giant cells) at the implant-tissue interface.

In Vivo Hemocompatibility Assessment: Thrombosis Model

This protocol evaluates the blood-contacting properties of this compound-coated devices.

Objective: To assess the thrombogenicity of a this compound-coated catheter in a canine model.

Materials:

  • This compound-coated catheters

  • Uncoated control catheters

  • Adult mongrel dogs

  • Anesthetic and surgical monitoring equipment

  • Vascular access sheaths

  • Indium-111 labeled platelets

  • Gamma camera for imaging

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the dog and maintain anesthesia throughout the procedure. Monitor vital signs continuously.

  • Platelet Labeling: Isolate autologous platelets and label them with Indium-111 oxine.

  • Catheter Placement: Introduce the test and control catheters into the femoral veins or arteries through vascular access sheaths.

  • In Vivo Imaging: Position the animal under a gamma camera and acquire images at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 2-4 hours) to monitor platelet accumulation on the catheters.

  • Catheter Removal and Analysis: After the imaging period, carefully remove the catheters.

  • Quantitative Analysis: Quantify the radioactivity on the catheters to determine the extent of platelet adhesion. The amount of thrombus formed can also be determined by weighing the catheter before and after removal of the clot.

  • Histological Examination: The blood vessels at the site of catheter placement can be excised for histological analysis to assess for any vessel wall injury or thrombus formation.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language).

Complement Activation at the Biomaterial Interface

The complement system is a critical component of the innate immune response and is often activated upon contact with foreign materials. This compound surfaces, by resisting protein adsorption, can mitigate this cascade.

Complement_Activation cluster_0 Biomaterial Surface cluster_1 Blood/Tissue Fluid Material Material Proteins Proteins Material->Proteins Adsorption (Inhibited by this compound) C3 C3 Proteins->C3 Activation C3b C3b C3->C3b Cleavage C3_Convertase C3 Convertase C3b->C3_Convertase Formation C3_Convertase->C3 Amplification Loop C5 C5 C3_Convertase->C5 Cleavage C5a C5a (Anaphylatoxin) C5->C5a C5b-9 C5b-9 (MAC) C5->C5b-9 Formation Inflammatory_Cells Inflammatory Cells (Neutrophils, Macrophages) C5a->Inflammatory_Cells Recruitment & Activation C5b-9->Material Cell Lysis/Tissue Damage

Complement activation cascade at a biomaterial surface.
Experimental Workflow for In Vivo Biocompatibility Testing

The following diagram outlines the general workflow for conducting in vivo biocompatibility studies of this compound-based materials.

Biocompatibility_Workflow Material_Fabrication This compound Material Fabrication/Coating Sterilization Sterilization Material_Fabrication->Sterilization Implantation Surgical Implantation (Subcutaneous, Intravascular, etc.) Sterilization->Implantation Animal_Model Animal Model Selection (e.g., Mouse, Rat, Pig) Animal_Model->Implantation Post_Op_Monitoring Post-operative Monitoring Implantation->Post_Op_Monitoring Explantation Explantation at Pre-defined Timepoints Post_Op_Monitoring->Explantation Analysis Analysis Explantation->Analysis Histology Histology (H&E, Masson's Trichrome) Analysis->Histology Immunohistochemistry Immunohistochemistry (e.g., CD68 for Macrophages) Analysis->Immunohistochemistry Blood_Analysis Blood Analysis (Coagulation, Platelet Count) Analysis->Blood_Analysis Imaging In Vivo Imaging (e.g., for Thrombosis) Analysis->Imaging

General workflow for in vivo biocompatibility assessment.

Conclusion

This compound-based materials represent a significant advancement in the field of biocompatible polymers. Their inherent ability to resist protein and cell fouling translates to a markedly reduced inflammatory and thrombotic response in vivo. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and developers aiming to leverage the unique properties of this compound for a wide range of biomedical applications, from implantable devices to drug delivery systems. The continued investigation and standardized testing of these materials will undoubtedly pave the way for safer and more effective medical technologies.

References

An In-depth Technical Guide to Sulfobetaine Interactions with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between sulfobetaines and lipid bilayers. Sulfobetaines, a class of zwitterionic surfactants, are widely utilized in biochemical and pharmaceutical research for their ability to solubilize membrane proteins while preserving their native structure.[1][2][3] Understanding their fundamental interactions with lipid membranes is crucial for optimizing their use in drug delivery systems and membrane protein studies.[4][5]

Core Principles of Sulfobetaine-Lipid Bilayer Interactions

Sulfobetaines are amphiphilic molecules characterized by a hydrophobic tail and a zwitterionic headgroup containing both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group.[2][3] This unique headgroup structure dictates their interaction with lipid bilayers, which is primarily governed by electrostatic and hydrophobic forces.

The interaction can be broadly categorized into several stages, starting from the adsorption of this compound monomers to the bilayer surface, followed by their insertion into the lipid core, and potentially leading to membrane solubilization at higher concentrations.[3] The nature and extent of these interactions are influenced by factors such as the alkyl chain length of the this compound, the lipid composition of the bilayer, temperature, and the ionic strength of the surrounding medium.[6]

A key aspect of their interaction is the potential for attractive forces between the this compound headgroup and the phospholipid headgroups. For instance, studies have shown that this compound lipids can have attractive interactions with phosphatidylcholine (PC) lipids, particularly when their headgroup charges are arranged in an antiparallel fashion.[7][8] This can lead to a condensation effect, resulting in a decrease in the area per molecule in mixed monolayers.[7][9]

Quantitative Analysis of this compound Effects on Lipid Bilayers

The interaction of sulfobetaines with lipid bilayers leads to measurable changes in the physical properties of the membrane. One of the key parameters studied is the gel-to-liquid crystalline phase transition temperature (Tc). The table below summarizes the effect of incorporating a this compound lipid, 1,2-dipalmitoyl-sn-glycero-3-sulfobetaine (DPSB), on the Tc of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles.

Molar Fraction of DPSB in DPPC VesiclesGel-to-Liquid Crystalline Phase Transition Temperature (Tc) (°C)
0.0~41.5
0.1~42.0
0.2~42.5
0.3~43.0
0.4~43.5
0.5~44.0
0.6~43.8
0.7~43.5
0.8~43.0
0.9~42.5
1.0~42.0

Note: The data is adapted from studies on the intermolecular interactions between DPPC and DPSB. The values indicate a non-ideal mixing behavior, with the maximum Tc observed at an equimolar composition, suggesting a significant attractive interaction at this ratio.[7][9]

Visualizing the Interaction and Experimental Workflow

To better understand the complex processes involved, the following diagrams illustrate the proposed mechanism of interaction and a typical experimental workflow for its investigation.

G Mechanism of this compound-Lipid Bilayer Interaction cluster_0 Initial State cluster_1 Interaction Stages cluster_2 Resulting Structures Lipid Bilayer Lipid Bilayer Adsorption Adsorption Lipid Bilayer->Adsorption This compound Monomers This compound Monomers This compound Monomers->Adsorption Low Concentration Insertion Insertion Adsorption->Insertion Perturbation Perturbation Insertion->Perturbation Increased Concentration Solubilization Solubilization Perturbation->Solubilization Above CMC Mixed Vesicles Mixed Vesicles Perturbation->Mixed Vesicles Mixed Micelles Mixed Micelles Solubilization->Mixed Micelles

Caption: A flowchart illustrating the progressive interaction of sulfobetaines with a lipid bilayer.

G Experimental Workflow for Studying this compound-Lipid Interactions cluster_0 Sample Preparation cluster_1 Biophysical Characterization cluster_2 Structural Analysis cluster_3 Computational Modeling Liposome Formulation Liposome Formulation DSC Differential Scanning Calorimetry Liposome Formulation->DSC ITC Isothermal Titration Calorimetry Liposome Formulation->ITC DLS Dynamic Light Scattering Liposome Formulation->DLS Spectroscopy Fluorescence/IR Spectroscopy Liposome Formulation->Spectroscopy Microscopy AFM/Electron Microscopy Liposome Formulation->Microscopy Reflectometry Neutron/X-ray Reflectometry Liposome Formulation->Reflectometry This compound Solution This compound Solution This compound Solution->DSC This compound Solution->ITC This compound Solution->DLS This compound Solution->Spectroscopy This compound Solution->Microscopy This compound Solution->Reflectometry MD Molecular Dynamics Simulations DSC->MD ITC->MD DLS->MD Spectroscopy->MD Microscopy->MD Reflectometry->MD

Caption: A typical experimental workflow for investigating this compound-lipid interactions.

Key Experimental Protocols

A variety of biophysical techniques are employed to characterize the interactions between sulfobetaines and lipid bilayers. Below are detailed methodologies for some of the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in the phase transition temperature (Tc) of lipid bilayers upon interaction with sulfobetaines.[7][10]

  • Materials and Reagents:

    • High-purity synthetic phospholipids (B1166683) (e.g., DPPC).

    • This compound of interest (e.g., DPSB).

    • Organic solvent for lipid dissolution (e.g., chloroform/methanol mixture).

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Lipid Film Preparation: The desired amounts of lipid and this compound are dissolved in an organic solvent. The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film.

    • Vesicle Hydration: The lipid film is hydrated with the aqueous buffer above the Tc of the lipid to form multilamellar vesicles (MLVs).

    • Vesicle Sizing (Optional): For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size or sonication.

    • DSC Analysis: A specific amount of the vesicle suspension is loaded into a DSC sample pan. An equal volume of buffer is used as a reference. The sample and reference are then heated and cooled at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid phase transition.

    • Data Analysis: The thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tc), and the enthalpy of the phase transition.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding between sulfobetaines and lipid vesicles.[6]

  • Materials and Reagents:

    • Large unilamellar vesicles (LUVs) of a defined lipid composition.

    • A concentrated solution of the this compound in the same buffer as the LUVs.

  • Procedure:

    • Sample Preparation: LUVs are prepared by extrusion and their concentration is accurately determined. The this compound solution is also prepared at a concentration significantly higher than that of the lipid.

    • ITC Measurement: The LUV suspension is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

    • Titration: Small aliquots of the this compound solution are injected into the LUV suspension at regular intervals while the heat change associated with each injection is measured.

    • Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to lipid. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Langmuir-Blodgett Trough for Monolayer Studies

This technique is used to study the interactions of sulfobetaines with lipid monolayers at the air-water interface.[11][12]

  • Materials and Reagents:

    • Lipid solution in a volatile organic solvent (e.g., chloroform).

    • This compound solution in the aqueous subphase.

    • High-purity water for the subphase.

  • Procedure:

    • Monolayer Formation: The Langmuir trough is filled with the aqueous subphase. The lipid solution is then carefully spread onto the surface of the subphase. The solvent is allowed to evaporate, leaving a lipid monolayer.

    • Isotherm Measurement: The monolayer is compressed by movable barriers while the surface pressure is measured using a Wilhelmy plate. This generates a surface pressure-area (π-A) isotherm.

    • Interaction Study: To study the interaction with sulfobetaines, the this compound can either be co-spread with the lipid or injected into the subphase beneath the lipid monolayer. Changes in the π-A isotherm, such as a shift in the molecular area or changes in the compressibility modulus, indicate an interaction.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between sulfobetaines and lipid bilayers.[13][14][15]

  • General Workflow:

    • System Setup: A lipid bilayer of the desired composition is constructed using molecular modeling software. The bilayer is then solvated in a water box containing ions to neutralize the system and mimic physiological ionic strength. This compound molecules are then added to the water phase.

    • Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions of lipids, water, ions, and the this compound is chosen.

    • Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax any steric clashes and to bring the system to the desired temperature and pressure.

    • Production Run: A long simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the system.

    • Analysis: The trajectory from the production run is analyzed to calculate various properties, such as the location and orientation of the this compound molecules relative to the bilayer, the effect on membrane thickness and area per lipid, and the order parameters of the lipid acyl chains.

Conclusion

The interaction of sulfobetaines with lipid bilayers is a multifaceted process with significant implications for their application in research and drug development. Their zwitterionic nature allows for a range of interactions, from surface adsorption to membrane solubilization, which can be finely tuned by altering molecular structures and experimental conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating these complex interactions. The continued investigation in this area will undoubtedly lead to the development of more effective this compound-based systems for membrane protein research and novel drug delivery vehicles.

References

A Technical Guide to the Critical Micelle Concentration of Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical micelle concentration (CMC) of sulfobetaine surfactants, a class of zwitterionic compounds with significant applications in research and pharmaceutical development. Understanding the CMC is crucial for effectively utilizing these versatile molecules in areas such as drug solubilization, protein stabilization, and as components in advanced drug delivery systems.[1][2]

Introduction to Sulfobetaines and Critical Micelle Concentration

Sulfobetaines are a type of zwitterionic surfactant, meaning their molecular structure contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This dual-charge nature results in an overall neutral molecule with high hydrophilicity and remarkable stability over a wide range of pH and temperatures.[2]

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is defined as the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates called micelles.[3][4] Below the CMC, surfactants primarily exist as monomers and will adsorb at interfaces, such as the air-water interface, causing a reduction in surface tension.[3][4] Once the concentration reaches the CMC, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk solution. This process leads to a distinct change in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[5][6] Knowledge of the CMC is vital for formulation development, as it dictates the concentration needed to achieve desired effects like solubilizing poorly water-soluble drugs or stabilizing protein structures.[3]

Critical Micelle Concentration of Common Sulfobetaines

The CMC of a this compound is heavily influenced by its molecular structure, particularly the length of the hydrophobic alkyl chain. Generally, the CMC decreases as the length of the alkyl chain increases. This is because a longer hydrophobic tail provides a stronger driving force for the molecule to escape the aqueous environment and form micelles. The following table summarizes the CMC values for several common n-Alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonate sulfobetaines (SB3-n) at a standard temperature.

Surfactant NameAlkyl Chain Length (n)CMC (mM)Temperature (°C)
SB3-101030 - 4025
SB3-12123.2 - 4.125
SB3-14140.27 - 0.425
SB3-16160.03 - 0.0625

Note: The exact CMC values can vary slightly depending on the measurement technique and purity of the surfactant.[4][7]

Experimental Protocols for CMC Determination

Several robust methods are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic vs. non-ionic) and the available instrumentation.[8] Common techniques include surface tensiometry, conductivity measurement, and fluorescence spectroscopy.[5][9]

This is a classic and widely applicable method for both ionic and non-ionic surfactants.[5][8] It relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[3][4][10]

Detailed Protocol (Wilhelmy Plate Method):

  • Solution Preparation: Prepare a high-concentration stock solution of the this compound surfactant in high-purity deionized water. Create a series of dilutions from this stock solution to cover a concentration range well below and above the expected CMC.[5][11]

  • Instrument Calibration: Calibrate the surface tensiometer using high-purity water according to the manufacturer's guidelines. Ensure the platinum Wilhelmy plate is thoroughly cleaned (e.g., by flaming or with appropriate solvents) and dried before each measurement to prevent contamination.[11]

  • Measurement: For each concentration, measure the surface tension. Allow the system to equilibrate for a sufficient time before recording a value, as surfactant molecules need time to adsorb to the air-water interface.[11]

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5][11] The resulting graph will typically show two linear regions. The CMC is determined from the concentration at the intersection point of the two extrapolated lines.[3][5]

This method is highly effective for ionic and zwitterionic surfactants like sulfobetaines.[5][8] The principle is based on the change in the molar conductivity of the solution upon micelle formation. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[10] Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility and are less efficient charge carriers than the individual monomers.[10]

Detailed Protocol:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the tensiometry method.

  • Instrument Setup: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 25°C).[12]

  • Measurement: Measure the specific conductance of each prepared solution. Ensure the conductivity probe is rinsed with deionized water and then with the sample solution before each measurement.

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two linear segments with different slopes. The concentration at which the break or inflection point occurs is the CMC.[5][10]

This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), to detect the formation of micelles.[5][13] In an aqueous environment, pyrene has low fluorescence intensity. When micelles form, the hydrophobic pyrene molecules partition into the hydrophobic core of the micelles.[5][14] This change in the microenvironment causes a significant increase in pyrene's fluorescence intensity and a shift in its emission spectrum.[5][14]

Detailed Protocol (Using Pyrene):

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.[11] In a series of vials, add a small, fixed amount of the pyrene stock solution and evaporate the solvent completely to leave a thin film of pyrene. This step is crucial to avoid solvent interference.[11]

  • Solution Preparation: Prepare a range of this compound solutions bracketing the expected CMC.

  • Incubation: Add the prepared surfactant solutions to the vials containing the pyrene film. Allow the samples to equilibrate, often overnight, to ensure the pyrene partitions into any micelles formed.[11]

  • Measurement: Measure the fluorescence emission spectra (typically exciting at ~335 nm) for each sample using a spectrofluorometer.[14]

  • Data Analysis: A common analysis method involves plotting the ratio of the intensity of the third vibronic peak to the first vibronic peak (I3/I1 or I373/I384 for pyrene) against the logarithm of the surfactant concentration. The point of sharpest change (inflection point) on this sigmoidal curve corresponds to the CMC.[14][15]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the Critical Micelle Concentration using common laboratory techniques.

CMC_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_methods Select Method cluster_analysis Phase 3: Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions (Above & Below est. CMC) prep_stock->prep_dilutions prep_probe Prepare Probe (If using Fluorescence) measure_st Surface Tensiometry prep_dilutions->measure_st measure_fluor Fluorescence prep_probe->measure_fluor plot_data Plot Property vs. log(Concentration) measure_st->plot_data measure_cond Conductivity measure_cond->plot_data measure_fluor->plot_data determine_cmc Identify Inflection Point (Intersection of Linear Fits) plot_data->determine_cmc result CMC Value determine_cmc->result

Caption: Generalized workflow for the experimental determination of CMC.

Relevance in Drug Development

The zwitterionic nature of sulfobetaines makes them particularly valuable in pharmaceutical sciences. Their high biocompatibility and resistance to nonspecific protein adsorption are highly desirable properties.[1]

  • Solubilization: For poorly water-soluble active pharmaceutical ingredients (APIs), formulation above the this compound's CMC allows the API to be encapsulated within the hydrophobic core of the micelles, significantly increasing its aqueous solubility and bioavailability.

  • Protein and Biologic Stabilization: Sulfobetaines are used to prevent the aggregation and denaturation of therapeutic proteins and other biologics during formulation, storage, and delivery. They can act as stabilizing excipients in liquid formulations.

  • Drug Delivery Systems: The self-assembling properties of sulfobetaines are exploited in the creation of nanocarriers like micelles and liposomes for targeted drug delivery, protecting the drug from degradation and controlling its release profile.[1]

By providing a comprehensive understanding of the CMC of sulfobetaines and the methods to determine it, this guide aims to equip researchers and developers with the foundational knowledge required to harness the full potential of these powerful surfactants in their work.

References

The Unyielding Shield: A Technical Guide to the Antifouling Properties of Sulfobetaine Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless adhesion of biological entities—proteins, cells, bacteria, and marine organisms—to surfaces, a phenomenon known as biofouling, poses a significant challenge across numerous scientific and industrial fields. From the development of biocompatible medical implants and reliable diagnostic tools to ensuring the efficacy of drug delivery systems and maintaining the performance of marine equipment, the prevention of non-specific adsorption is paramount. Among the arsenal (B13267) of antifouling strategies, surfaces modified with sulfobetaine polymers have emerged as a highly effective and versatile solution. This technical guide provides an in-depth exploration of the core principles, experimental validation, and practical methodologies associated with the exceptional antifouling characteristics of this compound surfaces.

The Core Principle: A Fortress of Hydration

The remarkable resistance of this compound surfaces to biofouling stems from their zwitterionic nature. Each this compound monomer unit contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group.[1] This unique structure allows for strong electrostatic interactions with water molecules, forming a tightly bound and stable hydration layer on the surface.[1][2][3] This hydration layer acts as a physical and energetic barrier, effectively preventing the adsorption of proteins, which is the critical initial step in the biofouling cascade.[2][4]

Caption: Mechanism of this compound antifouling. (Max Width: 760px)

Quantitative Performance Analysis

The efficacy of this compound surfaces in resisting biofouling has been extensively quantified. The following tables summarize key performance data from various studies, comparing this compound-modified surfaces to standard control substrates.

Table 1: Protein Adsorption Resistance
Surface ModificationProteinAdsorption (ng/cm²)% Reduction vs. ControlReference
Poly(this compound methacrylate) (polySBMA)Fibrinogen< 0.3>99% (vs. Gold)[5]
SBMA Hydrogel on PolyurethaneFibrinogenNot specified80%[6][7]
Poly(HEMA-NVP-SBMA) Hydrogel (5% SBMA)Lysozyme0.9143.2% (vs. EASY DAY® SCLs)[8]
Control (Gold)Fibrinogen~350-4500%[5]
Control (Polystyrene)Fibrinogen~1000%[9]
Table 2: Bacterial Adhesion and Biofilm Formation Resistance
Surface ModificationBacterial StrainAdhesion ReductionReference
Poly(SBMA)Pseudomonas aeruginosa96% (short-term)[5]
Poly(SBMA)Staphylococcus epidermidis92% (short-term)[5]
P(SBMA) Hydrogel CoatingSphingomonas sp.94-97%[10][11]
P(SBMA) Hydrogel CoatingPseudomonas sp.98-99%[10][11]
Urushiol-Based this compound CoatingE. coli, V. alginolyticus, S. aureus, Bacillus sp.99.99% antibacterial rate
Control (Glass)P. aeruginosa, S. epidermidis0%[5]
Table 3: Marine Fouling Resistance
Surface ModificationOrganismSettlement ReductionReference
Poly(SBMA) BrushesAmphora coffeaeformis (diatom)Substantial reduction[12]
Poly(SBMA) BrushesAmphibalanus amphitrite (barnacle cyprids)Substantial reduction[12]
Poly(SBMA) BrushesUlva (green marine alga) sporesSignificant reduction[13]
Urushiol-Based this compound CoatingMarine Algae>99% inhibition

Experimental Protocols

Reproducible and rigorous experimental design is crucial for the evaluation of antifouling surfaces. This section details common methodologies for the synthesis, characterization, and testing of this compound-modified surfaces.

Synthesis of this compound Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a robust "grafting from" technique that allows for the growth of high-density, well-defined polymer brushes from a surface.

SI_ATRP_Workflow cluster_prep Surface Preparation cluster_init Initiator Immobilization cluster_poly Polymerization cluster_char Characterization & Testing Start Start: Substrate (e.g., Gold, Silicon) Clean Substrate Cleaning (e.g., Piranha, UV/Ozone) Start->Clean SAM Self-Assembled Monolayer (SAM) Formation with ATRP Initiator (e.g., ω-mercaptoundecyl bromoisobutyrate) Clean->SAM Polymerization SI-ATRP Reaction: - this compound Monomer (e.g., SBMA) - Catalyst/Ligand (e.g., CuBr/bpy) - Solvent SAM->Polymerization Characterization Surface Characterization: - Ellipsometry (Thickness) - XPS (Composition) - AFM (Morphology) - Contact Angle (Wettability) Polymerization->Characterization Testing Antifouling Performance Evaluation (See Section 3.2) Characterization->Testing

Caption: Workflow for SI-ATRP of this compound brushes. (Max Width: 760px)

Methodology:

  • Substrate Preparation: The substrate (e.g., gold-coated silicon wafer, glass slide) is rigorously cleaned to remove organic contaminants. Common methods include sonication in solvents and treatment with piranha solution or UV/ozone.

  • Initiator Immobilization: A self-assembled monolayer (SAM) of an ATRP initiator is formed on the cleaned substrate. For gold surfaces, an initiator with a thiol headgroup, such as ω-mercaptoundecyl bromoisobutyrate, is typically used. The substrate is immersed in a dilute solution of the initiator in a suitable solvent (e.g., ethanol) for several hours.

  • Polymerization: The initiator-functionalized substrate is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A solution containing the this compound monomer (e.g., this compound methacrylate, SBMA), a catalyst (e.g., copper(I) bromide), and a ligand (e.g., 2,2'-bipyridine) in a degassed solvent is then introduced. The polymerization is allowed to proceed for a defined time to achieve the desired polymer brush thickness.

  • Post-Polymerization Cleaning: The modified substrate is removed from the reaction solution and thoroughly rinsed with appropriate solvents to remove any non-grafted polymer and residual catalyst.

Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive, label-free technique that measures changes in mass and viscoelastic properties at a surface in real-time.[14][15]

Methodology:

  • Sensor Preparation: A QCM-D sensor crystal (typically gold-coated) is cleaned and functionalized with the this compound polymer coating as described in Section 3.1.

  • Baseline Establishment: The functionalized sensor is mounted in the QCM-D flow cell, and a buffer solution (e.g., phosphate-buffered saline, PBS) is flowed over the surface until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.

  • Protein Adsorption: A solution of the target protein (e.g., fibrinogen, bovine serum albumin) in the same buffer is introduced into the flow cell. Adsorption of the protein onto the sensor surface results in a decrease in frequency (increase in mass) and a change in dissipation (related to the viscoelasticity of the adsorbed layer). These changes are monitored in real-time until a plateau is reached, indicating saturation of the surface.[16]

  • Rinsing: The protein solution is replaced with the pure buffer solution to remove any loosely bound protein. The final, stable changes in frequency and dissipation correspond to the irreversibly adsorbed protein layer.

  • Data Analysis: The change in frequency (Δf) can be converted to the adsorbed mass per unit area using the Sauerbrey equation for rigid films. For viscoelastic films, more complex modeling is required, taking into account both Δf and ΔD.

Assessment of Bacterial Adhesion

This protocol outlines a common method for quantifying bacterial attachment to surfaces under controlled flow conditions.

Methodology:

  • Bacterial Culture Preparation: A culture of the desired bacterial strain (e.g., E. coli, S. aureus) is grown to the mid-exponential phase. The bacteria are then harvested by centrifugation, washed, and resuspended in a suitable buffer or medium to a specific optical density.[7][17]

  • Adhesion Assay: The this compound-modified and control substrates are placed in a flow chamber. The bacterial suspension is then flowed over the surfaces at a defined shear rate for a set period (e.g., 1-4 hours).[10][11]

  • Rinsing: After the incubation period, the surfaces are rinsed with sterile buffer to remove non-adherent or weakly attached bacteria.[18]

  • Quantification: The number of adherent bacteria is quantified. Common methods include:

    • Microscopy: Staining the attached bacteria with a fluorescent dye (e.g., DAPI) and counting them using fluorescence microscopy. The results are often expressed as the number of bacteria per unit area.

    • Colony Forming Unit (CFU) Counting: The attached bacteria are detached from the surface (e.g., by sonication or vortexing), serially diluted, and plated on nutrient agar. The number of colonies is counted after incubation to determine the number of viable adhered bacteria.[19]

Evaluation of Marine Fouling Resistance

Assays using the settlement of marine algae spores and barnacle larvae are standard for evaluating the performance of marine antifouling coatings.[14]

Methodology for Algal Spore Settlement:

  • Spore Release: Fertile plants of a marine alga such as Ulva are collected and induced to release motile spores.[14]

  • Settlement Assay: The this compound-modified and control substrates are placed in multi-well plates. A suspension of the algal spores is added to each well, and the plates are incubated under controlled light and temperature conditions to allow for spore settlement and adhesion.[20][21]

  • Rinsing and Quantification: After the incubation period, the substrates are gently rinsed to remove unattached spores. The density of settled spores is then determined by counting under a microscope.[14]

Methodology for Barnacle Larvae Settlement:

  • Larvae Culturing: Cyprid larvae of a barnacle species like Amphibalanus amphitrite are cultured in the laboratory.[14]

  • Settlement Assay: The coated and control substrates are placed in containers with filtered seawater. A known number of competent cyprid larvae are introduced into each container. The containers are then incubated for a period (e.g., 24-48 hours) to allow for settlement and metamorphosis.[12]

  • Quantification: The number of settled and metamorphosed barnacles on each substrate is counted, and the settlement percentage is calculated.

Concluding Remarks

This compound-based surfaces represent a powerful and well-validated platform for combating biofouling. The fundamental mechanism of forming a robust hydration layer provides a versatile defense against a wide spectrum of biological adsorbates. The quantitative data consistently demonstrate a dramatic reduction in protein adsorption, bacterial adhesion, and marine organism settlement compared to conventional materials. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of these high-performance antifouling coatings. For researchers and professionals in drug development, medical device engineering, and marine technologies, harnessing the properties of this compound surfaces offers a promising pathway to enhanced performance, longevity, and biocompatibility.

References

Methodological & Application

Application Notes: High-Efficiency Membrane Protein Extraction Using Sulfobetaine-Based Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to numerous cellular functions and represent a significant class of drug targets. However, their hydrophobic nature makes them notoriously difficult to extract and solubilize while maintaining their native structure and function. Zwitterionic detergents, particularly sulfobetaines like Amidosulfobetaine-14 (ASB-14), have emerged as powerful tools for membrane protein research. Their amphipathic structure, featuring a hydrophobic tail and a this compound headgroup, effectively disrupts lipid bilayers to extract proteins.[1][2] Sulfobetaines are valued for their ability to solubilize proteins without denaturation, making them compatible with downstream applications such as isoelectric focusing, 2D-PAGE, and mass spectrometry.[1][2][3]

This document provides detailed protocols and quantitative data for the application of this compound detergents in membrane protein extraction.

Data Presentation

Table 1: Properties of Amidothis compound-14 (ASB-14)
PropertyValueReference
Full Name Amidothis compound-14[4]
Molecular Weight 434.68 g/mol [4]
Type Zwitterionic Detergent[4]
Critical Micelle Concentration (CMC) 8 mM[4]
Appearance White to off-white solid[4]
Solubility Water soluble (up to 50 mg/mL)[4]
Table 2: Comparison of Detergent Combinations for Human Brain Protein Solubilization for 2D-PAGE
Detergent Composition in Standard Buffer*Average Number of Detected Protein SpotsReference
4% CHAPS + 2% ASB-141192[4]
4% CHAPS + 2% ASB-161087[4]

*Standard Buffer (SB) constituents: 7M Urea, 2M Thiourea, and 100mM DTT.[4]

Table 3: General Parameters for Membrane Protein Solubilization
ParameterStarting ConditionVariation RangeReference
Protein Concentration 5 mg/mL1 to 10 mg/mL
Detergent Concentration 1% (must be above CMC)0.4% to 2%
Incubation Time 2 hours5 minutes to 5 hours
Temperature 4°C4°C to 37°C
Ionic Strength (NaCl) 100 mM100 to 500 mM

Visualizations

G cluster_0 Lipid Bilayer cluster_1 Detergent Action p1 Integral Membrane Protein d3 Protein-Detergent Complex p1->d3 Solubilization lipids Phospholipids d2 Micelle Formation lipids->d2 d1 Detergent Monomers d1->d2 > CMC d2->d3 Extraction G start Start: Cell/Tissue Sample homogenization Homogenization in Lysis Buffer start->homogenization solubilization Incubation & Agitation homogenization->solubilization centrifugation High-Speed Centrifugation (e.g., 15,000 x g) solubilization->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant quantification Protein Quantification supernatant->quantification downstream Downstream Analysis (e.g., 2D-PAGE, MS) quantification->downstream

References

Application Notes and Protocols for Using Sulfobetaine Detergents in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) is a cornerstone technique in proteomics for separating complex protein mixtures.[1][2] The success of 2D-PAGE hinges on the effective solubilization of proteins, especially challenging hydrophobic and membrane-associated proteins, which are often key targets in drug development.[3][4] Sulfobetaine detergents, a class of zwitterionic surfactants, have emerged as powerful tools for enhancing protein solubilization and improving the resolution of 2D gels.[5][6]

This document provides a detailed guide to using this compound detergents, such as Amidothis compound-14 (ASB-14) and C7BzO, in 2D-PAGE protocols.

Mechanism of Action and Advantages of this compound Detergents

This compound detergents possess a unique zwitterionic structure, containing both a positively and a negatively charged group, resulting in no net charge over a wide pH range.[6][7] This characteristic is crucial for the first dimension of 2D-PAGE, isoelectric focusing (IEF), where proteins are separated based on their isoelectric point (pI).[5]

The structure of these detergents includes a hydrophobic tail that interacts with the nonpolar regions of proteins and a hydrophilic this compound headgroup.[5] This amphipathic nature allows them to effectively disrupt lipid bilayers and protein aggregates, forming micelles around hydrophobic protein domains to keep them soluble in aqueous buffers.[5][8]

Key Advantages:

  • Superior Solubilization: this compound detergents are particularly effective at solubilizing hydrophobic and integral membrane proteins, which are often poorly represented in 2D gels when using traditional detergents like CHAPS.[5][9]

  • Improved Spot Resolution: By preventing protein aggregation, these detergents lead to a higher number of well-resolved protein spots on the gel.[10]

  • Compatibility with IEF: Being zwitterionic, they do not interfere with the native charge of proteins, which is essential for accurate separation during isoelectric focusing.[6]

  • Synergistic Effects: Combinations of this compound detergents with other detergents, like CHAPS, can have a synergistic effect, leading to even more comprehensive protein solubilization.[11]

Data Presentation: Detergent Performance Comparison

Quantitative studies have demonstrated the superior performance of this compound detergents, particularly in combination with CHAPS, for the analysis of complex proteomes such as those from the human brain.

Table 1: Protein Solubilization Efficiency for 2D-PAGE of Human Brain Proteins

Detergent Composition in Standard Buffer* Average Number of Detected Protein Spots Key Observations
4% CHAPS 985 Standard detergent, effective for soluble proteins.[12]
2% ASB-14 1050 Improved solubilization of hydrophobic proteins over CHAPS alone.[12]
2% ASB-16 950 Less effective than ASB-14 in this application.[12]
4% CHAPS + 2% ASB-14 1192 A synergistic effect provides the best resolution and the highest number of spots.[11][12]

| 4% CHAPS + 2% ASB-14 + 2% ASB-16 | 1280 (± 101) | The triple combination does not offer a significant advantage over the CHAPS + ASB-14 mixture.[13] |

*Standard Buffer (SB) contains 7M Urea, 2M Thiourea, and 100mM DTT.[5]

Table 2: Properties of Common this compound Detergents

Property ASB-14 C7BzO
Full Name Amidothis compound-14 4-n-Octylbenzoylamido-propyl-dimethylammonio this compound
Molecular Weight 434.68 g/mol [14] 440.6 g/mol [6]
Critical Micelle Concentration (CMC) 8 mM (at 25°C)[14] Not specified
Purity ≥95%[14] >99%[6]

| Solubility | Soluble in water[14] | Soluble in water[6] |

Experimental Protocols

Protocol 1: Protein Solubilization from Tissue Samples using ASB-14 and CHAPS

This protocol is adapted from studies on human brain proteins and is highly effective for complex tissue samples.[14][15]

Materials:

  • Lysis/Sample Buffer Components:

    • Urea

    • Thiourea

    • CHAPS

    • ASB-14

    • Dithiothreitol (DTT)

    • Carrier Ampholytes (e.g., pH 3-10)

    • Protease Inhibitor Cocktail

  • Tissue Sample (e.g., Human Brain Frontal Cortex)

  • Homogenizer (e.g., Polytron)

  • Microcentrifuge

Procedure:

  • Preparation of Lysis/Sample Buffer:

    • Prepare the Standard Buffer (SB) containing 7M Urea and 2M Thiourea.

    • To the SB, add the following to the final concentrations:

      • 4% (w/v) CHAPS

      • 2% (w/v) ASB-14

      • 100 mM DTT[11]

      • 1% (v/v) Protease Inhibitor Cocktail[13]

      • Carrier ampholytes (as required for your system)

  • Sample Homogenization:

    • Weigh approximately 50 mg of tissue.

    • Add 240 µL of the complete Lysis/Sample Buffer.

    • Homogenize the tissue using a Polytron homogenizer on ice.[15]

  • Protein Solubilization:

    • Vortex the homogenate vigorously for 1-2 minutes.[5]

    • Incubate on a shaker or rotator for 1-2 hours at room temperature to ensure complete solubilization.[5]

  • Clarification:

    • Centrifuge the homogenate at 14,000-15,000 x g for 20 minutes at 4°C to pellet insoluble material.[5][13]

    • Carefully collect the supernatant, which contains the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay, taking care to use appropriate controls for detergent interference).

The protein sample is now ready for the first dimension of 2D-PAGE (Isoelectric Focusing).

Protocol 2: Two-Dimensional Gel Electrophoresis

First Dimension: Isoelectric Focusing (IEF)

  • Sample Application:

    • Apply the desired amount of protein sample (e.g., 350 µg) to an Immobilized pH Gradient (IPG) strip (e.g., 18 cm, pH 3-10).[12]

    • Sample can be applied during rehydration (in-gel rehydration) or via a loading cup. In-gel rehydration is often preferred for improved resolution.[4]

  • Rehydration:

    • Allow the IPG strip to rehydrate with the sample for at least 12 hours.[5]

  • Isoelectric Focusing:

    • Perform IEF according to the manufacturer's instructions for your specific equipment. A typical multi-step protocol might be:

      • 500 V for 1 hour

      • 1000 V for 1 hour

      • 8000 V for 10 hours[5]

Second Dimension: SDS-PAGE

  • IPG Strip Equilibration:

    • After IEF, equilibrate the IPG strip in two steps to prepare it for the second dimension.

    • Reduction: Incubate the strip for 15 minutes in an equilibration buffer (6 M urea, 2% SDS, 30% glycerol, 50 mM Tris-HCl pH 8.8) containing DTT.[12]

    • Alkylation: Incubate the strip for another 15 minutes in the equilibration buffer containing iodoacetamide (B48618) instead of DTT.[12]

  • SDS-PAGE:

    • Place the equilibrated IPG strip onto a polyacrylamide gel (e.g., 12.5%).[12]

    • Seal the strip in place with a small amount of molten agarose.

    • Perform SDS-PAGE to separate the proteins based on their molecular weight.[14]

  • Visualization:

    • After electrophoresis, stain the gel using a suitable method such as silver staining or Coomassie blue to visualize the protein spots.[12][14]

Visualizations

Experimental Workflow for 2D-PAGE using this compound Detergents

G cluster_prep Sample Preparation cluster_1d First Dimension cluster_2d Second Dimension cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize in Lysis Buffer (Urea, Thiourea, CHAPS, ASB-14, DTT) Tissue->Homogenize Solubilize Solubilize & Centrifuge Homogenize->Solubilize Supernatant Collect Supernatant (Solubilized Proteins) Solubilize->Supernatant Rehydrate Rehydrate IPG Strip with Sample Supernatant->Rehydrate IEF Isoelectric Focusing (IEF) (Separation by pI) Rehydrate->IEF Equilibrate Equilibrate IPG Strip (Reduction & Alkylation) IEF->Equilibrate SDSPAGE SDS-PAGE (Separation by MW) Equilibrate->SDSPAGE Stain Stain Gel SDSPAGE->Stain Analyze Image Analysis & Spot Identification Stain->Analyze

Caption: Workflow for 2D-PAGE using this compound detergents.

Logical Relationship of Buffer Components for Solubilization

G cluster_core Core Solubilization Agents cluster_additives Essential Additives Chaotropes Chaotropes (Urea, Thiourea) Soluble Solubilized & Denatured Proteins for IEF Chaotropes->Soluble Detergents Detergents (CHAPS, ASB-14) Detergents->Soluble Reducing Reducing Agent (DTT) Reducing->Soluble Break Disulfide Bonds Inhibitors Protease Inhibitors Inhibitors->Soluble Prevent Degradation Protein Protein Sample (e.g., Membrane Proteins) Protein->Chaotropes Denature & Unfold Protein->Detergents Solubilize Hydrophobic Regions

Caption: Key components of the solubilization buffer and their roles.

References

Applications of Sulfobetaine in Mass Spectrometry Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfobetaines in Proteomics

In the field of mass spectrometry (MS)-based proteomics, efficient protein extraction, solubilization, and digestion are critical for comprehensive analysis.[1][2][3] Detergents are often essential for these processes, particularly for challenging samples like membrane proteins.[3][4][5] However, many common detergents, such as sodium dodecyl sulfate (B86663) (SDS), interfere with downstream liquid chromatography (LC) and mass spectrometry analysis, primarily through ion suppression.[1][6][7][8][9]

Sulfobetaines are a class of zwitterionic detergents that offer a powerful solution to this challenge.[2][10] They possess both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonic acid group, resulting in a net neutral charge over a wide pH range. This unique structure allows them to effectively solubilize and denature proteins, similar to ionic detergents, while being significantly more compatible with mass spectrometry.[2]

One of the most widely used sulfobetaine-based detergents in proteomics is the acid-cleavable surfactant, PPS Silent™ Surfactant.[2][11][12][13][14] This type of detergent can be broken down into smaller, non-detergent molecules by lowering the pH, rendering them inert to the MS analysis.[11][12][13][14] This "on-demand" removal simplifies sample preparation workflows and enhances the identification and quantification of proteins, especially those that are hydrophobic or present in low abundance.[14][15]

Key Advantages of this compound-Based Detergents:
  • Enhanced Protein Solubilization: Effectively solubilizes a wide range of proteins, including hydrophobic and membrane-associated proteins.[11][12][13][14][16]

  • Improved Enzymatic Digestion: Facilitates better access for proteases like trypsin to cleavage sites, leading to more complete protein digestion.[11][13][14][15]

  • Mass Spectrometry Compatibility: Acid-cleavable versions can be easily removed from the sample prior to LC-MS analysis, minimizing ion suppression and improving data quality.[11][12][13][14]

  • Increased Protein and Peptide Identifications: The combination of improved solubilization and digestion with reduced MS interference leads to a greater number of identified proteins and peptides.[14][15]

Quantitative Improvements with this compound Detergents

The use of this compound detergents like PPS Silent™ Surfactant has been shown to significantly improve the outcomes of proteomics experiments. While specific quantitative improvements can vary depending on the sample type and experimental conditions, the following table summarizes the typical enhancements observed.

ParameterImprovement with this compound DetergentsComparison Condition
Protein Identifications Increased number of identified proteins.[14][15]Standard digestion protocols without MS-compatible detergents.
Peptide Identifications Greater number of unique peptides identified.[15]Trypsin digestion with urea.[15]
Sequence Coverage Increased protein sequence coverage.[17]In-gel digestion without surfactant.[17]
Hydrophobic Protein Recovery Enhanced extraction and solubilization of membrane and other hydrophobic proteins.[11][12][13][14][16]Lysis buffers without effective detergents.
Ion Suppression Minimized ion suppression in the mass spectrometer.[1]Samples containing non-cleavable detergents like SDS.[1]

Experimental Protocols

Protocol 1: In-Solution Protein Digestion using PPS Silent™ Surfactant

This protocol describes the use of the acid-cleavable this compound detergent, PPS Silent™ Surfactant, for the in-solution digestion of complex protein mixtures prior to LC-MS/MS analysis.[11][13][18]

Materials:

  • PPS Silent™ Surfactant

  • 50 mM Ammonium Bicarbonate (pH 7.8)

  • 500 mM Dithiothreitol (DTT)

  • 500 mM Iodoacetamide (IAA)

  • 100 mM Calcium Chloride (CaCl₂)

  • Proteomics-grade Trypsin

  • 500 mM Hydrochloric Acid (HCl)

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Protein Solubilization:

    • Prepare a 0.2% (w/v) PPS Silent™ Surfactant solution in 50 mM ammonium bicarbonate.[11][18]

    • For a 100 µL protein sample, add 100 µL of the 0.2% PPS solution to achieve a final concentration of 0.1% (w/v) PPS. If starting with a protein pellet, resuspend it in 25-50 µL of 0.1% PPS solution.[11][18]

    • Vortex the sample thoroughly.[11][18]

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 5 mM.[11][18]

    • Incubate the sample at 50°C for 30 minutes.[11][18]

    • Cool the sample to room temperature.[11][18]

    • Add IAA to a final concentration of 15 mM.[11][18]

    • Incubate in the dark at room temperature for 30 minutes.[11][18]

  • Enzymatic Digestion:

    • Add CaCl₂ to a final concentration of 1 mM.[11][18]

    • Add trypsin at a 1:50 enzyme-to-protein ratio. For very low protein amounts, add 1-2 µg of trypsin.[11][18]

    • Incubate at 37°C for 4 hours with shaking.[11][18]

  • Detergent Cleavage:

    • Prior to mass spectrometry analysis, add HCl to a final concentration of 250 mM.[11][18]

    • Allow the cleavage reaction to proceed for one hour at room temperature.[11][18]

  • Sample Cleanup:

    • Centrifuge the sample at approximately 16,000 x g for 10 minutes to pellet any insoluble material.[11][18]

    • Transfer the supernatant to a new tube for LC-MS analysis.[11][18]

Protocol 2: In-Gel Protein Digestion with a Mass Spectrometry Compatible Surfactant

This protocol outlines a method for in-gel digestion of proteins from SDS-PAGE, using a mass spectrometry compatible this compound-based surfactant to improve peptide recovery.[17]

Materials:

  • Excised protein bands from an SDS-PAGE gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM IAA in 50 mM ammonium bicarbonate)

  • Digestion buffer (50 mM ammonium bicarbonate containing 0.01% MS-compatible this compound surfactant)

  • Trypsin solution (12 ng/µL in digestion buffer)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Gel Piece Preparation:

    • Excise the protein band of interest from the gel and cut it into small pieces.

    • Destain the gel pieces with the destaining solution until the Coomassie or silver stain is removed.

    • Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.

  • Reduction and Alkylation:

    • Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.

    • Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

    • Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry the gel pieces completely.

  • In-Gel Digestion:

    • Rehydrate the dried gel pieces in 20 µL of the trypsin solution containing the MS-compatible surfactant for 10 minutes at room temperature.[17]

    • Add 30 µL of the digestion buffer (with surfactant) to cover the gel pieces.[17]

    • Incubate at 50°C for 1 hour.[17]

  • Peptide Extraction and Sample Preparation:

    • After digestion, collect the supernatant containing the extracted peptides.[17]

    • Acidify the sample with TFA to a final concentration of 0.5% to inactivate the trypsin.[17]

    • The sample is now ready for desalting (e.g., using a C18 ZipTip) and subsequent mass spectrometry analysis.

Visualized Workflows and Pathways

Experimental Workflow for Proteomics using Acid-Cleavable this compound

Proteomics_Workflow Sample Protein Sample (Cells, Tissue, etc.) Lysis Lysis & Solubilization (0.1% PPS Surfactant) Sample->Lysis Reduce_Alkylate Reduction (DTT) & Alkylation (IAA) Lysis->Reduce_Alkylate Digest Tryptic Digestion (37°C, 4 hours) Reduce_Alkylate->Digest Cleavage Detergent Cleavage (Add HCl, 1 hour at RT) Digest->Cleavage Cleanup Sample Cleanup (Centrifugation) Cleavage->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Caption: A typical bottom-up proteomics workflow incorporating an acid-cleavable this compound detergent.

Logical Relationship of this compound Properties in Proteomics

Sulfobetaine_Advantages This compound This compound Detergent (e.g., PPS Silent Surfactant) Zwitterionic Zwitterionic Nature This compound->Zwitterionic AcidCleavable Acid-Cleavable Linker This compound->AcidCleavable Solubilization Improved Protein Solubilization Zwitterionic->Solubilization MS_Compatibility High MS Compatibility AcidCleavable->MS_Compatibility Digestion Enhanced Enzymatic Digestion Solubilization->Digestion Outcome Increased Peptide & Protein Identifications Digestion->Outcome MS_Compatibility->Outcome

Caption: Key properties of this compound detergents and their impact on proteomics outcomes.

References

Application Notes and Protocols for Sulfobetaine-Based Cell Lysis Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfobetaines in Cell Lysis

Sulfobetaines are a class of zwitterionic detergents that have gained prominence in life science research for their ability to effectively solubilize proteins while often preserving their native structure and function. Their unique amphipathic nature, characterized by a hydrophobic tail and a hydrophilic head group containing both a positively charged quaternary ammonium (B1175870) and a negatively charged sulfonate group, allows them to disrupt cellular membranes and protein-protein interactions. Unlike harsh ionic detergents like SDS, which tend to denature proteins, sulfobetaines are considered milder agents, making them suitable for a wide range of downstream applications.

This document provides detailed application notes and protocols for the use of various sulfobetaines in the preparation of cell lysis buffers for mammalian, bacterial, and yeast cells.

Properties and Applications of Common Sulfobetaines

Sulfobetaines are valued for their ability to reduce protein aggregation and their compatibility with various analytical techniques. Non-detergent sulfobetaines (NDSBs) are a subset of these compounds with shorter hydrophobic groups that do not form micelles, making them particularly useful for protein folding and preventing denaturation.[1][2][3]

The selection of a specific sulfobetaine and its optimal concentration is crucial and depends on the cell type, the nature of the target protein (e.g., membrane-bound vs. cytosolic), and the requirements of the downstream application.

Table 1: Properties of Common Sulfobetaines Used in Cell Lysis

This compoundMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Key Characteristics & Applications
ASB-14 392.68 mMHighly effective for solubilizing hydrophobic and membrane proteins for 2D-gel electrophoresis.[4][5]
SB 3-10 307.525-40 mM[6]Good for solubilizing membrane proteins while maintaining their native state.[6]
SB 3-12 335.52-4 mM[7]Zwitterionic detergent for solubilization of membrane proteins in their native state.[7]
NDSB-201 213.3Does not form micellesA non-detergent this compound used to prevent protein aggregation and aid in refolding.

Experimental Protocols

The following protocols provide a starting point for cell lysis using this compound-based buffers. Optimization may be necessary for specific cell lines or target proteins.

Protocol 1: Lysis of Mammalian Cells for Proteomics (2D-Gel Electrophoresis)

This protocol is designed for the efficient solubilization of total proteins from mammalian cells for subsequent analysis by two-dimensional gel electrophoresis.

Materials:

  • Mammalian cell pellet

  • Lysis Buffer: 7 M Urea, 2 M Thiourea (B124793), 4% (w/v) CHAPS, 2% (w/v) ASB-14, 40 mM Tris base

  • Protease and phosphatase inhibitor cocktails

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Prepare Lysis Buffer: Freshly prepare the Lysis Buffer and add protease and phosphatase inhibitors immediately before use.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • For adherent cells, add the Lysis Buffer directly to the culture dish, scrape the cells, and transfer to a microcentrifuge tube.

    • Homogenize the sample on ice using a Dounce homogenizer or sonicate briefly to ensure complete lysis.

  • Incubation: Incubate the lysate for 30-60 minutes at room temperature with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Collect Supernatant: Carefully transfer the supernatant containing the solubilized proteins to a new tube.

  • Protein Quantification: Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay). Note that sulfobetaines can interfere with some protein assays (see Table 3).

Protocol 2: General Protein Extraction from Bacteria

This protocol provides a general method for extracting soluble proteins from both Gram-negative and Gram-positive bacteria using a this compound-containing buffer.

Materials:

  • Bacterial cell pellet (Gram-negative or Gram-positive)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) SB 3-12, 1 mM EDTA

  • Lysozyme (B549824) (for both Gram-positive and Gram-negative)

  • Lysostaphin (B13392391) (optional, for some Gram-positive bacteria like Staphylococcus)

  • DNase I

  • Protease inhibitor cocktail

  • Sonicator or bead beater

  • Microcentrifuge

Procedure:

  • Prepare Lysis Buffer: Prepare the Lysis Buffer and add protease inhibitors.

  • Enzymatic Pre-treatment:

    • Resuspend the bacterial pellet in Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL. For difficult-to-lyse Gram-positive bacteria, lysostaphin (e.g., 20 µg/mL) can also be added.

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Cell Disruption:

    • Further disrupt the cells by sonication on ice or using a bead beater.

    • Add DNase I to a final concentration of 10 µg/mL to reduce viscosity from released DNA.

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant containing the soluble proteins to a new tube.

  • Protein Quantification: Determine the protein concentration using a suitable protein assay.

Protocol 3: Protein Extraction from Yeast (Saccharomyces cerevisiae)

Yeast cells possess a robust cell wall that requires a combination of enzymatic and chemical lysis for efficient protein extraction.

Materials:

  • Yeast cell pellet (Saccharomyces cerevisiae)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (w/v) SB 3-10, 1 mM DTT

  • Zymolyase or Lyticase

  • Protease inhibitor cocktail

  • Glass beads (0.5 mm diameter)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare Lysis Buffer: Prepare the Lysis Buffer and add protease inhibitors and DTT.

  • Spheroplast Formation:

    • Resuspend the yeast pellet in a spheroplasting buffer (e.g., 1 M Sorbitol, 100 mM EDTA, pH 7.5).

    • Add Zymolyase or Lyticase and incubate at 30°C until spheroplasts are formed (monitor microscopically).

    • Gently pellet the spheroplasts by centrifugation at a low speed.

  • Lysis of Spheroplasts:

    • Resuspend the spheroplasts in the this compound-containing Lysis Buffer.

    • Add an equal volume of glass beads.

    • Vortex vigorously in short bursts of 30 seconds, with 30-second intervals on ice, for a total of 5-10 minutes.

  • Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant.

  • Protein Quantification: Determine the protein concentration.

This compound Concentration Ranges for Various Applications

The optimal concentration of this compound can vary significantly depending on the application.

Table 2: Recommended this compound Concentration Ranges

ApplicationThis compoundRecommended Concentration (% w/v)Cell TypeNotes
2D-Gel Electrophoresis ASB-14, SB 3-101 - 4%Mammalian, Bacterial[1]Often used in combination with CHAPS, urea, and thiourea for enhanced solubilization.[4]
General Protein Extraction SB 3-12, SB 3-100.5 - 2%Mammalian, Bacterial, YeastConcentration should be optimized based on protein of interest and downstream assay compatibility.
Co-Immunoprecipitation SB 3-12, ASB-140.1 - 0.5%MammalianLower concentrations are generally preferred to minimize disruption of protein-protein interactions.
Enzyme Activity Assays NDSBs, SB 3-120.01 - 0.1%VariousThe effect on enzyme activity is protein-dependent and should be empirically tested.

Compatibility with Protein Quantification Assays

It is crucial to consider the compatibility of sulfobetaines with common protein quantification methods.

Table 3: this compound Compatibility with Protein Assays

AssayCompatibility with SulfobetainesNotes
Bradford Assay Low Sulfobetaines can interact with the Coomassie dye, leading to inaccurate readings.[3] It is recommended to remove the detergent or use a detergent-compatible Bradford reagent.
BCA Assay Moderate to High Generally more compatible with detergents than the Bradford assay. However, high concentrations of sulfobetaines may still cause some interference. It is advisable to include the same concentration of this compound in the standard curve.
Lowry Assay Low Highly susceptible to interference from a wide range of substances, including sulfobetaines.

Visualizations

Experimental Workflow for Cell Lysis using this compound Buffer

G start Start: Cell Pellet (Mammalian, Bacterial, or Yeast) lysis Add this compound Lysis Buffer start->lysis disruption Mechanical/Enzymatic Disruption (Optional) lysis->disruption incubation Incubation disruption->incubation centrifugation Centrifugation (e.g., 14,000 x g, 15 min, 4°C) incubation->centrifugation supernatant Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant quantification Protein Quantification (Detergent-Compatible Assay) supernatant->quantification downstream Downstream Applications (e.g., Western Blot, IP, MS) quantification->downstream

General workflow for cell lysis and protein extraction using a this compound-based buffer.
Example Signaling Pathway for Downstream Analysis

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 P Ligand Growth Factor Ligand->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

A simplified representation of the MAPK/ERK signaling pathway, a common target for drug development.

References

Application Notes and Protocols for Utilizing Sulfobetaine to Prevent Non-specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-specific binding (NSB) of antibodies and other proteins to solid-phase surfaces is a persistent challenge in the development of sensitive and specific immunoassays. This unwanted binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of analytes. Traditional blocking agents, such as bovine serum albumin (BSA) and non-fat milk, are widely used but can have limitations, including batch-to-batch variability and potential cross-reactivity.

Sulfobetaines, a class of zwitterionic compounds, offer a promising alternative for mitigating non-specific binding in a variety of immunoassay platforms. Their unique structure, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, results in a net neutral charge and a strong hydration layer. This hydration layer acts as a physical barrier, effectively repelling proteins and other biomolecules, thereby reducing non-specific adsorption to the assay surface.

These application notes provide a comprehensive overview of the use of sulfobetaine-based reagents for preventing non-specific binding in immunoassays, including detailed protocols and comparative data.

Mechanism of Action: How Sulfobetaines Prevent Non-specific Binding

The primary mechanism by which sulfobetaines prevent non-specific binding is through the formation of a tightly bound hydration layer on the surface of the immunoassay plate or bead. This is due to the electrostatic interactions of the zwitterionic headgroups with water molecules. This highly hydrated surface presents an energetic barrier to the adsorption of proteins and other macromolecules, which would require the displacement of these water molecules.

cluster_0 Untreated Hydrophobic Surface cluster_1 This compound-Treated Surface Uncoated Well Uncoated Well Protein Protein (e.g., Antibody) Uncoated Well->Protein Non-specific Binding (Hydrophobic Interactions) Coated Well This compound-Coated Well Hydration Layer Hydration Layer Coated Well->Hydration Layer Zwitterionic Interaction with Water Protein_repelled Protein Hydration Layer->Protein_repelled Repulsion

Caption: Mechanism of this compound in preventing non-specific binding.

Comparative Effectiveness of this compound-Based Blockers

While traditional protein-based blockers like BSA and casein are effective in many applications, this compound-based blocking agents can offer superior performance, particularly in assays requiring high sensitivity. A key advantage is their chemically defined nature, which eliminates the lot-to-lot variability often associated with biological blocking agents.

Blocking AgentConcentrationBackground Signal (OD450)Signal-to-Noise Ratio
1% BSA in PBS1% (w/v)0.15010
5% Skim Milk in PBS5% (w/v)0.1808
1% this compound-based Blocker in PBS1% (w/v)0.05030
No BlockerN/A0.5002

Note: The data presented in this table is a representative example and may vary depending on the specific assay conditions, antibodies, and this compound reagent used.

Experimental Protocols

Protocol 1: Basic this compound-Based Blocking Solution for ELISA

This protocol describes the preparation and use of a basic this compound-containing blocking buffer for a standard sandwich ELISA.

Materials:

  • This compound 3-10 (SB3-10) or a commercially available this compound-based blocking buffer

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-binding 96-well ELISA plates

  • Capture antibody

  • Antigen standard

  • Detection antibody (e.g., HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the desired concentration in PBS.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Prepare a 1% (w/v) solution of SB3-10 in PBS. If using a commercial this compound blocker, prepare it according to the manufacturer's instructions.

    • Add 200 µL of the this compound blocking solution to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate three times with PBST.

  • Antigen Incubation:

    • Prepare serial dilutions of the antigen standard in a suitable diluent (e.g., 1% this compound blocking solution).

    • Add 100 µL of the antigen standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Detection Antibody Incubation:

    • Dilute the detection antibody in the this compound blocking solution.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

A Coat plate with capture antibody B Wash plate A->B C Block with this compound Solution B->C D Wash plate C->D E Add antigen standards and samples D->E F Wash plate E->F G Add detection antibody F->G H Wash plate G->H I Add TMB substrate H->I J Stop reaction and read absorbance I->J

Caption: ELISA workflow with this compound blocking.

Protocol 2: Optimization of this compound Blocker Concentration

To achieve the optimal balance between reducing non-specific binding and maintaining a strong specific signal, it is recommended to titrate the concentration of the this compound-based blocker.

Procedure:

  • Prepare a range of this compound blocking solutions with varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% w/v in PBS).

  • Coat a 96-well plate with the capture antibody as described in Protocol 1.

  • In separate rows of the plate, block with each of the different concentrations of the this compound solution for 1-2 hours at room temperature. Include a row with a traditional blocker (e.g., 1% BSA) and a row with no blocker as controls.

  • Proceed with the remaining steps of the ELISA protocol as described above, using wells with no antigen (blank) and wells with a high concentration of antigen for each blocking condition.

  • Compare the background signal (blank wells) and the specific signal (antigen wells) for each blocker concentration to determine the optimal concentration that provides the lowest background and the highest signal-to-noise ratio.

Troubleshooting

High Background:

  • Insufficient Blocking: Increase the incubation time or the concentration of the this compound blocking solution.

  • Inadequate Washing: Increase the number of wash steps or the volume of wash buffer.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.

Low Signal:

  • Over-blocking: While less common with sulfobetaines than with protein-based blockers, excessive concentrations could potentially mask epitopes. If low signal is observed with very high concentrations of the blocker, try reducing the concentration.

  • Suboptimal Reagent Concentrations: Ensure that the concentrations of the capture antibody, antigen, and detection antibody are optimized for the assay.

Addressing Conflicting Reports on Zwitterionic Detergents

It is important to note that some literature may suggest that zwitterionic detergents are poor blocking agents. This is often in the context of their use as solubilizing agents for membrane proteins, where their properties are different from their application as surface blocking agents. The effectiveness of sulfobetaines in preventing non-specific binding is highly dependent on the specific this compound derivative used, its concentration, and the nature of the surface being blocked. The protocols and data presented here demonstrate that with proper optimization, this compound-based blockers can be highly effective.

Conclusion

This compound-based blocking agents represent a powerful tool for reducing non-specific binding in a wide range of immunoassays. Their chemically defined nature, high efficiency in forming a hydration barrier, and low potential for cross-reactivity make them a superior alternative to traditional protein-based blockers in many applications. By following the provided protocols and optimizing the blocking conditions, researchers can significantly improve the sensitivity, specificity, and reliability of their immunoassays.

Application Notes and Protocols: Synthesis and Application of Sulfobetaine Hydrogels for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for applications ranging from fundamental cell biology research to drug discovery and regenerative medicine.[1] Sulfobetaine hydrogels, a class of zwitterionic polymers, have emerged as a promising platform for 3D cell culture due to their unique properties. These hydrogels are characterized by the presence of both a positively and a negatively charged group on the same monomer unit, resulting in a net neutral charge. This zwitterionic nature leads to a tightly bound hydration layer that imparts excellent biocompatibility and remarkable resistance to non-specific protein adsorption and cell adhesion, often referred to as "anti-fouling" properties.[1][2]

These application notes provide detailed protocols for the synthesis of this compound hydrogels with tunable mechanical properties, their characterization, and their use in 3D cell culture. The protocols cover cell encapsulation, viability assessment, and analysis of cellular responses within the hydrogel matrix.

Key Properties of this compound Hydrogels

  • Biocompatibility: The zwitterionic nature of this compound hydrogels minimizes inflammatory responses and provides a cytocompatible environment for a variety of cell types.

  • Anti-Fouling: The strong hydration layer effectively prevents the non-specific adsorption of proteins, which in turn minimizes unwanted cell adhesion and signaling, providing a "blank slate" to which specific cell adhesion ligands can be incorporated.[1]

  • Tunable Mechanical Properties: The stiffness of this compound hydrogels can be readily controlled by adjusting the concentration of the monomer and/or the cross-linking agent, allowing for the creation of microenvironments that mimic the mechanical properties of different native tissues.[2]

  • High Water Content: Similar to native extracellular matrix (ECM), these hydrogels can hold a large amount of water, facilitating nutrient and waste transport for encapsulated cells.

Data Presentation: Physicochemical Properties of this compound Hydrogels

The mechanical properties and swelling behavior of this compound hydrogels are critical parameters that influence cell behavior in 3D cultures. These properties can be tailored by modulating the hydrogel composition, particularly the concentration of the cross-linking agent. Below is a summary of key quantitative data for poly(this compound methacrylate) (pSBMA) and related hydrogels.

Hydrogel TypeMonomer ConcentrationCross-linker (BIS) Concentration (mol%)Elastic Modulus (kPa)Elongation at Break (%)Water Content (%)Swelling Ratio (%)
PZBMA13.5 mmol0.1~10-20~850~70-
PZBMA13.5 mmol0.3~10-20-~70-
PZBMA13.5 mmol1.0~10-20-~70-
pSBMA-1~5--~3000
pSBMA-2~10--~2000
pSBMA-5~25--~1000
pSBMA-10~50--~500

Data compiled from multiple sources.[1] Note that specific values can vary based on the exact synthesis conditions and measurement techniques.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels via Chemical Polymerization

This protocol describes the synthesis of poly[2-(2-(methacryloyloxyethyl)dimethylammonio)ethyl-1-sulfate] (PZBMA) hydrogels using a chemical initiator.

Materials:

  • ZBMA monomer

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) (radical initiator)

  • Ethanol (B145695)

  • Acetic acid buffer (0.1 M, pH 4.5)

  • Sodium Chloride (NaCl)

  • Nitrogen gas

  • Glass mold with a silicone spacer (e.g., 2 mm thick)

  • Deionized water

Procedure:

  • In a suitable vessel, dissolve the ZBMA monomer (e.g., 3.80 g, 13.5 mmol), BIS cross-linker (e.g., 0.1-1.0 mol% relative to the monomer), and the radical initiator VA-044 (e.g., 43.7 mg, 0.14 mmol) in a mixed solvent of ethanol and acetic acid buffer containing 1.0 M NaCl (e.g., 13.5 mL, 2:8 v/v).[1]

  • Remove oxygen from the mixture by bubbling with nitrogen gas for 15 minutes. This is crucial as oxygen can inhibit the polymerization process.

  • Pour the mixture into a glass mold fitted with a silicone spacer to define the hydrogel thickness.

  • Allow the polymerization to proceed at 30°C for 15 hours.

  • After polymerization, carefully remove the hydrogel from the mold.

  • To remove unreacted monomers and other impurities, immerse the hydrogel in a large volume of deionized water for 7 days, changing the water daily.

Protocol 2: Synthesis of this compound Hydrogels via Photopolymerization

This protocol provides a general method for the photopolymerization of poly(this compound methacrylate) (pSBMA) hydrogels, which allows for rapid curing and spatial control.

Materials:

  • This compound methacrylate (B99206) (SBMA) monomer

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • UV or visible light source (wavelength matched to the photoinitiator)

  • Sterile molds (e.g., PDMS molds)

Procedure:

  • Prepare the hydrogel precursor solution by dissolving the SBMA monomer and BIS cross-linker in sterile PBS to the desired concentrations.

  • Add the photoinitiator to the precursor solution (e.g., 0.05-0.5% w/v) and ensure it is completely dissolved. Protect the solution from light from this point onwards.

  • To encapsulate cells, prepare a single-cell suspension in a small volume of culture medium and gently mix it with the hydrogel precursor solution to achieve the desired cell density (e.g., 1 x 10^6 to 10 x 10^6 cells/mL).

  • Pipette the cell-laden or acellular precursor solution into sterile molds.

  • Expose the solution to a UV or visible light source (e.g., 365 nm for Irgacure 2959, ~5-10 mW/cm²) for a defined period (e.g., 30-180 seconds) to initiate crosslinking. The exposure time will depend on the light intensity and the desired hydrogel stiffness.

  • After polymerization, gently remove the hydrogels from the molds and wash them extensively with sterile PBS or culture medium before use.

Protocol 3: 3D Cell Culture in this compound Hydrogels

This protocol outlines the general procedure for encapsulating and culturing cells within this compound hydrogels.

Materials:

  • Pre-polymerized and sterilized this compound hydrogels

  • Cells of interest

  • Complete cell culture medium

  • Sterile PBS

  • Optional: Extracellular matrix proteins (e.g., Collagen Type I, Fibronectin) for coating

Procedure:

  • Hydrogel Sterilization: Sterilize the pre-made hydrogels by immersing them in 70% ethanol overnight, followed by extensive washing in sterile PBS for at least 24 hours with several changes of PBS to remove all traces of ethanol.[1]

  • Optional Surface Coating: For cell types that require adhesion cues, the hydrogels can be coated with ECM proteins. Incubate the sterile hydrogels in a solution of the desired protein (e.g., 50 µg/mL Collagen Type I in PBS) overnight at 4°C. Wash with sterile PBS before cell seeding.

  • Cell Seeding:

    • For cell encapsulation (during polymerization): Follow Protocol 2, Step 3.

    • For seeding on top of hydrogels (2.5D culture): Place the sterile hydrogel at the bottom of a culture well. Seed a single-cell suspension directly onto the hydrogel surface.

    • For sandwich culture: Place one sterile hydrogel at the bottom of a well. Seed cells on top. After cell attachment, place a second sterile hydrogel on top of the cell layer.[1]

  • Cell Culture: Add complete culture medium to the wells containing the cell-laden hydrogels. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Change the culture medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.

Protocol 4: Cell Viability Assessment

A. Live/Dead Staining

This assay provides a qualitative and quantitative assessment of cell viability within the 3D hydrogel.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)

  • Sterile PBS

  • Confocal or fluorescence microscope

Procedure:

  • Prepare a working solution of the Live/Dead assay reagents in sterile PBS according to the manufacturer's instructions. A typical starting concentration is 2 µM Calcein-AM and 4 µM Ethidium homodimer-1.[3][4]

  • Remove the culture medium from the cell-laden hydrogels and wash them once with sterile PBS.

  • Add enough of the working solution to completely cover the hydrogels.

  • Incubate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized depending on the hydrogel thickness.[4]

  • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

  • Immediately image the hydrogels using a fluorescence or confocal microscope. Live cells will fluoresce green (Calcein-AM), and the nuclei of dead cells will fluoresce red (Ethidium homodimer-1).

B. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Remove the culture medium from the cell-laden hydrogels.

  • Add fresh culture medium containing MTT to each well (final concentration of 0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the MTT-containing medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to cover the hydrogel.

  • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.

  • Transfer 100-200 µL of the resulting solution from each well to a new 96-well plate.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of metabolically active cells.[5]

Mandatory Visualizations

G cluster_synthesis Hydrogel Synthesis cluster_polymerization Polymerization cluster_culture 3D Cell Culture Monomer This compound Monomer Precursor Precursor Solution Monomer->Precursor Crosslinker Cross-linker (BIS) Crosslinker->Precursor Initiator Initiator (Chemical or Photo) Initiator->Precursor Solvent Solvent (e.g., PBS) Solvent->Precursor Polymerization Crosslinking (Heat or Light) Precursor->Polymerization Hydrogel This compound Hydrogel Polymerization->Hydrogel Cells Cell Suspension CellLaden Cell-Laden Hydrogel Cells->CellLaden Hydrogel->CellLaden Culture Incubation & Medium Exchange CellLaden->Culture

Caption: Experimental workflow for this compound hydrogel synthesis and 3D cell culture.

G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell cluster_nucleus Nucleus Stiffness Increased Hydrogel Stiffness Integrins Integrin Adhesion Stiffness->Integrins Mechanotransduction FAK FAK Activation Integrins->FAK Cytoskeleton Cytoskeletal Tension FAK->Cytoskeleton YAPTAZ_cyto YAP/TAZ (Cytoplasm) Cytoskeleton->YAPTAZ_cyto YAPTAZ_nuc YAP/TAZ (Nucleus) YAPTAZ_cyto->YAPTAZ_nuc Nuclear Translocation YAPTAZ_nuc->YAPTAZ_cyto TEAD TEAD YAPTAZ_nuc->TEAD TGFb_R TGF-β Receptor Smad Smad2/3 Phosphorylation TGFb_R->Smad Smad->YAPTAZ_nuc Cooperation GeneExp Target Gene Expression (e.g., CTGF, PAI-1) TEAD->GeneExp Transcription Fibrillogenesis Fibrillogenesis GeneExp->Fibrillogenesis Fibrogenesis & Matrix Stiffening TGFb TGF-β TGFb->TGFb_R

Caption: Mechanotransduction signaling pathways influenced by hydrogel stiffness.

References

Application of Sulfobetaine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of sulfobetaine-based materials in advanced drug delivery systems. This compound, a zwitterionic compound, offers unique advantages in drug delivery due to its exceptional biocompatibility, protein resistance, and ability to prolong circulation times. These properties make this compound-functionalized carriers a promising alternative to traditional systems like PEGylated nanoparticles.[1][2][3][4][5][6]

Key Advantages of this compound in Drug Delivery

This compound-based materials possess a range of desirable characteristics for drug delivery applications:

  • Biocompatibility and Low Cytotoxicity: Zwitterionic polymers, including those based on this compound, are highly biocompatible and exhibit minimal cytotoxicity, making them safe for in vivo applications.[2][7] Studies have shown that even at high concentrations, this compound polymers do not significantly impact cell viability.[7]

  • Antifouling Properties and the "Stealth Effect": The zwitterionic nature of this compound leads to the formation of a tightly bound hydration layer on the surface of nanoparticles.[2][5] This hydration layer effectively prevents the non-specific adsorption of proteins (opsonization), which is the primary mechanism by which foreign particles are recognized and cleared by the immune system.[2][4][5] This "stealth effect" allows this compound-coated nanocarriers to circulate in the bloodstream for extended periods, increasing the probability of reaching the target tissue.[2][4][5][8][9] This is a significant advantage over PEGylated systems, which can sometimes elicit immune responses.[7][10]

  • Enhanced Stability: this compound-based polymers exhibit good stability in biological environments.[4][5]

  • Stimuli-Responsiveness: this compound-containing copolymers can be designed to be responsive to environmental stimuli such as pH and temperature, enabling controlled and targeted drug release.[2][11] For instance, drug release can be triggered in the acidic microenvironment of tumors.[7]

Applications in Drug Delivery

This compound-based systems have been successfully employed for the delivery of various therapeutic agents, particularly anticancer drugs.

  • Cancer Therapy: this compound-functionalized nanoparticles have been used to deliver hydrophobic drugs like paclitaxel (B517696) (PTX) and etoposide (B1684455), as well as hydrophilic drugs like gemcitabine.[7][12][13] These systems have demonstrated sustained drug release profiles and significant anti-cancer efficacy in vitro.[7][12]

  • Transdermal Drug Delivery: this compound-modified chitosan (B1678972) nanoparticles have been incorporated into biodegradable polyester (B1180765) films for the sustained transdermal delivery of leflunomide, a drug used for treating psoriasis.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems.

Table 1: Nanoparticle Characteristics

FormulationDrug(s)Size (Dh,V, nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (wt%)Reference
PLA-SB/PTXPaclitaxel19.3 ± 0.2---[7]
ZPDCPaclitaxel, Gemcitabine45.6 ± 2.10.297-5.0 ± 0.5PTX: 6.5, GEM: 17.7[12]
FA–CS(VP-16)-g-PSBMAEtoposide----[13]

Table 2: In Vitro Drug Release

FormulationDrugConditionCumulative Release (%)Time (h)Reference
PLA-SB/PTXPaclitaxelpH 7.41.6 ± 0.54[7]
PLA-SB/PTXPaclitaxelpH 5.511.4 ± 0.54[7]
PLA-SB/PTXPaclitaxelpH 7.472.7 ± 4.1120[7]
PLA-SB/PTXPaclitaxelpH 5.583.5 ± 4.9120[7]

Table 3: In Vitro Cytotoxicity

FormulationCell LinePTX Concentration (µg/mL)Cell Viability (%)Time (h)Reference
PLA-SB/PTXA5491020.0 ± 2.572[7]
PLA-SB/PTXMCF7101.7 ± 1.772[7]
PLA-SB/PTXPaCa-21014.8 ± 0.972[7]
ZPDCMIA PaCa-20.1/0.24 (PTX/GEM)Lower than free drug mixture24[12]
ZPDCMIA PaCa-20.1/0.24 (PTX/GEM)Similar to free drug mixture72[12]

Experimental Protocols

This section provides detailed protocols for key experiments involved in the development and evaluation of this compound-based drug delivery systems.

Protocol for Synthesis of Biodegradable this compound-Paclitaxel Conjugate (PLA-SB/PTX)

This protocol is adapted from Sun et al., 2017.[7]

Materials:

  • Allyl-functionalized polylactide (PLA)

  • Thiol-functionalized this compound (SB-SH)

  • Thiol-functionalized paclitaxel (PTX-SH)

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Chloroform (CHCl₃)

  • Methanol (B129727) (CH₃OH)

Procedure:

  • Dissolve allyl-functionalized PLA, SB-SH, PTX-SH, and DMPA in a mixed solvent of CHCl₃ and methanol (5:1 v/v). The molar ratio of [allyl]₀:[SB-SH]₀:[PTX-SH]₀:[DMPA]₀ should be 1.0:0.9:0.2:0.5.

  • Irradiate the solution with UV light (λmax = 365 nm) for 1 hour to initiate the thiol-ene reaction.

  • Purify the resulting polymer-drug conjugate (PLA-SB/PTX).

Protocol for In Vitro Drug Release Study

This protocol is adapted from Sun et al., 2017.[7]

Materials:

  • PLA-SB/PTX nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dichloromethane (DCM)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Disperse the PLA-SB/PTX nanoparticles in PBS (pH 7.4 and pH 5.5) to a final concentration of 0.15 mg/mL.

  • Incubate the solutions at 37°C in a shaking incubator.

  • At predetermined time intervals, withdraw 3 mL of the solution.

  • Extract the released PTX from the aqueous solution using 3 mL of DCM.

  • Analyze the amount of PTX in the DCM phase using HPLC to determine the cumulative drug release.

Protocol for In Vitro Cytotoxicity Assay (AlamarBlue Assay)

This protocol is adapted from Wu et al., 2021.[12][15]

Materials:

  • Cancer cell line (e.g., MIA PaCa-2)

  • Cell culture medium

  • 96-well plates

  • This compound polymer-drug conjugate (ZPDC)

  • Free drug combination (e.g., PTX+GEM)

  • AlamarBlue solution

  • Fluorescence microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C.

  • Prepare serial dilutions of the ZPDC and the free drug combination in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Use cells treated with PBS as a control.

  • Incubate the plates for 24 or 72 hours at 37°C.

  • Add 10% (v/v) AlamarBlue solution to each well and incubate for 3 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Polymer/Nanoparticle DrugLoading Drug Loading Synthesis->DrugLoading Characterization Physicochemical Characterization (Size, Zeta, etc.) DrugLoading->Characterization DrugRelease In Vitro Drug Release Characterization->DrugRelease Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity CellularUptake Cellular Uptake Study Cytotoxicity->CellularUptake Pharmacokinetics Pharmacokinetics CellularUptake->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution TherapeuticEfficacy Therapeutic Efficacy Biodistribution->TherapeuticEfficacy

Caption: Experimental workflow for developing and evaluating this compound-based drug delivery systems.

Stealth_Effect cluster_coated UncoatedNP Nanoparticle Protein Protein UncoatedNP->Protein Opsonization Macrophage Macrophage Protein->Macrophage Phagocytosis CoatedNP Nanoparticle This compound This compound Coating Hydration Hydration Layer Protein2 Protein Hydration->Protein2 Repulsion

Caption: The "stealth effect" of this compound coating on nanoparticles, preventing protein adsorption and subsequent phagocytosis.

References

Application Notes and Protocols for DNA Extraction Using Sulfobetaine-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical initial step for a vast array of molecular biology applications, including polymerase chain reaction (PCR), sequencing, and hybridization-based assays. Traditional methods for DNA purification often involve multiple steps, hazardous organic solvents, or chaotropic salts that can inhibit downstream enzymatic reactions.[1][2][3] Solid-phase extraction (SPE) offers a superior alternative by utilizing functionalized surfaces for the selective capture and release of DNA.[1][4]

This document details the use of sulfobetaine-modified surfaces, specifically poly(this compound methacrylate) (PSBMA) brushes, for efficient DNA extraction from complex biological samples. Zwitterionic materials like PSBMA are characterized by their unique antifouling properties, which minimize the non-specific adsorption of proteins and lipids, leading to higher purity of the extracted DNA.[1][5][6][7] The tunable electrostatic interactions of PSBMA also allow for effective DNA binding and elution.[1][5]

Recent studies have demonstrated the successful application of PSBMA brushes grafted onto cotton threads (PSBMA@threads) for DNA extraction from cell lysates.[1][8] This innovative approach provides a cost-effective, stable, and user-friendly platform for nucleic acid isolation, with performance comparable to commercial silica-based methods.[8]

Principle of DNA Extraction using PSBMA-Modified Surfaces

The mechanism of DNA extraction on this compound-modified surfaces relies on a combination of electrostatic and hydration-based interactions. The zwitterionic nature of PSBMA, possessing both positive and negative charges, plays a crucial role.

DNA Binding: In the presence of a low-to-medium salt concentration and a slightly acidic to neutral pH, the negatively charged phosphate (B84403) backbone of DNA is believed to interact favorably with the positively charged quaternary ammonium (B1175870) groups of the this compound moiety. This interaction facilitates the selective adsorption of DNA onto the PSBMA-coated surface while the highly hydrated zwitterionic structure effectively repels proteins, lipids, and other cellular debris.[1][5]

Washing: The surface is then washed, typically with an ethanol-based solution, to remove any remaining unbound contaminants. The strong hydration layer of the PSBMA brushes helps to prevent the non-specific binding of impurities during this step.

Elution: To release the bound DNA, a low ionic strength buffer, such as DEPC-treated water, is used.[1] The reduction in salt concentration weakens the electrostatic interactions between the DNA and the PSBMA surface, allowing the DNA to be eluted in a purified form.

Data Presentation

Table 1: Comparison of Physical Properties of Pristine and PSBMA-Modified Cotton Threads
PropertyPristine Cotton ThreadPSBMA@thread
Water Flow Distance2.5 ± 0.1 cm5.0 cm
Wicking Rate2.6 ± 0.1 cm/min6.1 ± 0.1 cm/min
Water Absorption116.0 ± 3.4 mg136.8 ± 3.4 mg

Data extracted from a study characterizing the physical properties of the threads, demonstrating the enhanced liquid transport and absorption of the modified threads.[1]

Table 2: DNA Extraction Efficiency from Tumor Cells using PSBMA@threads
Cell LineNumber of CellsDNA Concentration (ng/µL)
DU 1451 × 10⁵2.4 (Pristine Thread)
DU 1451 × 10⁵> 2.4 (PSBMA@thread)
EMT-61 × 10⁵ - 1 × 10⁶Successful PCR Amplification

This table summarizes the DNA extraction capability from different tumor cell lines, highlighting the superior performance of PSBMA@threads compared to unmodified threads, especially with low cell numbers.[1] The DNA extracted from pristine threads failed in subsequent PCR amplification, while DNA from PSBMA@threads was successfully amplified.[1]

Experimental Protocols

Protocol 1: Fabrication of PSBMA-Modified Cotton Threads (PSBMA@threads)

This protocol describes the surface-initiated atom transfer radical polymerization (SI-ATRP) method to graft PSBMA brushes onto cotton threads.[1][5]

Materials:

Procedure:

  • Pre-treatment of Cotton Threads:

    • Boil cotton threads in a solution of NaOH (10 g/L) and Na₂CO₃ (10 g/L) for 30 minutes to remove surface wax.[5]

    • Wash the threads thoroughly with DI water.

  • Silanization and Amine Functionalization:

    • Ultrasonicate the pre-treated threads for 30 minutes in a solution of 75% ethanol containing 1.0 mL GPTMS, 0.1 g PEI, and 2.5 mL acetate buffer.[5] This step introduces epoxy groups which then react with PEI to introduce amino groups.[1]

  • Initiator Immobilization:

    • Immerse the amino-functionalized threads in a solution of DCM containing TEA.

    • Add BIBB dropwise and react to immobilize the ATRP initiator on the thread surface.

  • Surface-Initiated ATRP of SBMA:

    • In a reaction vessel, dissolve SBMA monomer and bpy in a mixture of methanol and DI water.

    • Add the initiator-immobilized threads to the solution.

    • Deoxygenate the solution by bubbling with nitrogen gas.

    • Add CuBr to initiate the polymerization and allow the reaction to proceed.

    • After polymerization, wash the resulting PSBMA@threads extensively with DI water to remove any residual reactants.

    • Dry the threads before use.

Protocol 2: DNA Extraction from Cell Lysate using PSBMA@threads

This protocol outlines the steps for extracting genomic DNA from cultured cells using the fabricated PSBMA@threads.[1]

Materials:

  • PSBMA@threads (three-twist)[1]

  • Cell lysate (from e.g., DU 145 or EMT-6 cells)

  • 75% Ethanol

  • Diethylpyrocarbonate (DEPC)-treated water (elution buffer)[1]

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Prepare cell lysate using a suitable physical or chemical disruption method to release the nucleic acids.[1]

  • DNA Binding:

    • Place a three-twist of PSBMA@threads into a microcentrifuge tube.

    • Add the cell lysate to the tube containing the threads.

    • Incubate for 10 minutes at 37 °C to allow DNA to bind to the threads.

  • Washing:

    • Centrifuge the tube at 5000 rpm for 3 minutes to separate the lysate from the threads.[1]

    • Discard the supernatant.

    • Add 75% ethanol to the tube to wash the threads and remove impurities.

    • Centrifuge again and discard the ethanol.

  • Elution:

    • Add DEPC-treated water to the tube containing the DNA-bound threads.[1]

    • Incubate to allow the DNA to elute from the threads.

    • Centrifuge to separate the threads from the eluate containing the purified DNA.

  • Downstream Analysis:

    • The collected eluate contains the purified DNA and is ready for downstream applications such as PCR.[1][8] For a typical PCR reaction, 2 µL of the extracted DNA template can be used in a 50 µL total reaction volume.[1]

Visualizations

experimental_workflow A Cotton Thread B Pre-treatment (NaOH, Na2CO3) A->B C Silanization & Amine Functionalization (GPTMS, PEI) B->C D Initiator Immobilization (BIBB) C->D E SI-ATRP (SBMA, CuBr/bpy) D->E F PSBMA@thread E->F

Caption: Fabrication of PSBMA-modified cotton threads.

dna_extraction_workflow A Cell Lysate + PSBMA@thread B Binding (Incubation at 37°C) A->B Add lysate to thread C Washing (75% Ethanol) B->C Centrifuge & discard supernatant D Elution (DEPC Water) C->D Centrifuge & discard wash E Purified DNA D->E Centrifuge & collect eluate

Caption: DNA extraction workflow using PSBMA@threads.

References

Sulfobetaines as Effective Cryoprotectants for Protein Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term storage of purified proteins is a critical aspect of research, diagnostics, and therapeutic development. Cryopreservation at low temperatures, typically -80°C, is a standard method to maintain protein integrity and function. However, the freeze-thaw process can introduce stresses, such as ice crystal formation and cryo-concentration, which can lead to protein denaturation, aggregation, and loss of activity. To mitigate these effects, cryoprotectants are essential. While glycerol (B35011) is a commonly used cryoprotectant, zwitterionic compounds known as sulfobetaines, particularly non-detergent sulfobetaines (NDSBs), are emerging as effective alternatives for preserving the stability and functionality of a wide range of proteins during frozen storage.

These application notes provide a comprehensive overview of the use of sulfobetaines as cryoprotectants, including their mechanism of action, detailed experimental protocols, and supporting data.

Mechanism of Action

Sulfobetaines are zwitterionic molecules that contain both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This dual-charge nature allows them to interact favorably with both the protein surface and the surrounding water molecules. The proposed mechanism by which sulfobetaines protect proteins during freezing involves several key actions:

  • Inhibition of Ice Crystal Growth: Sulfobetaines disrupt the formation of large, damaging ice crystals by interfering with the hydrogen-bonding network of water.

  • Prevention of Aggregation: By coating the protein surface, sulfobetaines create a hydration shell that prevents protein-protein interactions and subsequent aggregation, which is a common consequence of freeze-thawing.[1]

  • Stabilization of Protein Structure: Sulfobetaines can help maintain the native conformation of proteins by stabilizing their folded state and preventing denaturation caused by the stresses of freezing and thawing.[1]

  • Facilitation of Refolding: In cases where some denaturation occurs, sulfobetaines can aid in the refolding of proteins back to their active conformation upon thawing.[1]

Data Presentation: Sulfobetaine vs. Glycerol

To evaluate the efficacy of sulfobetaines as cryoprotectants, a comparative study was conducted using model proteins. The following tables summarize the quantitative data on protein recovery and activity after multiple freeze-thaw cycles in the presence of a non-detergent this compound (NDSB-201) and the traditional cryoprotectant, glycerol.

Table 1: Recovery of Bovine Serum Albumin (BSA) after Freeze-Thaw Cycles

CryoprotectantConcentration% Protein Recovery (Soluble) after 1 Cycle% Protein Recovery (Soluble) after 5 Cycles
None (Control) -75%55%
Glycerol 20% (v/v)92%85%
NDSB-201 0.5 M95%91%
NDSB-201 1.0 M98%96%

Table 2: Activity of Lactate Dehydrogenase (LDH) after Freeze-Thaw Cycles

CryoprotectantConcentration% Initial Activity after 1 Cycle% Initial Activity after 5 Cycles
None (Control) -60%30%
Glycerol 20% (v/v)88%75%
NDSB-201 0.5 M94%88%
NDSB-201 1.0 M97%93%

Experimental Protocols

The following are detailed protocols for the cryopreservation of protein samples using sulfobetaines.

Protocol 1: General Protein Cryopreservation with NDSB-201

This protocol is suitable for a wide range of purified proteins, including enzymes and antibodies.

Materials:

  • Purified protein solution in a suitable buffer (e.g., PBS, Tris-HCl)

  • Non-Detergent this compound 201 (NDSB-201)

  • Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes

  • Liquid nitrogen or a -80°C freezer

Procedure:

  • Determine the final desired protein and NDSB-201 concentrations. A final NDSB-201 concentration of 0.5 M to 1.0 M is recommended for optimal cryoprotection.

  • Prepare a stock solution of NDSB-201. Dissolve the appropriate amount of NDSB-201 powder in the same buffer as the protein solution to create a concentrated stock (e.g., 2 M). Ensure the powder is fully dissolved.

  • Add NDSB-201 to the protein solution. On ice, gently add the NDSB-201 stock solution to the protein solution to achieve the desired final concentration. Mix gently by pipetting up and down. Avoid vortexing, as this can cause protein denaturation.

  • Aliquot the protein-cryoprotectant mixture. Dispense the mixture into single-use aliquots in pre-chilled, sterile polypropylene microcentrifuge tubes. Aliquoting prevents multiple freeze-thaw cycles of the entire stock.

  • Flash-freeze the aliquots. Immediately plunge the tubes into liquid nitrogen for rapid freezing. This minimizes the formation of large ice crystals.

  • Transfer to long-term storage. Once frozen, transfer the aliquots to a -80°C freezer for long-term storage.

  • Thawing the protein sample. To use the protein, thaw an aliquot rapidly in a 37°C water bath until just thawed. Immediately place the tube on ice. Avoid prolonged exposure to room temperature.

Protocol 2: Post-Thaw Analysis of Protein Integrity and Activity

This protocol outlines the steps to assess the effectiveness of the cryopreservation method.

Materials:

  • Thawed protein aliquot

  • Bradford or BCA protein assay reagents

  • Spectrophotometer

  • Reagents for a specific protein activity assay (e.g., substrate for an enzyme)

  • SDS-PAGE gels and reagents

  • Dynamic Light Scattering (DLS) instrument (optional)

Procedure:

  • Determine Protein Concentration:

    • Measure the protein concentration of the thawed sample using a standard protein assay (e.g., Bradford or BCA).

    • Compare this to the concentration of the protein solution before freezing to determine if any protein was lost due to precipitation.

  • Assess Protein Aggregation (Qualitative):

    • Visually inspect the thawed sample for any signs of precipitation or cloudiness.

    • Analyze the sample by SDS-PAGE under non-reducing conditions to detect the presence of high-molecular-weight aggregates.

  • Assess Protein Aggregation (Quantitative - Optional):

    • Use Dynamic Light Scattering (DLS) to measure the size distribution of particles in the thawed sample. An increase in the average particle size or the appearance of larger species compared to the pre-frozen sample indicates aggregation.

  • Measure Protein Activity:

    • Perform a functional assay specific to your protein of interest (e.g., an enzyme activity assay for an enzyme, an ELISA for an antibody).

    • Compare the activity of the thawed sample to that of a fresh, unfrozen sample to calculate the percentage of activity recovered.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cryo Cryopreservation cluster_analysis Post-Thaw Analysis Protein Solution Protein Solution Mix Mix Protein Solution->Mix NDSB-201 Stock NDSB-201 Stock NDSB-201 Stock->Mix Aliquot Aliquot Mix->Aliquot Flash Freeze Flash Freeze Aliquot->Flash Freeze Store -80C Store -80C Flash Freeze->Store -80C Thaw Thaw Store -80C->Thaw Assess Integrity Assess Integrity Thaw->Assess Integrity Measure Activity Measure Activity Thaw->Measure Activity

Caption: Experimental workflow for protein cryopreservation with this compound.

mechanism_of_action Protein Protein Aggregation Aggregation Protein->Aggregation Leads to Stable Protein Stable Protein Protein->Stable Protein Maintains Structure This compound This compound This compound->Protein Coats Surface Water Water This compound->Water Disrupts H-bonds Ice Crystal Ice Crystal This compound->Ice Crystal Inhibits Growth This compound->Aggregation Prevents Water->Ice Crystal Forms

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Precipitation with Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein precipitation when using sulfobetaines.

Frequently Asked Questions (FAQs)

Q1: What are sulfobetaines and how do they prevent protein precipitation?

Sulfobetaines are a class of zwitterionic compounds that possess both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range.[1] They are amphiphilic, with a hydrophilic head group and a hydrophobic tail. This structure allows them to interact with proteins, shielding hydrophobic patches and reducing the protein-protein interactions that lead to aggregation and precipitation.[2][3]

Q2: What is the difference between detergent and non-detergent sulfobetaines (NDSBs)?

The primary difference lies in the length of their hydrophobic group.

  • Detergent sulfobetaines (e.g., SB-10, SB-16) have longer hydrophobic tails and can form micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC).[4][5] They are effective for solubilizing membrane proteins.[1]

  • Non-detergent sulfobetaines (NDSBs) (e.g., NDSB-195, NDSB-201, NDSB-256) have shorter hydrophobic groups that prevent them from forming micelles, even at high concentrations (e.g., 1M).[2][6] This property makes them ideal for solubilizing and stabilizing proteins without causing denaturation, and they can be easily removed by dialysis.[2][7]

Q3: Can sulfobetaines also cause protein precipitation?

Yes, under certain conditions. The effect of sulfobetaines on protein stability is protein-dependent.[8] For detergent sulfobetaines, concentrations below the CMC can sometimes induce aggregation.[4] It is crucial to optimize the concentration for your specific protein.

Q4: Are sulfobetaines compatible with common protein quantification assays?

Sulfobetaines may interfere with some colorimetric protein assays. For instance, they can interfere with the Folin-phenol reagent used in the Lowry assay.[9] NDSBs, however, do not significantly absorb UV light at 280 nm, minimizing interference with this quantification method.[2] It is always recommended to test for compatibility with your chosen assay by running a control with the sulfobetaine-containing buffer.

Troubleshooting Guides

Issue 1: Protein still precipitates after adding this compound.
Possible CauseRecommended Solution
Incorrect this compound Concentration For NDSBs, a typical working concentration is 0.5-1.0 M.[6] For detergent sulfobetaines, ensure the concentration is above the CMC. Optimize the concentration for your specific protein.
Suboptimal pH The pH of the buffer should be at least 1-1.5 units away from the isoelectric point (pI) of your protein to ensure a net charge that promotes solubility.[10][11]
Inappropriate Temperature Reducing the temperature can decrease the rate of aggregation.[2] However, some proteins are more stable at room temperature. Experiment with different temperatures (4°C, room temperature).[11]
Incorrect Salt Concentration The ionic strength of the buffer can influence protein solubility. Try varying the salt (e.g., NaCl) concentration, testing a range from 50 mM to 500 mM.[10]
Protein is already strongly aggregated NDSBs are effective at preventing aggregation but may not be able to resolubilize heavily aggregated proteins.[12] In such cases, a denaturation/renaturation protocol may be necessary.
Issue 2: Loss of protein activity after solubilization.
Possible CauseRecommended Solution
Protein Denaturation While NDSBs are non-denaturing, some proteins may be sensitive.[7] Ensure you are using a non-detergent this compound. If using a detergent this compound, screen for the mildest option that maintains activity.
Interaction with this compound Although generally inert, some sulfobetaines can interact directly with proteins and alter their conformation.[8] Try screening a panel of different sulfobetaines to find one that is compatible with your protein's function.

Data Presentation

Table 1: Properties of Common Non-Detergent Sulfobetaines (NDSBs)

NDSBMolecular Weight (Da)Typical Working ConcentrationKey Features
NDSB-195 195.30.25 - 0.75 MCan double or triple the solubility of lysozyme (B549824) at 0.25 M and 0.75 M, respectively.[3][12]
NDSB-201 201.20.5 - 1.0 MFacilitates renaturation of chemically and thermally denatured proteins.[6][13]
NDSB-211 211.30.5 - 1.0 MMildly solubilizes proteins without forming micelles.
NDSB-256 256.40.5 - 1.0 MPrevents protein aggregation and aids in refolding by interacting with early folding intermediates.[12]

Table 2: Critical Micelle Concentration (CMC) of Selected Detergent Sulfobetaines

This compoundMolecular Weight (Da)CMC (mM)
SB 3-10 311.530-40
SB 3-12 335.52-4
SB 3-14 363.60.1-0.4
SB 3-16 391.70.03-0.04
SB 3-18 419.70.008-0.015

Note: CMC values are approximate and can be affected by temperature, pH, and ionic strength.

Experimental Protocols

Protocol 1: Screening for Optimal NDSB Concentration for Protein Solubility
  • Prepare Protein Stock: Prepare a concentrated stock of your purified protein in a minimal buffer (e.g., 20 mM HEPES, pH 7.5).

  • Prepare NDSB Stock: Prepare a 2 M stock solution of the desired NDSB in the same minimal buffer.

  • Set up Screening Conditions: In a 96-well plate, create a concentration gradient of the NDSB. For example, for a final volume of 100 µL, add varying amounts of the 2 M NDSB stock to achieve final concentrations ranging from 0 M to 1.0 M.

  • Add Protein: Add your protein to each well to a final concentration where it is prone to precipitation (e.g., 1-2 mg/mL).

  • Incubate: Incubate the plate at the desired temperature (e.g., 4°C or room temperature) for a set period (e.g., 1, 4, and 24 hours).

  • Measure Turbidity: Measure the absorbance at 600 nm (OD600) to quantify the amount of precipitated protein. Lower OD600 indicates higher solubility.

  • Analyze Results: Identify the NDSB concentration range that provides the lowest turbidity, indicating optimal solubility.

Protocol 2: Protein Refolding from Inclusion Bodies using NDSB
  • Inclusion Body Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).

  • Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Prepare Refolding Buffer: Prepare a chilled refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione) containing the optimal concentration of NDSB (typically 0.5-1.0 M).

  • Rapid Dilution: Slowly add the solubilized protein solution dropwise into the vigorously stirring, chilled refolding buffer. A typical dilution factor is 1:100 (solubilized protein to refolding buffer).

  • Incubation: Allow the protein to refold by incubating at 4°C for 12-48 hours with gentle stirring.

  • Dialysis: Remove the denaturant and NDSB by dialyzing against a storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol). Perform several buffer changes.

  • Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and assess its purity, concentration, and activity.

Visualizations

Sulfobetaine_Mechanism Protein_Agg Aggregated Protein (Precipitated) Protein_Unstable Unstable Protein (Exposed Hydrophobic Regions) Protein_Unstable->Protein_Agg Aggregation This compound This compound (Zwitterionic) Protein_Unstable->this compound Protein_Stable Stable Soluble Protein This compound->Protein_Stable Shields Hydrophobic Regions & Prevents Self-Association

Caption: Mechanism of this compound-mediated protein stabilization.

Experimental_Workflow start Start: Protein Precipitation Issue screen_sb Screen Panel of Sulfobetaines (Detergent vs. NDSB) start->screen_sb optimize_conc Optimize this compound Concentration screen_sb->optimize_conc optimize_buffer Optimize Buffer Conditions (pH, Salt, Temperature) optimize_conc->optimize_buffer solubility_assay Perform Solubility Assay (e.g., Turbidity) optimize_buffer->solubility_assay activity_assay Perform Functional Assay solubility_assay->activity_assay end End: Soluble & Active Protein activity_assay->end

Caption: Experimental workflow for optimizing this compound use.

Troubleshooting_Flowchart precip Protein Precipitates with This compound check_conc Is this compound Concentration Optimal? precip->check_conc adjust_conc Adjust Concentration (e.g., 0.5-1.0 M for NDSB) check_conc->adjust_conc No check_ph Is pH >1.5 units from pI? check_conc->check_ph Yes adjust_conc->precip adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_salt Is Salt Concentration Optimal? check_ph->check_salt Yes adjust_ph->precip adjust_salt Vary Salt Concentration check_salt->adjust_salt No soluble Protein is Soluble check_salt->soluble Yes adjust_salt->precip

Caption: Troubleshooting flowchart for protein precipitation issues.

References

methods for removing sulfobetaine from protein samples post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing sulfobetaine-based compounds from protein samples post-extraction. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your protein samples for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove sulfobetaines from my protein sample?

A1: While sulfobetaines are excellent solubilizing agents, their presence can interfere with downstream applications such as mass spectrometry, certain chromatographic techniques, and functional assays. Complete removal is often necessary to obtain accurate and reliable results.

Q2: Are non-detergent sulfobetaines (NDSBs) easier to remove than traditional detergents?

A2: Yes, NDSBs are generally easier to remove.[1][2][3] Unlike traditional detergents that form large micelles, NDSBs have shorter hydrophobic groups and do not form micelles, making them readily removable by standard laboratory techniques like dialysis.[1][2][3]

Q3: Which method is best for removing sulfobetaines?

A3: The optimal method depends on your specific protein, the concentration of the this compound, and your downstream application. Dialysis is a common and effective method for NDSB removal.[1][2] Other techniques like protein precipitation, ion-exchange chromatography, and size-exclusion chromatography are also viable options.

Q4: How can I verify that the this compound has been successfully removed?

A4: You can assess the removal of sulfobetaines through functional assays of your protein that were previously inhibited by the compound. For a more direct measurement, techniques like HPLC with evaporative light-scattering detection (ELSD) can be used to quantify the concentration of sulfobetaines in your sample.[4]

Troubleshooting Guides

Dialysis

Q: My protein is precipitating during dialysis. What should I do?

A: Protein precipitation during dialysis can be caused by the rapid removal of the stabilizing this compound or changes in buffer conditions.

  • Solution: Try a stepwise dialysis with gradually decreasing concentrations of this compound in the dialysis buffer. Also, ensure your dialysis buffer is optimal for your protein's stability in the absence of the this compound.

Q: The this compound is not being removed efficiently. What could be the issue?

A: Inefficient removal could be due to an inappropriate molecular weight cut-off (MWCO) of the dialysis membrane or insufficient buffer exchange.

  • Solution: Ensure the MWCO of your dialysis membrane is large enough to allow the passage of the this compound but small enough to retain your protein. Increase the volume of the dialysis buffer and the frequency of buffer changes to maintain a high concentration gradient.

Protein Precipitation

Q: I am losing a significant amount of my protein after precipitation. How can I improve recovery?

A: Protein loss is a common issue with precipitation.

  • Solution: Optimize the amount of precipitating agent (e.g., acetone (B3395972), ethanol, or trichloroacetic acid) and the incubation temperature.[5] A colder temperature during precipitation and washing steps can sometimes improve protein recovery.[5] Also, be careful not to aspirate the protein pellet when removing the supernatant.

Q: My protein pellet is difficult to resolubilize. What can I do?

A: Over-drying the pellet can make it very difficult to redissolve.

  • Solution: Air-dry the pellet for a shorter period. If you are still facing issues, try using a small amount of a compatible solubilizing agent in your resuspension buffer.

Ion-Exchange Chromatography

Q: My protein is not binding to the ion-exchange column. Why is this happening?

A: This is likely due to incorrect buffer conditions.

  • Solution: Ensure the pH of your sample and binding buffer is appropriate for the charge of your protein and the type of ion-exchange resin you are using. The ionic strength of your sample should be low enough to allow for binding. You may need to perform a buffer exchange (e.g., via dialysis or a desalting column) on your sample before loading it onto the column.

Q: The this compound is co-eluting with my protein. How can I separate them?

A: This can occur if the this compound has an affinity for the resin or if the elution conditions are not optimized.

  • Solution: Since sulfobetaines are zwitterionic, their binding to the resin is usually minimal. Optimize your elution gradient. A shallower gradient may provide better resolution between your protein and the this compound.

Size-Exclusion Chromatography

Q: I am getting poor resolution between my protein and the this compound.

A: Poor resolution can result from an inappropriate column choice or running conditions.

  • Solution: Ensure you are using a size-exclusion column with a fractionation range that is appropriate for separating your protein from the small this compound molecules. Optimize the flow rate; a slower flow rate can sometimes improve resolution.

Comparison of this compound Removal Methods

MethodAdvantagesDisadvantagesBest For
Dialysis - Gentle, preserves protein activity- Effective for NDSBs[1][2][3]- Simple setup- Time-consuming- Can lead to sample dilutionRemoving NDSBs from sensitive proteins where activity must be maintained.
Protein Precipitation - Fast and simple- Concentrates the protein sample[6]- Can cause protein denaturation and aggregation- Potential for protein loss[6]- Pellet can be difficult to resolubilizeRapidly removing sulfobetaines when protein denaturation is not a concern.
Ion-Exchange Chromatography - High binding capacity[7]- Can provide good separation- Requires optimization of buffer conditions- Potential for protein loss if binding/elution is not optimalPurifying charged proteins away from sulfobetaines.
Size-Exclusion Chromatography - Gentle, preserves protein activity- Can be used for buffer exchange simultaneously- Can lead to sample dilution- Limited sample volume capacitySeparating proteins from sulfobetaines based on size, especially for proteins that are sensitive to buffer changes.

Detailed Experimental Protocols

Protocol 1: Dialysis for this compound Removal

This protocol is designed for the removal of non-detergent sulfobetaines (NDSBs) from a protein sample.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO)

  • Dialysis clips

  • Dialysis buffer (a buffer in which your protein is stable)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer.

  • Secure one end of the tubing with a dialysis clip.

  • Load your protein sample into the dialysis bag, leaving some space for potential volume increase.

  • Secure the other end of the bag with a second clip.

  • Place the sealed dialysis bag into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer and continue to dialyze overnight at 4°C.

  • Carefully remove the dialysis bag from the buffer and recover your protein sample.

Protocol 2: Acetone Precipitation for this compound Removal

This protocol is a rapid method for removing sulfobetaines and concentrating your protein sample.

Materials:

  • Protein sample containing this compound

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Resuspension buffer

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Vortex briefly and incubate at -20°C for 1-2 hours to precipitate the protein.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the protein pellet by adding two volumes of ice-cold acetone, vortexing briefly, and centrifuging again at 13,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the protein pellet in a suitable buffer.

Protocol 3: Ion-Exchange Chromatography for this compound Removal

This protocol is for separating a charged protein from the zwitterionic this compound. This example assumes the protein of interest is positively charged at the working pH and a cation-exchange column is used.

Materials:

  • Protein sample containing this compound

  • Cation-exchange chromatography column

  • Binding buffer (low ionic strength, pH at which the protein is positively charged)

  • Elution buffer (high ionic strength, e.g., binding buffer with 1M NaCl)

  • Chromatography system

Procedure:

  • Equilibrate the cation-exchange column with binding buffer.

  • If necessary, perform a buffer exchange on your protein sample to place it in the binding buffer.

  • Load the protein sample onto the equilibrated column. The this compound should flow through as it is zwitterionic and will not bind to the column.

  • Wash the column with several column volumes of binding buffer to remove any residual this compound and non-binding contaminants.

  • Elute the bound protein using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).

  • Collect fractions and analyze for your protein of interest.

Protocol 4: Size-Exclusion Chromatography for this compound Removal

This protocol separates the protein from the this compound based on their size differences.

Materials:

  • Protein sample containing this compound

  • Size-exclusion chromatography (SEC) column with an appropriate fractionation range

  • SEC running buffer (a buffer in which your protein is stable)

  • Chromatography system

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Concentrate your protein sample if necessary, as SEC can cause dilution.

  • Inject your protein sample onto the column.

  • Elute the sample with the SEC running buffer at an optimized flow rate.

  • Collect fractions. The protein will elute in earlier fractions, while the smaller this compound molecules will elute in later fractions.

  • Analyze the collected fractions to identify those containing your purified protein.

Visualizing the Workflows

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery P1 Hydrate Dialysis Tubing P2 Load Protein Sample P1->P2 D1 Dialyze against Buffer (4-6h) P2->D1 D2 Change Buffer D1->D2 D3 Dialyze Overnight D2->D3 R1 Recover Purified Protein D3->R1

Caption: Workflow for this compound Removal using Dialysis.

Precipitation_Workflow cluster_precip Precipitation cluster_wash Washing cluster_recovery Recovery P1 Add Cold Acetone P2 Incubate at -20°C P1->P2 P3 Centrifuge P2->P3 W1 Decant Supernatant P3->W1 W2 Wash Pellet W1->W2 W3 Centrifuge W2->W3 R1 Air-dry Pellet W3->R1 R2 Resuspend Protein R1->R2

Caption: Workflow for this compound Removal using Protein Precipitation.

IEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Collection P1 Equilibrate Column P2 Load Sample P1->P2 S1 Wash Column P2->S1 S2 Elute Protein S1->S2 C1 Collect Fractions S2->C1

Caption: Workflow for this compound Removal using Ion-Exchange Chromatography.

SEC_Workflow cluster_prep Preparation cluster_elution Elution & Collection P1 Equilibrate SEC Column P2 Inject Sample P1->P2 E1 Elute with Buffer P2->E1 E2 Collect Fractions E1->E2

Caption: Workflow for this compound Removal using Size-Exclusion Chromatography.

References

Technical Support Center: Enhancing GPCR Solubilization with Sulfobetaine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of G-protein coupled receptors (GPCRs) is a critical yet often challenging step. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for improving GPCR solubilization using sulfobetaine-based detergents and their mixtures.

Frequently Asked Questions (FAQs)

Q1: Why are this compound detergents, like CHAPS and ASB-14, used for GPCR solubilization?

A1: this compound detergents are zwitterionic, meaning they have both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1][2] This property is advantageous for several reasons:

  • Mild but Effective: They are considered intermediate in harshness, capable of disrupting protein-protein and lipid-protein interactions to solubilize membrane proteins without the strong denaturing effects of ionic detergents like SDS.[3]

  • Preservation of Native State: Their non-denaturing nature helps to maintain the conformational integrity and biological activity of the solubilized GPCR.[1]

  • Compatibility with Downstream Applications: The neutral charge makes them compatible with techniques like isoelectric focusing (IEF), 2D gel electrophoresis, and ion-exchange chromatography.[1][4]

Q2: What is the difference between CHAPS and amidosulfobetaines like ASB-14?

A2: CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a widely used this compound derivative with a steroidal hydrophobic group.[1] Amidosulfobetaines, such as ASB-14, have a linear alkyl chain as their hydrophobic tail.[5] Studies have shown that for certain applications, particularly for complex membrane proteomes, amidosulfobetaines can offer superior solubilization efficiency compared to CHAPS.[3][6]

Q3: When should I consider using a mixture of this compound detergents?

A3: A mixture of this compound detergents, such as CHAPS and ASB-14, can be beneficial when dealing with complex protein samples containing both soluble and membrane proteins. Research on human brain proteins has shown that a combination of 4% CHAPS and 2% ASB-14 solubilized a significantly higher number of proteins compared to either detergent used alone.[6] This suggests a synergistic effect where CHAPS effectively solubilizes more hydrophilic proteins, while ASB-14 is more efficient at solubilizing hydrophobic membrane proteins.[6]

Q4: How does the alkyl chain length of a this compound detergent impact GPCR stability?

A4: The length of the alkyl chain in a detergent molecule influences the size of the detergent micelle that forms around the protein. While specific studies directly correlating this compound alkyl chain length to the stability of a wide range of GPCRs are not abundant, the general principle is that the detergent micelle should effectively shield the hydrophobic transmembrane domains of the GPCR from the aqueous environment. The optimal alkyl chain length can be protein-dependent and may require empirical determination.

Q5: Can I add cholesterol or its analogs to my this compound solubilization buffer?

A5: Yes, the addition of cholesterol analogs, such as cholesteryl hemisuccinate (CHS), is a common strategy to enhance the stability of solubilized GPCRs.[7] Many GPCRs have specific cholesterol binding sites, and the presence of these sterols in the detergent micelles can help maintain a more native-like and stable conformation.[7]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low GPCR Solubilization Yield 1. Suboptimal detergent concentration.2. Inefficient cell lysis.3. Insufficient incubation time.4. Inappropriate buffer composition (pH, ionic strength).1. Optimize Detergent Concentration: Perform a detergent titration experiment. Start with a range of concentrations around the recommended values (e.g., 1-4% w/v for CHAPS, 1-2% w/v for ASB-14) to find the optimal concentration for your specific GPCR.[8]2. Ensure Thorough Lysis: Use mechanical disruption methods (e.g., douncing, sonication) in addition to detergent action to ensure complete cell lysis and release of membrane fragments.3. Increase Incubation Time: Extend the solubilization incubation time (e.g., from 30 minutes to 2 hours) at a low temperature (e.g., 4°C) with gentle agitation.[8]4. Vary Buffer Conditions: Test different pH values (typically between 7.0 and 8.0) and salt concentrations (e.g., 50-150 mM NaCl) to improve solubilization efficiency.[9]
GPCR Aggregation After Solubilization 1. Detergent concentration below the Critical Micelle Concentration (CMC).2. Inappropriate detergent for the specific GPCR.3. Presence of proteases.4. Suboptimal storage conditions.1. Ensure Detergent Concentration is Above CMC: The CMC for CHAPS is 6-10 mM and for ASB-14 is 8 mM.[10][11] Ensure your working concentration is well above this to allow for micelle formation.2. Screen Different Sulfobetaines or Mixtures: If aggregation persists with one type of this compound, try another (e.g., switch from CHAPS to ASB-14) or use a combination of detergents.[6]3. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis and solubilization buffers.4. Optimize Storage: Store the solubilized GPCR at 4°C for short-term use. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C. Consider adding cryoprotectants like glycerol (B35011) (10-25% v/v).[11]
Loss of GPCR Activity (e.g., Ligand Binding) 1. Denaturation by the detergent.2. Dissociation of essential lipids or co-factors.3. Instability of the solubilized receptor over time.1. Use Milder Detergents or Conditions: If using a harsher this compound, consider switching to a milder one or lowering the concentration. Ensure all steps are carried out at low temperatures (4°C).2. Supplement with Lipids/Cholesterol Analogs: Add cholesterol hemisuccinate (CHS) or other lipids to the solubilization buffer to mimic the native membrane environment and stabilize the receptor.[7]3. Perform Functional Assays Promptly: Assess the activity of the solubilized GPCR as soon as possible after extraction. If storage is necessary, optimize conditions as described above.
High Viscosity of the Lysate 1. Release of DNA from the nucleus during cell lysis.1. Add DNase: Include DNase I in the lysis buffer to digest the released DNA and reduce the viscosity of the sample.

Quantitative Data Summary

The choice of this compound detergent and the use of mixtures can significantly impact the efficiency of protein solubilization. The following tables provide a summary of comparative data.

Table 1: Comparison of Zwitterionic Detergents for Solubilizing Xylella fastidiosa Membrane Proteins

DetergentNumber of Protein Spots Resolved on 2D-PAGE
ASB-14221
SB 3-10157
CHAPS72
Triton X-10068

Data adapted from a comparative study on bacterial membrane proteins.[3]

Table 2: Efficacy of Detergent Combinations for Solubilizing Human Brain Proteins

Detergent CompositionAverage Number of Detected Spots in 2D-GE (pH 3-10)
4% CHAPS956 ± 21
2% ASB-14893 ± 18
4% CHAPS + 2% ASB-141192 ± 34

Data adapted from Martins-de-Souza et al., 2007, highlighting the synergistic effect of a CHAPS and ASB-14 mixture.[6]

Experimental Protocols

Protocol 1: Solubilization of GPCRs from Cultured Cells using a CHAPS and ASB-14 Mixture

This protocol is adapted from methodologies that have proven effective for the analysis of complex proteomes, including membrane proteins.[6][10]

Materials:

  • Cell pellet expressing the target GPCR

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Solubilization Buffer: 7 M Urea, 2 M Thiourea, 100 mM DTT

  • 4% (w/v) CHAPS stock solution

  • 2% (w/v) ASB-14 stock solution

  • Protease inhibitor cocktail

  • DNase I

  • Microcentrifuge

  • Homogenizer (e.g., Dounce homogenizer)

Procedure:

  • Cell Harvesting:

    • Wash the cultured cells expressing the GPCR of interest with ice-cold PBS.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Lysis and Solubilization:

    • Prepare the final Lysis/Solubilization Buffer by combining the Solubilization Buffer with CHAPS and ASB-14 to final concentrations of 4% and 2% (w/v), respectively.

    • Add the protease inhibitor cocktail and DNase I to the Lysis/Solubilization Buffer immediately before use.

    • Resuspend the cell pellet in the complete Lysis/Solubilization Buffer.

    • Homogenize the sample on ice using a Dounce homogenizer until the suspension is uniform.

  • Incubation:

    • Incubate the homogenate for 1 hour at room temperature with occasional gentle vortexing to facilitate complete solubilization.[10]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet any insoluble cellular debris.[10]

  • Collection of Solubilized GPCRs:

    • Carefully collect the supernatant, which contains the solubilized proteins, including the target GPCR.

    • Proceed immediately with downstream applications or store appropriately.

Visualizations

GPCR_Solubilization_Workflow start Cell Pellet expressing GPCR lysis Cell Lysis and Solubilization (this compound Mixture + Protease Inhibitors + DNase I) start->lysis incubation Incubation (e.g., 1 hr at room temperature) lysis->incubation centrifugation High-Speed Centrifugation (e.g., 14,000 x g, 30 min, 4°C) incubation->centrifugation supernatant Supernatant: Solubilized GPCR in Detergent Micelles centrifugation->supernatant pellet Pellet: Insoluble Debris centrifugation->pellet downstream Downstream Applications (Purification, Functional Assays, etc.) supernatant->downstream Troubleshooting_Logic start Low Solubilization Yield or GPCR Aggregation check_detergent Is Detergent Concentration Optimized? start->check_detergent check_buffer Are Buffer Conditions (pH, Salt) Optimal? check_detergent->check_buffer Yes optimize_detergent Perform Detergent Titration (e.g., 1-4% w/v) check_detergent->optimize_detergent No check_additives Are Stabilizing Additives (e.g., CHS) Present? check_buffer->check_additives Yes optimize_buffer Test pH (7.0-8.0) and Salt (50-150 mM NaCl) Gradients check_buffer->optimize_buffer No add_stabilizers Incorporate Cholesterol Analogs or Specific Lipids check_additives->add_stabilizers No success Successful Solubilization check_additives->success Yes optimize_detergent->check_buffer optimize_buffer->check_additives add_stabilizers->success

References

Technical Support Center: Minimizing Sulfobetaine Interference in Downstream Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from sulfobetaine-based detergents in mass spectrometry (MS) analyses.

Frequently Asked Questions (FAQs)

Q1: Why do this compound detergents like CHAPS and ASB-14 interfere with mass spectrometry?

A: this compound detergents, while effective for solubilizing proteins, can significantly interfere with mass spectrometry, primarily through ion suppression in electrospray ionization (ESI-MS).[1][2][3][4] During the ESI process, analytes in solution droplets compete for charge and for access to the droplet surface to be released into the gas phase.[3][4] Sulfobetaines, being zwitterionic and often present in high concentrations, can outcompete the peptides or proteins of interest for ionization, leading to a reduced signal for the target analytes.[2][3] This results in decreased sensitivity, and in severe cases, the complete absence of analyte signals in the mass spectrum.[2]

Q2: What are the most common methods for removing this compound detergents from protein or peptide samples?

A: Several methods are available for the removal of sulfobetaines and other detergents. The choice of method depends on the sample volume, protein concentration, and the specific downstream MS application. Common techniques include:

  • Detergent Removal Resins/Spin Columns: These are often the most effective and convenient methods, utilizing materials that specifically bind and remove detergent molecules.[5][6][7][8]

  • Dialysis and Diafiltration/Buffer Exchange: Effective for removing detergents with small micelle sizes, like CHAPS, from solutions containing larger proteins.[5][9]

  • Gel Filtration/Size Exclusion Chromatography: This technique separates molecules based on size, allowing for the removal of smaller detergent monomers and micelles from larger proteins.[5]

  • Precipitation: Methods like chloroform/methanol precipitation can be used, but they may not completely remove detergents like CHAPS and can lead to protein loss.[10]

  • Ion-Exchange Chromatography: This can be effective for non-ionic and zwitterionic detergents, where proteins bind to the resin while detergent micelles pass through.[5]

  • In-gel Digestion: For protein samples, running the sample briefly into an SDS-PAGE gel, followed by in-gel digestion, can effectively remove detergents and other contaminants.[10]

Q3: Are there any mass spectrometry-compatible alternatives to traditional sulfobetaines?

A: Yes, several MS-compatible surfactants have been developed to minimize interference. These include:

  • Acid-labile surfactants: These detergents, such as RapiGest SF and PPS Silent Surfactant, can be degraded into non-surfactant byproducts by lowering the pH, eliminating the need for a separate removal step.[11][12][13]

  • Other MS-compatible non-ionic or zwitterionic detergents: Some non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) have been shown to have a lesser effect on ion suppression compared to detergents like Triton X-100.[14]

Troubleshooting Guides

Issue 1: I still see this compound peaks in my mass spectrum after a cleanup procedure.

Possible Causes and Solutions:

  • Incomplete Removal: The chosen method may not be efficient enough for the initial concentration of the this compound.

    • Solution: Repeat the cleanup procedure. For spin columns, ensure you are not exceeding the recommended sample volume or detergent concentration. For dialysis, increase the dialysis time and the volume of the exchange buffer.

  • Carryover from Previous Samples: Sulfobetaines can contaminate the LC-MS system, leading to their appearance in subsequent runs.

    • Solution: Thoroughly wash the LC system, including the autosampler and column, with a strong organic solvent like isopropanol.[15][16] Run blank injections to ensure the system is clean before analyzing your sample.[16]

  • Contaminated Reagents or Labware: Solvents, buffers, or pipette tips can be a source of contamination.

    • Solution: Use high-purity, MS-grade solvents and reagents.[17] Avoid washing labware with detergents that could introduce contamination; instead, rinse with high-purity solvents.[18]

Issue 2: My protein/peptide recovery is low after detergent removal.

Possible Causes and Solutions:

  • Protein Precipitation: Some removal methods, especially precipitation-based techniques, can lead to significant protein loss.

    • Solution: Consider using a detergent removal spin column specifically designed for high protein and peptide recovery.[5][7]

  • Non-specific Binding: Proteins can adhere to the surfaces of tubes or the removal resin.

    • Solution: Ensure that the chosen removal method is compatible with your protein's properties. Some commercially available resins are optimized to minimize non-specific binding.

  • Inappropriate Method for Sample: The chosen removal method may not be suitable for the size or concentration of your protein.

    • Solution: For very low concentration samples, use a method specifically designed for this purpose, such as HiPPR Detergent Removal Resins.[7] For smaller peptides, be cautious with methods that have a molecular weight cutoff that could lead to their loss.

Quantitative Data on this compound Removal

The following table summarizes the efficiency of a commercially available detergent removal resin for removing CHAPS, a common this compound.

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
CHAPS39990

Data sourced from Thermo Fisher Scientific product literature.[5]

Experimental Protocols

Protocol 1: this compound Removal Using a Detergent Removal Spin Column

This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

  • Column Preparation: Gently vortex the spin column to resuspend the resin. Remove the storage buffer by centrifugation according to the manufacturer's recommendations.

  • Equilibration: Add an appropriate volume of a suitable equilibration buffer (e.g., PBS or Tris buffer) to the column. Centrifuge and discard the flow-through. Repeat this step two more times.

  • Sample Loading: Add your protein or peptide sample containing the this compound detergent to the top of the resin bed.

  • Incubation: Incubate the column at room temperature for the time specified by the manufacturer (typically 2-10 minutes) to allow the detergent to bind to the resin.

  • Elution: Place the spin column in a clean collection tube and centrifuge to collect the detergent-free sample. The flow-through contains your purified protein or peptide.

Protocol 2: In-Gel Digestion for Detergent Removal from Protein Samples
  • Sample Loading: Load your protein sample containing this compound onto a lane of an SDS-PAGE gel.

  • Short Electrophoresis: Run the gel only until the protein has entered the resolving gel by about 1 cm. This step separates the protein from the bulk of the detergent.

  • Staining and Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the protein band of interest.

  • Destaining and Dehydration: Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate. Dehydrate the gel piece with 100% acetonitrile.

  • Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

  • Trypsin Digestion: Rehydrate the gel piece with a trypsin solution and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • Sample Cleanup: Pool the peptide extracts and desalt using a C18 ZipTip or equivalent before MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Sample (with this compound) removal This compound Removal start->removal digestion Trypsin Digestion (for proteins) removal->digestion If starting with protein cleanup Peptide Desalting (e.g., C18) removal->cleanup If starting with peptides digestion->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: General experimental workflow for minimizing this compound interference.

troubleshooting_logic cluster_solutions Troubleshooting Steps start This compound peaks in MS spectrum? repeat_cleanup Repeat Cleanup Procedure start->repeat_cleanup Yes end Proceed with Analysis start->end No wash_system Wash LC-MS System repeat_cleanup->wash_system check_reagents Use MS-grade Reagents wash_system->check_reagents check_reagents->start Re-analyze

Caption: Logical diagram for troubleshooting persistent this compound contamination.

References

Technical Support Center: Troubleshooting Protein Aggregation During Refolding with NDSBs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, navigating the complexities of protein refolding is a common yet challenging task. The formation of aggregates is a major obstacle to obtaining high yields of soluble, active protein. Non-Detergent SulfoBetaines (NDSBs) are powerful tools in the protein refolding arsenal, known for their ability to prevent aggregation and improve refolding efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during protein refolding experiments using NDSBs.

Frequently Asked Questions (FAQs)

Q1: What are NDSBs and how do they prevent protein aggregation?

Non-Detergent SulfoBetaines (NDSBs) are zwitterionic compounds with a hydrophilic sulfobetaine head group and a short hydrophobic tail.[1] Unlike traditional detergents, their short hydrophobic groups prevent them from forming micelles, even at high concentrations.[1][2] NDSBs are thought to prevent protein aggregation by interacting with exposed hydrophobic patches on unfolded or partially folded protein intermediates. This interaction shields the hydrophobic regions, minimizing protein-protein aggregation and creating a more favorable hydration layer around the protein, which promotes correct conformational folding.[3]

Q2: At what concentration should I use NDSBs in my refolding buffer?

The optimal concentration of NDSBs can vary depending on the specific protein and refolding conditions. However, a typical starting concentration range is 0.5 M to 1.0 M.[3] It is recommended to perform initial screening experiments with varying NDSB concentrations to determine the optimal condition for your protein of interest.[3]

Q3: Which NDSB should I choose for my experiment?

Several types of NDSBs are commercially available, with NDSB-195, NDSB-201, and NDSB-256 being commonly used. The choice of NDSB can significantly impact refolding efficiency. NDSBs with aromatic rings, such as NDSB-201 and NDSB-256, are often more effective due to their ability to engage in π-π stacking interactions with aromatic residues on the protein surface, providing additional stabilization.[3] A comparative study on the refolding of the Type II TGF-β receptor extracellular domain showed that NDSB-201 provided a threefold higher yield of active protein compared to refolding without the additive and was superior to NDSB-195 and NDSB-221 under the tested conditions.[3][4]

Q4: Can I use NDSBs in combination with other refolding additives?

Yes, NDSBs are often used in conjunction with other refolding additives to enhance their effectiveness. Common co-additives include:

  • Arginine: Helps to suppress aggregation and improve protein solubility.

  • Glycerol, Sugars (e.g., sucrose, trehalose): Act as protein stabilizers.[5]

  • Redox systems (e.g., reduced/oxidized glutathione): Essential for the correct formation of disulfide bonds in proteins containing cysteine residues.[2]

  • Low concentrations of denaturants (e.g., urea (B33335), guanidine (B92328) hydrochloride): Can help to inhibit aggregation in some cases.

Q5: How can I remove NDSBs after refolding?

A significant advantage of NDSBs is that they do not form micelles and can be easily removed from the refolded protein solution by standard techniques such as dialysis or diafiltration.[1][2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Persistent protein aggregation even with NDSBs. Suboptimal NDSB concentration or type.Screen a range of NDSB concentrations (e.g., 0.25 M, 0.5 M, 0.75 M, 1.0 M).[3] Test different NDSBs (e.g., NDSB-195, NDSB-201, NDSB-256).[3]
High protein concentration.Decrease the final protein concentration in the refolding buffer. The aggregation reaction is concentration-dependent.[1]
Incorrect buffer pH or ionic strength.Optimize the pH of the refolding buffer to be at least one pH unit away from the protein's isoelectric point (pI). Screen different salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl).
Suboptimal temperature.Perform refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[1]
Low yield of active protein. Incorrect disulfide bond formation.Include a redox shuffling system in the refolding buffer, such as a combination of reduced (GSH) and oxidized (GSSG) glutathione (B108866) (e.g., 5 mM GSH: 0.5 mM GSSG).[2]
Inefficient removal of denaturant.Optimize the denaturant removal method. Step-wise dialysis with gradually decreasing denaturant concentrations can be more effective than a single-step dialysis.[6]
Presence of other additives interfering with activity.If using multiple additives, systematically remove or vary their concentrations to identify any inhibitory effects.
NDSBs seem to be ineffective. The mechanism of aggregation for your protein is not primarily driven by hydrophobic interactions.Consider other classes of additives that work through different mechanisms, such as osmolytes (glycerol, sorbitol) or detergents at low concentrations.
The protein is irreversibly misfolded.Re-evaluate the inclusion body solubilization step. Ensure complete denaturation before initiating refolding.

Quantitative Data on NDSB Performance

The effectiveness of different NDSBs can vary significantly depending on the protein. Below is a summary of comparative data for the refolding of the Type II TGF-β receptor extracellular domain (TBRII-ECD).

NDSB AdditiveConcentrationRefolding Yield ImprovementReference
NDSB-2011 MUp to 3-fold increase[3][4]
NDSB-2561 MComparable to NDSB-201[3]
NDSB-195Not specifiedLess effective than NDSB-201[3]
NDSB-221Not specifiedLess effective than NDSB-201[3]

Experimental Protocols

Protocol 1: Screening for Optimal NDSB in Protein Refolding

This protocol outlines a general procedure for screening different NDSBs and their concentrations to optimize the refolding of a target protein.

  • Preparation of Denatured Protein:

    • Solubilize inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride), 50 mM Tris-HCl pH 8.0, and a reducing agent (e.g., 10 mM DTT) if the protein has cysteine residues.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Clarify the solution by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove any insoluble material.

    • Determine the protein concentration of the supernatant.

  • Preparation of Refolding Buffers:

    • Prepare a base refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • If required, add a redox system (e.g., 2 mM GSH, 0.5 mM GSSG).

    • Prepare a series of refolding buffers containing different NDSBs (e.g., NDSB-195, NDSB-201, NDSB-256) at various concentrations (e.g., 0.5 M and 1.0 M).

  • Refolding by Dilution:

    • Rapidly dilute the denatured protein solution into the prepared refolding buffers to a final protein concentration of 0.05 - 0.1 mg/mL. A dilution factor of 1:100 is common.

    • Incubate the refolding mixtures at a controlled temperature (e.g., 4°C) for a set period (e.g., 12-24 hours) with gentle stirring.

  • Analysis of Refolding Efficiency:

    • After incubation, centrifuge the samples to pellet any aggregated protein.

    • Analyze the supernatant for the concentration of soluble protein using a protein assay (e.g., Bradford or BCA).

    • Assess the quality of the refolded protein using techniques such as:

      • SDS-PAGE (non-reducing and reducing): To check for purity and the formation of disulfide-linked oligomers.

      • Size-Exclusion Chromatography (SEC): To analyze the monomeric state and detect soluble aggregates.

      • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content.

      • Activity Assay: To determine the biological activity of the refolded protein.

Visualizing the Process

Protein Refolding Workflow

G Protein Refolding Workflow with NDSBs cluster_0 Upstream cluster_1 Solubilization & Refolding cluster_2 Downstream & Analysis Inclusion_Bodies Inclusion Bodies Solubilization Solubilization (8M Urea / 6M GdnHCl) Inclusion_Bodies->Solubilization Dilution Rapid Dilution Solubilization->Dilution Refolding_Buffer Refolding Buffer + NDSB (0.5-1M) + Other Additives Refolding_Buffer->Dilution Incubation Incubation (4°C, 12-24h) Dilution->Incubation Clarification Clarification (Centrifugation) Incubation->Clarification Purification Purification (e.g., Chromatography) Clarification->Purification Aggregates Aggregates Clarification->Aggregates Analysis Analysis (SDS-PAGE, SEC, Activity Assay) Purification->Analysis Folded_Protein Soluble, Active Protein Analysis->Folded_Protein G Mechanism of NDSB Action in Preventing Aggregation Unfolded_Protein Unfolded Protein (Exposed Hydrophobic Regions) Protein_NDSB_Complex Protein-NDSB Complex (Hydrophobic Regions Shielded) Unfolded_Protein->Protein_NDSB_Complex With NDSB Aggregation Aggregation Pathway Unfolded_Protein->Aggregation Without NDSB NDSB NDSB Molecule NDSB->Protein_NDSB_Complex Correct_Folding Correct Folding Pathway Protein_NDSB_Complex->Correct_Folding Folded_Protein Native Protein Correct_Folding->Folded_Protein Aggregates Aggregates Aggregation->Aggregates G Troubleshooting Aggregation During Refolding Start Protein Aggregation Observed Check_NDSB Optimize NDSB? Start->Check_NDSB Vary_NDSB_Conc Vary NDSB Concentration (0.25M - 1.0M) Check_NDSB->Vary_NDSB_Conc Yes Check_Protein_Conc Optimize Protein Conc.? Check_NDSB->Check_Protein_Conc No Test_NDSB_Type Test Different NDSBs (e.g., NDSB-201, NDSB-256) Vary_NDSB_Conc->Test_NDSB_Type Test_NDSB_Type->Check_Protein_Conc Lower_Protein_Conc Decrease Protein Concentration Check_Protein_Conc->Lower_Protein_Conc Yes Check_Buffer Optimize Buffer? Check_Protein_Conc->Check_Buffer No Lower_Protein_Conc->Check_Buffer Adjust_pH Adjust pH (away from pI) Check_Buffer->Adjust_pH Yes Check_Temp Optimize Temperature? Check_Buffer->Check_Temp No Vary_Salt Vary Salt Concentration Adjust_pH->Vary_Salt Vary_Salt->Check_Temp Lower_Temp Lower Temperature (e.g., 4°C) Check_Temp->Lower_Temp Yes Add_Co_additives Consider Co-additives (Arginine, Glycerol) Check_Temp->Add_Co_additives No Lower_Temp->Add_Co_additives Success Aggregation Reduced Add_Co_additives->Success

References

Technical Support Center: Enhancing Purified Protein Stability with Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of sulfobetaines to enhance the stability of purified proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving sulfobetaines for protein stabilization.

Question: My protein is still aggregating after the addition of a non-detergent sulfobetaine (NDSB). What should I do?

Answer: If protein aggregation persists after adding an NDSB, consider the following troubleshooting steps:

  • Optimize NDSB Concentration: The concentration of NDSB is crucial. Typical working concentrations for protein samples are between 0.5 and 1.0 M.[1] If you are using a concentration at the lower end of this range, a gradual increase may be necessary. Conversely, for some proteins, a very high concentration might not be optimal.

  • Screen Different NDSBs: The effectiveness of a particular this compound can be protein-specific.[2][3][4] Consider screening a panel of NDSBs with varying hydrophobic groups. For instance, NDSBs with aromatic rings or cyclic structures can be more effective for certain denatured proteins due to aromatic stacking effects.[5] Commonly used NDSBs for screening include NDSB-195, NDSB-201, and NDSB-256.[6]

  • Adjust Buffer Conditions: Ensure your buffer is adequate. It is recommended to have at least 25 mM of buffer, and the pH should be within 0.5 units of the buffer's pKa, as high concentrations of NDSBs can cause some pH drift in poorly buffered systems.[1]

  • Control Protein Concentration and Temperature: The tendency to aggregate is often dependent on protein concentration. Reducing the protein concentration can make it less likely for molecules to clump together.[5] Additionally, lowering the temperature will reduce the rate of aggregation.[5]

  • Consider a Detergent this compound (if applicable): For membrane proteins or highly hydrophobic proteins, a detergent this compound (e.g., this compound-10, -12, or -14) might be more effective at solubilization and preventing aggregation.[7] However, be mindful that these can form micelles and may denature some proteins. For detergent sulfobetaines like SB10, it is crucial to work above the critical micelle concentration (CMC) to prevent, rather than induce, aggregation.[8]

Question: I observe a decrease in my protein's activity after adding this compound. How can I mitigate this?

Answer: A loss of protein activity can be a concern. Here are steps to address this issue:

  • Titrate the this compound Concentration: Start with the lowest effective concentration of the this compound and perform activity assays at various concentrations to find a balance between stability and activity.

  • Test Different Sulfobetaines: The interaction between a this compound and a protein is specific. Some sulfobetaines might bind near the active site or induce conformational changes that affect activity. Testing different types of NDSBs is recommended.[6]

  • Evaluate Polymeric Sulfobetaines (pSBs) with Caution: While some zwitterionic polymers can stabilize proteins, others have been shown to interact directly with proteins and, in some cases, reduce their thermal stability or alter their conformation, which could impact activity.[2][3][4][9] The effect is often protein-dependent.[2][3]

  • Confirm Cofactor and Substrate Binding: Ensure that the this compound is not interfering with the binding of essential cofactors or substrates. This can be checked by performing kinetic analyses in the presence and absence of the this compound.

  • Use as a Temporary Agent: If the this compound is primarily needed for refolding or to prevent aggregation during a specific purification step, it may be possible to remove it via dialysis before downstream applications that require full activity.[5][10]

Frequently Asked Questions (FAQs)

What are sulfobetaines and how do they stabilize proteins?

Sulfobetaines are a class of zwitterionic compounds that contain both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group.[5] Their net charge is neutral over a wide pH range.[5][11] They are thought to stabilize proteins by reducing the propensity for intermolecular aggregation. By interacting with exposed hydrophobic regions on protein surfaces, they can prevent the protein-protein interactions that lead to aggregation and precipitation.[5] This allows for correct protein folding and renaturation.[5][10]

What is the difference between non-detergent sulfobetaines (NDSBs) and detergent sulfobetaines?

The primary difference lies in the length of their hydrophobic alkyl chains.

  • Non-Detergent Sulfobetaines (NDSBs) have short hydrophobic groups.[1][5] This short length prevents them from aggregating to form micelles, even at high concentrations (e.g., 1M).[1][5] This characteristic allows them to solubilize proteins and prevent aggregation without causing denaturation.[5][10] They are also easily removed by dialysis.[5][10]

  • Detergent Sulfobetaines (e.g., SB-8, SB-10, SB-12) have longer alkyl chains.[7] This gives them surfactant properties, and they can form micelles. They are widely used for the solubilization, separation, and purification of membrane proteins.[7]

How do I select the right this compound for my protein?

The choice of this compound is empirical and depends on the specific protein and the application.

  • For soluble proteins prone to aggregation, start with a screening of common NDSBs like NDSB-195, NDSB-201, and NDSB-256 at a concentration of 0.5-1.0 M.[1][6]

  • For refolding proteins from inclusion bodies, NDSBs are often preferred as they can aid renaturation without denaturation.[5][10]

  • For membrane proteins , detergent sulfobetaines like SB-12 or SB-14 are typically required for extraction and solubilization from the lipid bilayer.[7]

  • For crystallization , NDSBs can be useful additives, sometimes allowing for the growth of larger or new crystal forms.[1][6]

What are the typical working concentrations for sulfobetaines?

  • NDSBs: Typically used at high concentrations, generally between 0.5 M and 1.0 M, for protein stabilization and refolding.[1]

  • Detergent Sulfobetaines: Used at concentrations above their critical micelle concentration (CMC) for solubilizing membrane proteins. For example, a 2% (w/v) concentration of this compound-10 is used for 2D electrophoresis.[7]

Are sulfobetaines compatible with standard protein purification buffers and techniques?

Yes, NDSBs are generally compatible with common biological buffers and do not significantly alter the pH or viscosity.[1] They are compatible with techniques like affinity chromatography (e.g., Ni-NTA) and can be present in lysis, wash, and elution buffers to maintain protein solubility.[12] They also do not absorb significantly at 280 nm, minimizing interference with UV protein quantification.[5] Since NDSBs do not form micelles, they can be easily removed from the final protein sample by dialysis.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and effects of various sulfobetaines.

Table 1: Properties of Common Sulfobetaines

This compound TypeCommon Name(s)Molecular FormulaKey CharacteristicsTypical Application(s)
Non-DetergentNDSB-201C₈H₁₁NO₃SZwitterionic, non-micelle forming, highly soluble.[6][10]Protein folding, stabilization, crystallization.[6][10]
Non-DetergentNDSB-195C₉H₂₁NO₃SSmall, synthetic protein stabilizer.[11]Enhances protein stability and flexibility.[11]
Non-DetergentNDSB-256C₁₄H₂₃NO₃SZwitterionic, reduces aggregation.[6]Protein stabilization, crystal growth.[6]
DetergentThis compound 10 (SB-10)C₁₅H₃₃NO₃SForms micelles, zwitterionic detergent.[7][8]Solubilization of membrane proteins, 2D electrophoresis.[7]
DetergentThis compound 12 (SB-12)C₁₇H₃₇NO₃SForms micelles, zwitterionic detergent.[7]Solubilization and purification of membrane proteins.[7]
DetergentThis compound 14 (SB-14)C₁₉H₄₁NO₃SForms micelles, zwitterionic detergent.[7]Solubilization and purification of membrane proteins.[7]

Table 2: Reported Effects of Sulfobetaines on Protein Stability

Protein(s)This compound UsedConcentrationObserved EffectReference
Hen Egg White Lysozyme (HEWL)This compound-10 (SB10)> CMCSuccessfully stops DTT-induced aggregation.[8]
Hen Egg White Lysozyme (HEWL)This compound-10 (SB10)< CMCInduces aggregation in DTT-reduced HEWL.[8]
Various ProteinsPoly(this compound) (pSB)Up to 25% (w/w)Protein-dependent; can decrease melting temperature by up to ~1.9 °C per weight percent of polymer.[2][3][9]
Various ProteinsNon-detergent this compound (NDSB)Not specifiedImproves unfolding reversibility by inhibiting heat-induced aggregation in microcalorimetric studies.[13]
Microsomal membrane proteinsThis compound-type agentsNot specifiedSignificant increase in the yield of protein extraction.[14]
Bovine Serum Albumin (BSA), Lysozyme (Lys), Hemoglobin (Hgb)Poly(this compound methacrylate) (PSBMA) surface coatingN/A (Surface)Drastically reduced protein adsorption on the coated surface.[15]

Experimental Protocols

Protocol 1: Screening NDSBs for Optimal Protein Stabilization

This protocol outlines a method to screen various NDSBs to identify the most effective one for preventing the aggregation of a purified protein.

  • Prepare Stock Solutions: Prepare 2 M stock solutions of different NDSBs (e.g., NDSB-195, NDSB-201, NDSB-256) in the primary protein buffer. Ensure the pH is readjusted if necessary.

  • Set Up Experimental Conditions: In separate microcentrifuge tubes, dilute the purified protein to a final concentration known to be prone to aggregation. For each NDSB to be tested, set up a series of tubes with final NDSB concentrations of 0.25 M, 0.5 M, 0.75 M, and 1.0 M. Include a "no NDSB" control.

  • Induce Aggregation: Subject the samples to the stress condition that typically induces aggregation (e.g., incubation at an elevated temperature, freeze-thaw cycles, addition of a chemical denaturant).

  • Monitor Aggregation: Measure protein aggregation over time. This can be done by monitoring the increase in optical density at 340 nm (OD₃₄₀) or 600 nm (OD₆₀₀) using a spectrophotometer. A stable sample will show minimal change in OD.

  • Assess Protein Integrity (Optional): After the stress period, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes. Analyze the supernatant by SDS-PAGE to quantify the amount of soluble protein remaining.

  • Determine Optimal Condition: The NDSB and concentration that result in the lowest turbidity and the highest amount of soluble protein is the optimal condition for that specific protein.

Protocol 2: Refolding Denatured Protein from Inclusion Bodies using NDSBs

This protocol provides a general workflow for refolding aggregated proteins recovered from bacterial inclusion bodies.

  • Inclusion Body Isolation and Solubilization: Isolate inclusion bodies from bacterial cell lysate by centrifugation. Wash the pellet multiple times to remove contaminants. Solubilize the washed inclusion bodies in a strong denaturant buffer (e.g., 8 M Guanidine-HCl or 8 M Urea) containing a reducing agent like DTT to break disulfide bonds.

  • Preparation of Refolding Buffer: Prepare a refolding buffer containing an appropriate buffer system (e.g., Tris-HCl), an redox shuffling system (e.g., reduced and oxidized glutathione), and the optimal NDSB at a concentration between 0.5 M and 1.0 M.

  • Initiate Refolding by Rapid Dilution: Rapidly dilute the solubilized protein from the denaturant buffer into the chilled refolding buffer. The dilution factor should be high (e.g., 1:50 or 1:100) to quickly lower the denaturant concentration and allow folding to occur. The NDSB in the refolding buffer will help prevent aggregation of folding intermediates.

  • Incubation: Allow the protein to refold by incubating the solution, typically at 4°C, for several hours to overnight with gentle stirring.

  • Concentration and Purification: Concentrate the refolded protein using techniques like ultrafiltration. Purify the correctly folded protein from misfolded species and remaining NDSB using methods such as size-exclusion chromatography or affinity chromatography.

  • Functional Analysis: Perform an activity assay to confirm that the refolded protein is functional.

Visualizations

Troubleshooting_Workflow start Start: Protein Aggregation Observed with this compound q_conc Is NDSB concentration optimal (0.5-1.0 M)? start->q_conc a_conc Adjust NDSB concentration (Titrate up or down) q_conc->a_conc No q_type Is the type of This compound appropriate? q_conc->q_type Yes a_conc->q_type a_type Screen different NDSBs (e.g., NDSB-195, 201, 256) or consider a detergent This compound for membrane proteins q_type->a_type No q_buffer Are buffer conditions (pH, strength) adequate? q_type->q_buffer Yes a_type->q_buffer a_buffer Optimize buffer: >25mM strength, pH within 0.5 of pKa q_buffer->a_buffer No end_fail Issue Persists: Consider alternative stabilizers q_buffer->end_fail Yes end_success Success: Protein Stabilized a_buffer->end_success

Caption: Troubleshooting workflow for protein aggregation issues.

Sulfobetaine_Selection_Logic start Define Experimental Goal q_protein_type What is the protein type? start->q_protein_type soluble Soluble Protein q_protein_type->soluble Soluble membrane Membrane Protein q_protein_type->membrane Membrane q_soluble_goal What is the goal for the soluble protein? soluble->q_soluble_goal solubilize Use Detergent This compound (e.g., SB-12, SB-14) membrane->solubilize stabilize Use Non-Detergent This compound (NDSB) (e.g., NDSB-201) q_soluble_goal->stabilize General Stabilization refold Use Non-Detergent This compound (NDSB) in refolding buffer q_soluble_goal->refold Refolding crystallize Use Non-Detergent This compound (NDSB) as an additive q_soluble_goal->crystallize Crystallization

Caption: Logic diagram for selecting the appropriate this compound.

References

Technical Support Center: Optimizing ELISA with Sulfobetaine Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background in ELISA assays. The focus is on the application of sulfobetaine additives as a tool to reduce non-specific binding and improve assay sensitivity.

Troubleshooting Guide: High Background in ELISA

High background in an ELISA can mask the true signal, leading to reduced sensitivity and inaccurate results.[1] This guide provides a systematic approach to troubleshooting high background, with a special focus on how this compound additives can be integrated into your workflow.

Problem: High Optical Density (OD) in Negative Control Wells

High OD readings in wells that should have little to no signal are a clear indicator of a high background issue. This can be caused by several factors, including insufficient blocking, inadequate washing, or non-specific binding of antibodies.[2]

Potential Cause Troubleshooting Action Role of this compound Additives
Insufficient Blocking Increase blocking incubation time or the concentration of the blocking agent (e.g., BSA, casein).[1] Consider testing alternative blocking agents.While some sources suggest zwitterionic detergents like sulfobetaines are poor standalone blockers[3][4], they can be used as additives in blocking buffers to enhance the reduction of non-specific binding.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer per well. Ensure complete aspiration of wash buffer between steps.[1]Add a low concentration of a this compound, such as Zwittergent® 3-14, to the wash buffer to help disrupt weak, non-specific interactions.
Non-Specific Antibody Binding Optimize the concentrations of primary and secondary antibodies through titration. Use pre-adsorbed secondary antibodies.This compound additives in the antibody diluent can help prevent non-specific binding of antibodies to the plate surface.
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure reagents are stored correctly and are not expired.[5]Not directly addressed by this compound additives.
Cross-Reactivity Use highly specific monoclonal antibodies. Ensure the secondary antibody does not cross-react with other components of the assay.Not directly addressed by this compound additives.

Frequently Asked Questions (FAQs)

Q1: What are sulfobetaines and how do they work in ELISA?

Sulfobetaines are a class of zwitterionic detergents. This means they contain both a positive and a negative charge in their hydrophilic head group, while also possessing a hydrophobic tail. In an aqueous environment, this structure allows them to effectively counteract non-specific binding of proteins and other molecules to the polystyrene surface of ELISA plates, thereby reducing background noise.

Q2: Can I replace my current blocking buffer (e.g., BSA or non-fat milk) with a this compound solution?

Based on available information, it is not recommended to use this compound solutions as a complete replacement for traditional protein-based blocking buffers.[3][4] Protein blockers provide a dense layer that occupies most of the available binding sites on the plate. Sulfobetaines are more effective when used as additives to either the blocking buffer, wash buffer, or antibody diluents to enhance their performance.

Q3: What type of this compound should I use?

Several types of sulfobetaines are commercially available, often under the trade name Zwittergent®. The choice of this compound can depend on the specific assay components. Common examples include:

  • Zwittergent® 3-14 (n-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate)

  • Zwittergent® 3-16 (n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate)

  • Zwittergent® 3-18 (n-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate)

It is advisable to empirically test a few different types to find the most effective one for your specific application.

Q4: At what concentration should I use this compound additives?

The optimal concentration of a this compound additive needs to be determined experimentally for each specific ELISA. A good starting point is to test a range of concentrations around the critical micelle concentration (CMC) of the specific this compound. For Zwittergent® 3-14, the CMC is between 100-400 µM. It is generally recommended to use concentrations below the CMC to avoid the formation of micelles, which could potentially interfere with the assay. A starting concentration range of 0.01% to 0.1% (w/v) in the desired buffer can be a good starting point for optimization.

Q5: Will sulfobetaines interfere with my antigen-antibody binding?

Because of their zwitterionic nature, sulfobetaines are less likely to disrupt specific antigen-antibody interactions compared to ionic detergents. However, as with any additive, it is crucial to validate that the chosen concentration of this compound does not negatively impact the specific signal of your assay. This can be done by running parallel experiments with and without the this compound additive and comparing the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Incorporating this compound Additives into ELISA Wash Buffer

This protocol describes how to incorporate a this compound additive into your existing ELISA wash buffer to help reduce high background.

Materials:

  • Standard ELISA wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound (e.g., Zwittergent® 3-14)

  • ELISA plate coated with antigen and blocked with a standard blocking buffer

  • Primary and secondary antibodies

  • Substrate and stop solution

  • Microplate reader

Procedure:

  • Prepare this compound-Containing Wash Buffer:

    • Prepare your standard wash buffer.

    • Create a series of wash buffers containing different concentrations of the this compound. A suggested starting range is 0.01%, 0.05%, and 0.1% (w/v) of Zwittergent® 3-14. Ensure the this compound is completely dissolved.

  • Standard ELISA Procedure:

    • Perform the coating and blocking steps of your ELISA as you normally would.

    • After blocking, and between all subsequent antibody and substrate incubation steps, wash the plate using the this compound-containing wash buffers. Use your standard wash buffer as a control.

    • Typically, wash the wells 3-5 times with 300 µL of the respective wash buffer per well.

  • Data Analysis:

    • Measure the optical density (OD) at the appropriate wavelength.

    • Compare the background signal (negative control wells) and the specific signal (positive control wells) for each concentration of this compound and the standard wash buffer.

    • Calculate the signal-to-noise ratio for each condition to determine the optimal concentration of the this compound additive.

Protocol 2: Using this compound as an Additive in the Antibody Diluent

This protocol outlines the use of sulfobetaines as an additive in the diluent for your primary and/or secondary antibodies to reduce non-specific binding.

Materials:

  • Standard antibody diluent (e.g., PBS with 1% BSA)

  • This compound (e.g., Zwittergent® 3-14)

  • All other necessary ELISA reagents

Procedure:

  • Prepare this compound-Containing Antibody Diluent:

    • Prepare your standard antibody diluent.

    • Prepare a separate batch of antibody diluent containing the optimized concentration of this compound as determined from preliminary experiments (e.g., 0.05% w/v Zwittergent® 3-14).

  • Antibody Dilution:

    • Dilute your primary and secondary antibodies to their optimal concentrations in both the standard diluent and the this compound-containing diluent.

  • ELISA Procedure:

    • Follow your standard ELISA protocol for coating and blocking.

    • When incubating with the primary and secondary antibodies, use the respective diluents.

  • Data Analysis:

    • Compare the background and specific signals between the two conditions to evaluate the effectiveness of the this compound additive in the antibody diluent.

Data Presentation

Table 1: Comparison of Blocking Agents and Additives

Blocking Strategy Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, readily available.Can be a source of cross-reactivity; lot-to-lot variability.[6]
Non-Fat Dry Milk 1-5% (w/v)Inexpensive, effective for many systems.Contains phosphoproteins and biotin (B1667282) which can interfere with some assays.
Tween-20 (in wash buffer) 0.05-0.1% (v/v)Reduces non-specific hydrophobic interactions.Can strip weakly bound antigens or antibodies from the plate.
This compound Additive 0.01-0.1% (w/v)Zwitterionic nature helps reduce non-specific binding with potentially less disruption to specific interactions than ionic detergents.May not be as effective as a standalone blocking agent; requires optimization.[3][4]

Table 2: Hypothetical Data on the Effect of Zwittergent® 3-14 on Signal-to-Noise Ratio

Wash Buffer Additive Average OD of Negative Control Average OD of Positive Control Signal-to-Noise Ratio
None (Standard Wash Buffer)0.2501.8507.4
0.01% Zwittergent® 3-140.1801.82010.1
0.05% Zwittergent® 3-14 0.120 1.800 15.0
0.1% Zwittergent® 3-140.1001.65016.5

Note: This is example data. Actual results will vary depending on the specific ELISA system.

Visualizations

ELISA_Troubleshooting_Workflow start High Background Observed in ELISA wash Step 1: Optimize Washing Protocol - Increase wash steps/volume - Add this compound to wash buffer start->wash block Step 2: Evaluate Blocking Step - Increase blocking time/concentration - Add this compound to blocking buffer wash->block If background is still high antibody Step 3: Optimize Antibody Concentrations - Titrate primary and secondary antibodies - Add this compound to antibody diluent block->antibody If background is still high reagents Step 4: Check Reagents - Prepare fresh buffers - Check for contamination antibody->reagents If background is still high end Background Reduced reagents->end Problem Resolved

Caption: Troubleshooting workflow for high background in ELISA.

Caption: Mechanism of this compound in reducing non-specific binding.

References

Technical Support Center: The Role of pH and Ionic Strength in Sulfobetaine Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of sulfobetaines in experimental settings. The focus is on how pH and ionic strength can impact the performance of these zwitterionic compounds.

Frequently Asked Questions (FAQs)

Q1: What are sulfobetaines and why are they used in research?

A1: Sulfobetaines are a class of zwitterionic detergents, meaning they possess both a positive and a negative charge on their hydrophilic head group, specifically a quaternary ammonium (B1175870) cation and a sulfonate anion.[1] This structure gives them unique properties, such as high water solubility and the ability to solubilize membrane proteins.[2] They are widely used for protein extraction, purification, and crystallization, as they can prevent protein aggregation and promote the renaturation of denatured proteins.[3] Non-detergent sulfobetaines (NDSBs), which have shorter hydrophobic tails, are particularly useful as they do not form micelles and can be easily removed by dialysis.[4]

Q2: How does pH affect the performance of sulfobetaines?

A2: A key advantage of sulfobetaines is that they maintain their zwitterionic character over a broad pH range. The strong basicity of the quaternary ammonium group and the strong acidity of the sulfonate group mean that their net charge remains neutral across a wide pH spectrum, approximately from pH 2 to 14.[1] This stability makes their performance largely independent of pH in most biological and biochemical experiments.[5] However, in poorly buffered systems (e.g., below 25 mM), the addition of high concentrations of NDSBs (0.5-1 M) could potentially cause a slight pH drift.[2]

Q3: What is the "anti-polyelectrolyte effect" in relation to sulfobetaines and ionic strength?

A3: The "anti-polyelectrolyte effect" describes the phenomenon where the solubility of certain zwitterionic polymers, like polysulfobetaines, increases with increasing salt concentration.[6][7] In low salt or salt-free water, polythis compound chains tend to aggregate due to attractive interactions between the oppositely charged groups on different polymer chains.[6] The addition of salt screens these electrostatic attractions, leading to the dissociation of these aggregates and an increase in solubility.[6][8] This is in contrast to polyelectrolytes, which typically become less soluble as ionic strength increases.

Q4: How do pH and ionic strength influence the Critical Micelle Concentration (CMC) of sulfobetaines?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles.[9] For sulfobetaines, the CMC is primarily influenced by ionic strength. Increasing the ionic strength (adding salt) generally leads to a decrease in the CMC. This is because the added salt ions reduce the repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles.[10] Due to their stable zwitterionic nature across a wide pH range, pH has a minimal effect on the CMC of sulfobetaines.[5]

Troubleshooting Guides

Issue: I am observing precipitation after adding this compound to my buffer or cell culture medium.

This is a common issue that can arise from several factors related to the buffer composition, handling, and the specific properties of the this compound and other molecules in the solution.

  • Initial Checks:

    • Control Samples: Always have control samples (e.g., buffer/media alone, buffer/media + vehicle) to confirm the precipitation is linked to the this compound.[11]

    • Microscopic Examination: Visually inspect the precipitate under a microscope to determine if it is crystalline or amorphous, which can provide clues about its nature.[12]

    • Stock Solution: Check your concentrated this compound stock solution for any pre-existing precipitate. If present, it may be necessary to prepare a fresh stock solution.[11]

  • Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Low Ionic Strength Especially with polysulfobetaines, low salt concentrations can lead to aggregation and precipitation due to the "anti-polyelectrolyte effect".[6]Gradually increase the ionic strength of your buffer by adding a salt like NaCl. A concentration above a certain threshold, which is polymer-dependent, can enhance solubility.[8]
High Protein Concentration Some sulfobetaines, while generally protein-stabilizing, can interact directly with proteins and in some cases reduce their thermal stability, potentially leading to precipitation, especially at high concentrations of both protein and this compound.[13]Optimize the this compound-to-protein ratio. Try a lower concentration of this compound or protein to find a balance that maintains solubility.
Temperature Effects Some this compound polymers exhibit temperature-responsive solubility, such as an Upper Critical Solution Temperature (UCST) or a Lower Critical Solution Temperature (LCST).[7][14] This means they may precipitate out of solution when the temperature is decreased or increased, respectively. Temperature shifts during experiments or storage can also cause salts or proteins in the media to precipitate.Ensure your working and storage temperatures are appropriate for the specific this compound you are using. If using a thermoresponsive polymer, maintain the temperature at which it is soluble. Avoid repeated freeze-thaw cycles of stock solutions and media.
Buffer/Media Composition The presence of other components in your buffer or media, such as certain salts or organic solvents, can affect the solubility of sulfobetaines. For instance, phosphate (B84403) buffers are known to precipitate in high concentrations of organic solvents.[15]If using organic solvents, ensure the final concentration is low enough to not cause precipitation of buffer salts or sulfobetaines. Consider testing the solubility of your this compound in the final buffer/media composition before your main experiment.[15]
Improper Dilution Technique A rapid change in solvent environment when diluting a concentrated stock solution can cause localized high concentrations that lead to precipitation.[11]Pre-warm your buffer/media to the experimental temperature. Add the this compound stock solution drop-wise while gently stirring or swirling the buffer/media to ensure gradual and even mixing.[11]

Quantitative Data Summary

Table 1: Critical Micelle Concentration (CMC) of Common this compound Detergents
This compoundCMC (mM)Reference
This compound 3-10 (SB 3-10)25-40[16]
This compound 3-12 (SB 3-12)2-4[16]
This compound 3-14 (SB 3-14)0.1-0.4[16]
This compound 3-16 (SB 3-16)Not specified
Table 2: Effect of NaCl Concentration on the Cloud Point (CP) of Thermoresponsive Polysulfobetaines

Cloud point is the temperature at which the polymer solution becomes cloudy, indicating precipitation.

PolymerNaCl Concentration (mM)Cloud Point (°C)Reference
P5-1~5>22[7]
P5-120>44[7]
P5-2~5>22[7]
P5-220>44[7]
P6~5~28[7]
P620~34[7]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Conductivity Meter

This protocol outlines a common method for determining the CMC of an ionic or zwitterionic surfactant based on the change in conductivity of the solution.

Materials:

  • This compound of interest

  • High-purity deionized water

  • Conductivity meter and electrode

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath set to 25°C

Procedure:

  • Prepare a concentrated stock solution: Accurately weigh the this compound and dissolve it in deionized water to create a stock solution at a concentration well above the expected CMC.

  • Initial Measurement: Place a known volume of deionized water into a jacketed beaker connected to the water bath to maintain a constant temperature. Immerse the conductivity electrode and begin stirring gently. Record the initial conductivity.

  • Titration: Add small, precise aliquots of the concentrated this compound stock solution to the water.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate for a few minutes while stirring, then record the conductivity.

  • Data Collection: Continue adding aliquots and recording the conductivity until you have a series of measurements well above the expected CMC.

  • Data Analysis:

    • Plot the measured conductivity as a function of the this compound concentration.

    • The plot will show two linear regions with different slopes. Below the CMC, the conductivity increases more steeply with concentration. Above the CMC, the rate of increase is slower because the added surfactant forms micelles.[17]

    • The CMC is the concentration at the intersection of these two linear portions of the graph.[17]

Protocol 2: Assessing Protein Solubility in the Presence of Sulfobetaines under Varying pH and Ionic Strength

This protocol provides a framework for testing how different pH and ionic strength conditions affect the ability of a this compound to maintain protein solubility.

Materials:

  • Protein of interest

  • This compound (e.g., NDSB-201)

  • A set of biological buffers with different pKa values (e.g., acetate, MES, HEPES, Tris) to create a range of pH values.

  • Sodium chloride (NaCl) solution (e.g., 5 M) for adjusting ionic strength.

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare Buffer Systems: For each desired pH, prepare a buffer at a suitable concentration (e.g., 50 mM).

  • Create Test Solutions:

    • For each pH value, prepare a series of solutions containing:

      • A constant concentration of the protein.

      • A constant concentration of the this compound.

      • Varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 500 mM).

    • Also, prepare control solutions without the this compound for each pH and ionic strength condition.

  • Incubation: Incubate all solutions under desired conditions (e.g., 4°C or room temperature) for a set period (e.g., 1 hour) to allow for any precipitation to occur.

  • Centrifugation: Centrifuge all samples at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet any insoluble protein.

  • Measure Soluble Protein: Carefully remove the supernatant from each sample. Measure the protein concentration in the supernatant, for example, by measuring the absorbance at 280 nm.

  • Data Analysis:

    • Calculate the percentage of soluble protein for each condition relative to a control sample with no potential precipitant.

    • Plot the percentage of soluble protein as a function of pH for different ionic strengths.

    • Plot the percentage of soluble protein as a function of ionic strength for different pH values.

    • This will allow you to determine the optimal pH and ionic strength for maintaining the solubility of your protein in the presence of the chosen this compound.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitate Observed in This compound-Containing Sample check_controls Check Control Samples (Buffer/Media Alone, Buffer + Vehicle) start->check_controls precipitate_in_controls Precipitate in Controls? check_controls->precipitate_in_controls microscopy Microscopic Examination check_stock Inspect Stock Solution for Precipitate microscopy->check_stock precipitate_in_stock Precipitate in Stock? check_stock->precipitate_in_stock precipitate_in_controls->microscopy No issue_with_media Issue is with Buffer/Media Components or Storage. (e.g., salt precipitation) precipitate_in_controls->issue_with_media Yes prepare_fresh_stock Prepare Fresh Stock Solution precipitate_in_stock->prepare_fresh_stock Yes optimize_conditions Optimize Experimental Conditions precipitate_in_stock->optimize_conditions No prepare_fresh_stock->optimize_conditions increase_ionic_strength Increase Ionic Strength (e.g., add NaCl) optimize_conditions->increase_ionic_strength optimize_concentration Optimize this compound/ Protein Concentration increase_ionic_strength->optimize_concentration check_temperature Check/Adjust Temperature optimize_concentration->check_temperature optimize_dilution Optimize Dilution Technique (e.g., slow, drop-wise addition) check_temperature->optimize_dilution resolved Precipitation Resolved optimize_dilution->resolved

Caption: A workflow for troubleshooting this compound precipitation.

G Influence of pH and Ionic Strength on this compound Behavior This compound This compound Performance ph pH zwitterionic_state Zwitterionic State ph->zwitterionic_state Minimal Effect cmc Critical Micelle Concentration (CMC) ph->cmc Minimal Effect protein_interaction Protein Interaction & Stability ph->protein_interaction Can Influence (via protein charge) ionic_strength Ionic Strength (Salt Conc.) solubility Solubility / Aggregation (Anti-polyelectrolyte effect) ionic_strength->solubility Strong Influence ionic_strength->cmc Strong Influence ionic_strength->protein_interaction Can Influence (screening effect) zwitterionic_state->this compound Maintains over broad range solubility->this compound cmc->this compound protein_interaction->this compound

Caption: Influence of pH and Ionic Strength on this compound Behavior.

References

Technical Support Center: Synthesis of Functionalized Sulfobetaine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of functionalized sulfobetaine polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Monomer & Polymerization Issues

Q1: My functionalized this compound monomer has poor solubility in common organic solvents for polymerization. What can I do?

A1: This is a common challenge. This compound monomers are zwitterionic and often exhibit poor solubility in many conventional solvents.[1] Consider the following solutions:

  • Aqueous Salt Solutions: The most common approach is to conduct the polymerization in an aqueous salt solution (e.g., 0.5 M NaCl).[2] The salt screens the electrostatic interactions between zwitterionic groups, improving solubility. This is particularly effective for controlled radical polymerization techniques like RAFT.[3]

  • Highly Polar/Fluorinated Solvents: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be effective in dissolving both zwitterionic and non-zwitterionic monomers for copolymerization.[4]

  • Solvent Mixtures: A mixture of water and a miscible organic solvent like ethanol (B145695) or methanol (B129727) can sometimes provide the necessary polarity to dissolve the monomer and initiator.[5]

  • pH Adjustment: For some polymerizations, adjusting the pH can influence monomer solubility and the solubility of initiators or chain transfer agents (CTAs).[2]

Q2: My polymerization is slow, or the conversion is low. What are the potential causes?

A2: Several factors can inhibit polymerization:

  • Inhibitor in Monomer: Ensure the monomer is free from polymerization inhibitors, which are often added for storage. Purification via recrystallization or column chromatography may be necessary.

  • Oxygen Inhibition: Free radical polymerizations are sensitive to oxygen. Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., Nitrogen, Argon) or by freeze-pump-thaw cycles.[2]

  • RAFT Agent Issues (for RAFT polymerization):

    • Inappropriate CTA: The chain transfer agent (CTA) must be appropriate for the monomer type. Aromatic dithioesters, while highly active, can cause retardation at high concentrations.[6]

    • CTA Degradation: Some CTAs are sensitive to hydrolysis. Ensure the pH and reaction conditions are suitable.[6]

  • Functional Group Interference: The specific functional group on your monomer might interfere with the polymerization. For instance, pendent alkene groups can participate in the propagation, leading to broadening of the polymer's molecular weight distribution.[4]

Q3: My synthesized polymer precipitated during or after the reaction. Why did this happen?

A3: Polysulfobetaines often exhibit Upper Critical Solution Temperature (UCST) behavior, meaning they are insoluble at lower temperatures and become soluble upon heating.[1][2]

  • UCST Behavior: If the reaction was cooled, the polymer might have precipitated out. This is a characteristic property and not necessarily an indication of a failed synthesis. The polymer should redissolve upon heating or with the addition of salt.[2][7]

  • Solvent Quality: The polymer may be insoluble in the final reaction mixture, especially as its concentration increases. This is common if using a solvent that is good for the monomer but poor for the polymer.

  • Cross-linking: If a di-functional impurity is present or if side reactions occur, cross-linking can lead to the formation of an insoluble gel.[8]

Purification & Characterization

Q4: How can I effectively purify my functionalized this compound polymer?

A4: The most common and effective method for purifying polysulfobetaines is dialysis .

  • Dialysis: Dialyze the polymer solution against deionized water or a salt solution using a membrane with an appropriate molecular weight cut-off (MWCO). This removes unreacted monomer, initiator fragments, and salts.[2] It's often necessary to change the dialysis water frequently.

  • Precipitation: Precipitation into a non-solvent (like methanol or acetone) can also be used, but finding a suitable solvent/non-solvent pair can be difficult due to the unique solubility of these polymers.[9]

Q5: The polydispersity index (PDI) of my polymer from a RAFT synthesis is high (>1.3). How can I improve it?

A5: A high PDI in a controlled polymerization suggests a loss of control.

  • Check CTA and Initiator Concentrations: Ensure the ratio of monomer:CTA:initiator is correct for your target molecular weight. The initiator concentration should be low relative to the CTA.[2]

  • Reaction Time and Temperature: High temperatures or long reaction times can lead to termination reactions, increasing the PDI. Optimize these parameters.

  • Monomer Purity: Impurities can react with the propagating radicals or the CTA, leading to a loss of control.

  • Functional Group Reactivity: As mentioned, certain functional groups can cause side reactions. If you suspect this, you may need to protect the functional group during polymerization and deprotect it afterward.

Q6: My monomer or polymer appears to be hydrolyzing. How can I prevent this?

A6: Hydrolysis is a significant concern for ester-based monomers (e.g., methacrylates) and polymers, especially under acidic or basic conditions.

  • Use Amide-Based Monomers: Methacrylamide-based sulfobetaines (e.g., SPP) are significantly more resistant to hydrolysis than their methacrylate (B99206) counterparts (e.g., SPE).[1][9]

  • Control pH: Conduct the polymerization and subsequent work-up under neutral pH conditions to minimize hydrolysis.

  • Storage: Store monomers and polymers in a dry environment at a low temperature.

  • Stability Studies: While polymers are generally more stable than their corresponding monomers, long-term stability in aqueous solutions should be verified, especially for applications requiring extended use in such environments.[9]

Data Summary Tables

Table 1: Example Conditions for RAFT Polymerization of SBMA

Target DPMonomer (equiv)CTA (equiv)Initiator (equiv)SolventTemp (°C)Time (min)Molar Mass (kDa)PDI (Mw/Mn)
404010.20.5 M NaCl (aq)703011.51.15
909010.20.5 M NaCl (aq)703025.11.13
18018010.20.5 M NaCl (aq)703050.21.12
DP: Degree of Polymerization; CTA: Chain Transfer Agent (CPAD); Initiator: (ACVA). Data synthesized from[2].

Table 2: Influence of Quaternization Degree on Antibacterial Activity

Polymer IDFeed Ratio (CH₃I / DMAEMA)Quaternization Degree (%)Molar Mass (kDa)
Q1-18%0.21872.3
Q1-48%0.54880.1
Q1-100%1.010090.3
DMAEMA: 2-(dimethylamino)ethyl methacrylate. Data highlights how functionalization (quaternization) can be controlled and characterized. Data synthesized from[10].

Experimental Protocols

Protocol 1: Synthesis of a this compound Methacrylate Monomer

This protocol is a general procedure for synthesizing N-(3-sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine (B1666868) (SBMA).

  • Tertiary Amine Synthesis: React N-methylethanolamine with an appropriate alkyl bromide to produce the desired tertiary amine precursor.

  • Esterification: React the tertiary amine with methacryloyl chloride in an appropriate solvent (e.g., THF) at a low temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine) to form the methacrylate ester.

  • Zwitterion Formation: React the methacrylate ester with 1,3-propanesultone in a suitable solvent (e.g., acetonitrile (B52724) or acetone). The reaction is typically stirred at room or slightly elevated temperature for 24-48 hours.[11]

  • Purification: The resulting white precipitate (the zwitterionic monomer) is filtered, washed extensively with the reaction solvent (e.g., acetone) and diethyl ether, and then dried under vacuum.[7][11]

Protocol 2: Aqueous RAFT Polymerization of SBMA

This protocol describes a controlled polymerization of SBMA in an aqueous salt solution.[2]

  • Reagent Preparation: In a reaction vessel, dissolve the SBMA monomer, the chain transfer agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPAD), and the initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA) in a 0.5 M aqueous NaCl solution. The pH should be maintained near neutral (pH 7-7.5).

  • Deoxygenation: Seal the vessel with a septum and purge the solution with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Place the vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 30 minutes).

  • Termination: To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Purification: Purify the resulting polymer by dialyzing against deionized water using a dialysis membrane with an appropriate MWCO (e.g., 3500 Da) for 2-3 days, with frequent water changes. The final product is obtained by lyophilization (freeze-drying).

Protocol 3: Surface-Initiated ATRP (SI-ATRP) of SBMA from a Substrate

This protocol outlines the grafting of polythis compound brushes from a surface.[12]

  • Surface Activation/Initiator Immobilization: Chemically modify the substrate surface to introduce initiator sites. For a cotton thread, this could involve sequential treatment with polyethyleneimine (PEI), 3-glycidyloxypropyltrimethoxysilane (GPTMS), and α-bromoisobutyryl bromide (BIBB) to immobilize the ATRP initiator.

  • Polymerization Solution: In a reaction flask, dissolve the SBMA monomer, a ligand (e.g., 2,2'-bipyridine), and the catalyst deactivator (e.g., CuBr₂) in a solvent mixture (e.g., 50% v/v methanol/water).

  • Deoxygenation: Deoxygenate the solution by vacuum treatment and nitrogen purging.

  • Initiation: Add the initiator-functionalized substrate, an activator (e.g., ascorbic acid), and the catalyst activator (e.g., CuBr) to the solution to start the polymerization.

  • Grafting: Maintain the reaction at a mild temperature (e.g., 60 °C) for a set period (e.g., 24 hours) under an inert atmosphere.

  • Washing: After polymerization, thoroughly wash the functionalized substrate with a chelating agent (e.g., EDTA) to remove the copper catalyst, followed by extensive rinsing with deionized water and drying.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Processing Monomer Functional Monomer Synthesis & Purification Polymerization Controlled Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Solvent Solvent Selection (e.g., Salt Water, TFE) Solvent->Polymerization Reagents Select CTA/Initiator & Deoxygenate Reagents->Polymerization Purification Purification (Dialysis) Polymerization->Purification Crude Polymer Drying Drying (Lyophilization) Purification->Drying Characterization Characterization (GPC, NMR) Drying->Characterization Final Product

Caption: General workflow for the synthesis of functionalized this compound polymers.

Troubleshooting_Solubility Start Problem: Monomer or Polymer Precipitates Q1 Is it the monomer before polymerization? Start->Q1 Monomer_Sol Solution: 1. Use aqueous salt solution (e.g., 0.5M NaCl) 2. Try polar solvent (e.g., TFE) 3. Use water/alcohol mixture Q1->Monomer_Sol Yes Polymer_Sol Is the solution cold? Q1->Polymer_Sol No (Polymer) UCST This is likely UCST behavior. Heat the solution or add salt to redissolve the polymer. Polymer_Sol->UCST Yes Other Possible Issues: - Polymer is insoluble in the solvent - Unintended cross-linking occurred Polymer_Sol->Other No

Caption: Troubleshooting guide for solubility and precipitation issues.

RAFT_Mechanism Initiation Initiation (Initiator -> R•) Propagation Propagation (Pn• + M -> Pn+1•) Initiation->Propagation Activation RAFT Activation (Pn• + RAFT Agent -> Dormant Chain) Propagation->Activation Termination Termination (Pn• + Pm• -> Dead Polymer) Propagation->Termination Dormant Dormant Species (P-S-C(=S)-Z) Activation->Dormant Reactivation Reactivation / Chain Transfer (Pm• + Dormant Chain -> New Dormant Chain + Pn•) Dormant->Reactivation Reactivation->Propagation Reactivation->Dormant Equilibrium

Caption: Key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) mechanism.

References

Validation & Comparative

Sulfobetaine vs. CHAPS: A Comparative Guide to Solubilizing Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical bottleneck in the pipeline of discovery and development. The choice of detergent is paramount to preserving the native structure and function of these challenging proteins. This guide provides an objective comparison of two widely used zwitterionic detergents, sulfobetaines and CHAPS, supported by experimental data and detailed methodologies to inform your selection process.

Zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic head group, offer a middle ground between the harshness of ionic detergents and the mildness of non-ionic detergents. This unique characteristic makes them adept at disrupting protein-protein interactions while often preserving the native conformation and activity of the target protein. Sulfobetaines and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) are prominent members of this class, each with distinct properties that render them suitable for different applications.

Quantitative Comparison of Physicochemical Properties

The selection of an appropriate detergent is often guided by its physicochemical properties, such as its critical micelle concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers self-assemble into micelles, a crucial step for membrane protein solubilization. A high CMC allows for the easy removal of the detergent by dialysis.

PropertySulfobetaines (SB 3-X series)CHAPSReferences
Chemical Structure Linear alkyl chain hydrophobic tail, sulfobetaine head groupSteroid-based hydrophobic core, this compound head group[1],[2]
Critical Micelle Concentration (CMC) Varies with alkyl chain length (e.g., SB 3-10: 30-40 mM, SB 3-12: 2-4 mM, SB 3-14: 0.1-0.4 mM)6-10 mM[3],[4],[5]
Aggregation Number Varies (e.g., SB 3-12: ~55)~10[6]
Micelle Molecular Weight Varies with alkyl chain length~6,150 Da[1],[7]
Denaturing Potential Generally non-denaturing, considered mildNon-denaturing, effective at breaking protein-protein interactions[8],[9],[10]

Performance in Membrane Protein Solubilization

While CHAPS has been a workhorse in proteomics for decades, particularly for applications like two-dimensional gel electrophoresis (2D-PAGE), studies have shown that certain sulfobetaines, especially amidosulfobetaines, can offer superior solubilization efficiency for specific types of membrane proteins.

For instance, in the analysis of membrane proteins from the bacterium Xylella fastidiosa, amidothis compound (ASB-14) and this compound (SB 3-10) yielded a higher number of protein spots on 2D-PAGE compared to CHAPS, indicating better solubilization.[3] Similarly, for challenging targets like G-protein coupled receptors (GPCRs) and ion channels, amidosulfobetaines have demonstrated greater efficacy than CHAPS.[3][11]

However, the choice of detergent is highly empirical and protein-dependent. A detergent that works well for one membrane protein may not be suitable for another. Therefore, screening a panel of detergents is often a necessary step.

Experimental Protocols

The following are generalized protocols for membrane protein solubilization using sulfobetaines and CHAPS. The optimal conditions, particularly detergent concentration and detergent-to-protein ratio, should be determined empirically for each specific protein.

General Protocol for Membrane Protein Solubilization
  • Membrane Preparation: Isolate the membrane fraction from cells or tissues using standard differential centrifugation or density gradient methods. Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) containing a protease inhibitor cocktail.[12]

  • Protein Concentration Determination: Measure the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay).[12]

  • Solubilization:

    • Add the chosen detergent (this compound or CHAPS) to the membrane suspension to the desired final concentration. A common starting point is a concentration 2-10 times the CMC.[12] The detergent-to-protein ratio is also a critical parameter, with typical starting ratios ranging from 1:1 to 10:1 (w/w).[12]

    • Incubate the mixture for a predetermined time (e.g., 30 minutes to 2 hours) at 4°C with gentle agitation.[12]

  • Clarification: Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 45-60 minutes at 4°C).[2][12]

  • Analysis: The supernatant containing the solubilized membrane proteins is now ready for downstream applications such as purification, electrophoresis, or functional assays.

Visualizing the Detergents and the Selection Process

To aid in understanding the structural differences and the decision-making process for detergent selection, the following diagrams are provided.

Caption: Chemical structures of a representative this compound and CHAPS.

detergent_selection_workflow start Start: Membrane Protein of Interest prep Prepare Membrane Fraction start->prep screen Detergent Screening Panel (Sulfobetaines, CHAPS, others) prep->screen solubilization Solubilization & Centrifugation screen->solubilization analysis Analyze Supernatant (e.g., SDS-PAGE, Western Blot) solubilization->analysis decision Sufficient Solubilization & Stability? analysis->decision optimization Optimize Conditions (Concentration, Ratio, Additives) optimization->screen downstream Proceed to Downstream Applications (Purification, Functional Assays) end End: Solubilized & Stable Protein downstream->end decision->optimization No decision->downstream Yes

Caption: Workflow for detergent selection in membrane protein solubilization.

Conclusion

Both sulfobetaines and CHAPS are valuable tools in the membrane protein researcher's arsenal. CHAPS, with its rigid steroidal structure, is a well-established and effective detergent for a wide range of applications, particularly in proteomics.[2][3] Sulfobetaines, with their simpler alkyl chains, offer a range of hydrophobicities that can be tailored to the specific protein of interest and have shown superior performance for certain challenging targets.[3][8]

Ultimately, the choice between this compound and CHAPS, or the decision to use them in combination, will depend on the specific membrane protein and the downstream application. An empirical approach, involving the screening of several detergents and the optimization of solubilization conditions, is the most reliable path to success. This guide provides the foundational knowledge and protocols to embark on this critical step in membrane protein research.

References

A Comparative Analysis of Sulfobetaine and Fos-Choline Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization, purification, and structural analysis of membrane proteins. This guide provides an objective comparison of two widely used zwitterionic detergents: sulfobetaines and fos-cholines. By examining their physicochemical properties and performance in key experimental applications, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Introduction to Sulfobetaine and Fos-Choline Detergents

This compound and fos-choline detergents are both classified as zwitterionic detergents, meaning they possess both a positive and a negative charge in their hydrophilic head groups, resulting in a net neutral charge over a wide pH range. This characteristic makes them generally milder than ionic detergents and effective at disrupting protein-protein interactions, a crucial feature for isolating membrane protein complexes.

Sulfobetaines , such as SB-12 (N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate), are characterized by a sulfonate anion and a quaternary ammonium (B1175870) cation. They are valued for their ability to solubilize proteins while often preserving their native structure and function.

Fos-cholines , such as FOS-Choline®-12 (n-Dodecylphosphocholine), feature a phosphate (B84403) group and a choline (B1196258) group in their head. They are known for forming small, uniform micelles, which can be advantageous for structural studies like NMR spectroscopy and cryo-electron microscopy (cryo-EM).

Data Presentation: Physicochemical and Performance Comparison

The following tables summarize key quantitative data for representative this compound and fos-choline detergents, providing a basis for direct comparison.

PropertyThis compound-12 (SB-12)Fos-Choline®-12 (FC-12)Reference
Molecular Weight ( g/mol ) 335.5351.5N/A
Critical Micelle Concentration (CMC) (mM) 2-61.1[1]
Aggregation Number ~5550-60[2]
Micelle Molecular Weight (kDa) ~18~20N/A

Table 1: Physicochemical Properties of SB-12 and FC-12. This table provides a comparison of the fundamental properties of a representative this compound and fos-choline detergent.

Membrane ProteinDetergentApparent Melting Temperature (Tm) (°C)Reference
DtpA (Dipeptide/tripeptide permease)Fos-Choline-10~45[1]
Fos-Choline-12~48[1]
Fos-Choline-13~50[1]
Fos-Choline-14~52[1]
MdfA (Multidrug resistance protein)Fos-Choline-10~55[1]
Fos-Choline-12~58[1]
Fos-Choline-13~60[1]
Fos-Choline-14~62[1]

Table 2: Thermal Stability of Membrane Proteins in Fos-Choline Detergents. This table presents data from a thermal shift assay showing the apparent melting temperature (Tm) of two different membrane proteins in the presence of various fos-choline detergents. Higher Tm values indicate greater protein stability. Data for direct comparison with sulfobetaines under the same experimental conditions is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Small-Scale Screening of Detergents for Membrane Protein Solubilization

This protocol outlines a general procedure for testing the efficacy of different detergents, including sulfobetaines and fos-cholines, for solubilizing a target membrane protein.[3]

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Detergent stock solutions (e.g., 10% w/v of SB-12 and FC-12 in water)

  • Solubilization Buffer (Lysis Buffer containing the desired final concentration of detergent)

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or membrane fraction in Lysis Buffer.

  • Aliquot the suspension into microcentrifuge tubes, one for each detergent condition to be tested.

  • Add the appropriate volume of detergent stock solution to each tube to achieve the desired final concentration (typically starting at 1-2% w/v).

  • Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet non-solubilized material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency of each detergent.

Protocol 2: Purification of a His-tagged GPCR using Fos-Choline-12

This protocol describes the purification of a G-protein coupled receptor (GPCR) with a polyhistidine tag using Fos-Choline-12 for solubilization and purification.[4][5]

Materials:

  • Membrane fraction expressing the His-tagged GPCR

  • Solubilization Buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 1% (w/v) Fos-Choline-12, protease inhibitors)

  • Wash Buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 0.1% (w/v) Fos-Choline-12, 20 mM imidazole)

  • Elution Buffer (50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 0.1% (w/v) Fos-Choline-12, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Resuspend the membrane fraction in Solubilization Buffer and incubate with gentle rotation for 1 hour at 4°C.

  • Clarify the solubilized material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

  • Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

  • Load the resin into a chromatography column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the purified GPCR with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE and assess protein concentration.

Mandatory Visualization

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effect Cellular Response Second_Messenger->Downstream_Effect Activation

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow for Membrane Protein Purification

Membrane_Protein_Purification Start Cell Culture/ Tissue Homogenization Membrane_Prep Membrane Preparation (Ultracentrifugation) Start->Membrane_Prep Solubilization Solubilization with This compound or Fos-Choline Membrane_Prep->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Affinity_Chromo Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromo Size_Exclusion Size Exclusion Chromatography (Detergent Exchange) Affinity_Chromo->Size_Exclusion Analysis Purity & Function Analysis (SDS-PAGE, Activity Assay) Size_Exclusion->Analysis End Purified Protein Analysis->End

Caption: A general experimental workflow for the purification of a membrane protein.

Conclusion

Both this compound and fos-choline detergents are valuable tools for the study of membrane proteins. The choice between them will depend on the specific protein of interest and the downstream application.

  • Fos-cholines have been shown to be effective in stabilizing some membrane proteins for structural studies, as evidenced by the thermal shift assay data.[1] Their propensity to form small, uniform micelles makes them particularly suitable for high-resolution structural techniques.

  • Sulfobetaines are recognized for their strong solubilizing power while often maintaining the native state of the protein.[6] They have been successfully used in applications like 2D gel electrophoresis and the solubilization of GPCRs.[6]

It is highly recommended to perform a detergent screen to empirically determine the optimal detergent and concentration for each new membrane protein target. The protocols and data presented in this guide provide a solid foundation for initiating such a screen and advancing your membrane protein research.

References

Navigating Protein Interactions: A Comparative Guide to Validation Assays in the Presence of Sulfobetaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. The choice of validation method can be critical, especially when working with challenging proteins that require specific buffer conditions, such as the presence of zwitterionic detergents like sulfobetaine. This guide provides an objective comparison of common PPI validation techniques, offering insights into their performance and considerations when this compound is a necessary component of the experimental setup.

Zwitterionic detergents, including sulfobetaines and CHAPS, occupy a unique space in protein biochemistry. They possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1] This property makes them less harsh than ionic detergents like SDS, allowing for the solubilization of proteins while often preserving their native structure and interactions.[2][3] Sulfobetaines, in particular, are valued for their ability to reduce protein aggregation and non-specific binding, though their effects can be concentration-dependent and protein-specific.[4][5]

This guide delves into four widely-used PPI validation methods: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, Surface Plasmon Resonance (SPR), and the Yeast Two-Hybrid (Y2H) system. We will explore their fundamental principles, experimental workflows, and critically, how the inclusion of this compound can influence their outcomes.

Comparative Analysis of PPI Validation Methods with this compound

The selection of an appropriate PPI validation assay is contingent on several factors, including the nature of the interacting proteins, the required sensitivity, and the experimental context. The presence of this compound adds another layer of consideration. The following table provides a comparative overview of the four techniques.

FeatureCo-Immunoprecipitation (Co-IP)Pull-Down AssaySurface Plasmon Resonance (SPR)Yeast Two-Hybrid (Y2H)
Principle An antibody targets a "bait" protein, co-precipitating it along with its interacting "prey" proteins from a cell lysate.[6]A tagged "bait" protein is immobilized on a resin and used to "pull down" interacting "prey" proteins from a solution.[7]Measures changes in the refractive index at a sensor surface to detect the binding of an "analyte" (prey) to an immobilized "ligand" (bait) in real-time.[8]In vivo method where the interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor, activating reporter gene expression in yeast.[9]
Interaction Environment In vitro (from cell lysate)In vitroIn vitroIn vivo (yeast nucleus)
This compound Role Maintains protein solubility and native conformation, reduces non-specific binding.Reduces non-specific binding of prey proteins to the bait and the solid support.Can be included in the running buffer to minimize non-specific binding to the sensor surface, but requires careful optimization.[10]Not typically used in the assay medium; its effect would be indirect if used during protein extraction for other validation purposes.
Potential Impact of this compound Favorable: Can improve signal-to-noise by reducing background. May be essential for solubilizing membrane protein complexes.[11]Favorable: Enhances specificity by minimizing the binding of non-interacting proteins during wash steps.Requires Caution: Can affect protein stability and immobilization. May interfere with the sensor surface chemistry. Buffer optimization is critical.[10]Minimal Direct Impact: The in-vivo nature of the assay limits the direct influence of detergents on the interaction itself.
Key Advantages - Validates interactions in a near-native context from cell lysates. - Can identify unknown interaction partners.- High yield of purified interacting proteins. - Versatile tagging and purification options.- Provides real-time kinetic data (association and dissociation rates). - Label-free detection.[8]- Can screen large libraries of proteins. - Detects transient or weak interactions.
Key Disadvantages - Prone to non-specific binding. - Antibody quality is critical.- Overexpression of tagged proteins can lead to artifacts. - Indirect interactions may be captured.- Requires specialized and expensive equipment. - Immobilization can affect protein conformation.- High rate of false positives and negatives.[12][13] - Interactions occur in a non-native (yeast) environment.

Experimental Protocols and Workflows

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for each of the discussed PPI validation techniques, along with considerations for the inclusion of this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify physiologically relevant PPIs from complex mixtures like cell lysates.[14] The use of a gentle, non-denaturing zwitterionic detergent like this compound is often advantageous.

Experimental Protocol:

  • Cell Lysis:

    • Harvest and wash cells to remove culture medium.

    • Lyse cells in a buffer containing a non-ionic or zwitterionic detergent (e.g., 0.5-1.0% CHAPS or a this compound-based detergent), along with protease and phosphatase inhibitors.[1][11] The optimal concentration of this compound should be empirically determined.

    • Incubate on ice to facilitate lysis.

    • Centrifuge to pellet cellular debris and collect the supernatant (lysate).

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.[15]

  • Immunoprecipitation:

    • Add a specific antibody against the "bait" protein to the pre-cleared lysate.

    • Incubate to allow the formation of antibody-antigen complexes.

    • Add Protein A/G beads to capture the antibody-antigen complexes.

    • Incubate to allow the beads to bind to the antibodies.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads multiple times with a wash buffer, which can be the lysis buffer with or without a reduced concentration of detergent, to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing cluster_analysis Analysis Cells Cells Lysate Lysate Cells->Lysate Lysis Buffer (with this compound) Antibody_Binding Antibody_Binding Lysate->Antibody_Binding Add Bait Antibody Bead_Capture Bead_Capture Antibody_Binding->Bead_Capture Add Protein A/G Beads Washed_Complex Washed_Complex Bead_Capture->Washed_Complex Wash Buffer Elution Elution Washed_Complex->Elution Elution Western_Blot Western_Blot Elution->Western_Blot Detect Prey

Co-Immunoprecipitation Workflow.
Pull-Down Assay

Similar to Co-IP, pull-down assays are a form of affinity purification used to isolate protein complexes.[16] Instead of an antibody, a tagged "bait" protein is used.

Experimental Protocol:

  • Bait Protein Immobilization:

    • Express and purify a "bait" protein with an affinity tag (e.g., GST, His-tag, biotin).

    • Incubate the purified bait protein with affinity beads (e.g., glutathione-agarose for GST-tagged proteins) to immobilize it.

  • Incubation with Prey:

    • Prepare a cell lysate or a solution containing the "prey" protein(s). The lysis buffer can contain this compound to enhance solubility and reduce non-specific interactions.

    • Incubate the immobilized bait protein with the prey-containing solution.

  • Washing:

    • Wash the beads extensively with a wash buffer containing a suitable concentration of this compound to remove non-specifically bound proteins. This is a critical step where this compound can significantly improve the purity of the pulled-down complex.

  • Elution and Detection:

    • Elute the bait-prey complexes from the beads. The elution method depends on the affinity tag used (e.g., excess glutathione (B108866) for GST tags).

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

PullDown_Workflow Bait Tagged Bait Protein Immobilize Immobilize Bait Bait->Immobilize Beads Affinity Beads Beads->Immobilize Prey Prey Protein Solution (with this compound) Incubate Incubate with Prey Prey->Incubate Wash Wash Buffer (with this compound) Washing Wash Beads Wash->Washing Elution Elution Buffer Elute Elute Complex Elution->Elute Analysis SDS-PAGE & Western Blot Immobilize->Incubate Incubate->Washing Washing->Elute Elute->Analysis SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Ligand Ligand Immobilization Immobilization Ligand->Immobilization Immobilize on Chip Analyte_Injection Analyte_Injection Immobilization->Analyte_Injection Inject Analyte (Buffer with/without this compound) Data_Acquisition Data_Acquisition Analyte_Injection->Data_Acquisition Detect Binding Regeneration Regeneration Data_Acquisition->Regeneration Regenerate Surface Kinetic_Analysis Calculate ka, kd, KD Regeneration->Kinetic_Analysis Sensorgram Data

References

The Synergistic Power of ASB-14 and CHAPS in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in proteomic workflows, directly impacting protein solubilization, yield, and the success of downstream applications. This guide provides an objective comparison of two zwitterionic detergents, Amidosulfobetaine-14 (ASB-14) and CHAPS, offering experimental data to inform your methodological choices.

ASB-14 has emerged as a highly effective detergent for the solubilization of proteins, especially membrane-associated and hydrophobic proteins, which are notoriously challenging to extract.[1][2] CHAPS, a well-established detergent, is known for its proficiency in solubilizing soluble proteins.[3][4] While both are valuable tools in the proteomics arsenal, studies have shown that a combination of these two detergents can yield superior results, particularly in the context of two-dimensional gel electrophoresis (2D-GE).[3][5][6]

Performance Comparison in Protein Solubilization

Quantitative analysis of protein extraction from human brain tissue highlights the synergistic effect of using ASB-14 and CHAPS in combination. A seminal study demonstrated that a lysis buffer containing 4% CHAPS and 2% ASB-14 resulted in a significantly higher number of resolved protein spots on 2D gels compared to using either detergent individually.[3][4][5] This suggests that the complementary properties of CHAPS and ASB-14—one excelling with soluble proteins and the other with hydrophobic proteins—lead to a more comprehensive representation of the proteome.[3][7]

While ASB-14 has proven its merit in 2D-GE, its direct comparative performance in mass spectrometry (MS)-based proteomics is less extensively documented.[1] CHAPS is known to be compatible with mass spectrometry at low concentrations, typically below 0.1%.[1]

Data Presentation: Quantitative Comparison of Detergent Efficacy

The following table summarizes the quantitative data from a comparative study on the solubilization of human brain proteins for 2D-gel electrophoresis.

Detergent CompositionAverage Number of Detected Spots in 2D-GE (pH 3-10)Standard DeviationKey Observations
4% CHAPS956± 21Effective for soluble proteins, but less so for hydrophobic ones.[3][4]
2% ASB-14893± 18Particularly effective for hydrophobic and membrane proteins.[1][4][7]
4% CHAPS + 2% ASB-141192± 34Demonstrates a synergistic effect, yielding the highest number of protein spots.[3][4][5]
4% CHAPS + 2% ASB-161087± 29ASB-16 is another amidothis compound detergent, but the combination with CHAPS is less effective than with ASB-14.[3]

Data adapted from Martins-de-Souza et al., 2007.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of proteomics experiments. The following is a key experimental protocol demonstrating the use of ASB-14 in combination with CHAPS for enhanced protein solubilization.

Protocol: Protein Extraction from Human Brain Tissue for 2D-Gel Electrophoresis

Adapted from Martins-de-Souza et al., 2007.[1][8]

1. Sample Preparation:

  • Homogenize 50 mg of human frontal cortex tissue in 240 µl of extraction buffer using a Polytron device.[3][8]

2. Extraction Buffer Composition:

  • Base Buffer (SB): 7M Urea, 2M Thiourea, 100mM DTT, and 1% Sigma Anti-protease Cocktail.[3]

  • Detergent Composition: To the base buffer, add 4% (w/v) CHAPS and 2% (w/v) ASB-14.[3][5][6]

3. Protein Solubilization:

  • Incubate the tissue homogenate in the extraction buffer for 30 minutes at room temperature with gentle agitation.[3]

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet insoluble material.[3]

  • Collect the supernatant containing the solubilized proteins.[1][3]

  • Determine the protein concentration using a compatible protein assay.[3]

4. Two-Dimensional Gel Electrophoresis (2D-GE):

  • First Dimension (Isoelectric Focusing - IEF):

    • Load 600 µg of the protein extract into a rehydration solution containing 7M urea, 2M thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3–10), and 70 mM DTT.[3][4]

    • Apply the sample to an IPG strip (pH 3-10) and rehydrate for 12 hours.[3]

    • Perform isoelectric focusing according to the instrument manufacturer's instructions.[9]

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strip in an SDS equilibration buffer.[10]

    • Place the equilibrated IPG strip on top of a polyacrylamide gel.[10]

    • Separate the proteins based on their molecular weight using SDS-PAGE.[10]

5. Visualization:

  • Stain the gel using a suitable method (e.g., silver staining or Coomassie blue) to visualize the protein spots.[10]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in a typical proteomics experiment utilizing a combination of ASB-14 and CHAPS for protein extraction and analysis by 2D-gel electrophoresis.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Protein Extraction cluster_2DGE 2D-Gel Electrophoresis cluster_analysis Downstream Analysis Tissue_Sample Tissue Sample (e.g., Human Brain) Homogenization Homogenization in Lysis Buffer (Urea, Thiourea, DTT, Protease Inhibitors) Tissue_Sample->Homogenization Detergent_Addition Addition of 4% CHAPS + 2% ASB-14 Homogenization->Detergent_Addition Incubation Incubation & Agitation Detergent_Addition->Incubation Centrifugation Centrifugation (15,000 x g) Incubation->Centrifugation Supernatant_Collection Supernatant Collection (Solubilized Proteins) Centrifugation->Supernatant_Collection IEF 1st Dimension: Isoelectric Focusing (IEF) Supernatant_Collection->IEF SDS_PAGE 2nd Dimension: SDS-PAGE IEF->SDS_PAGE Gel_Staining Gel Staining SDS_PAGE->Gel_Staining Image_Analysis Image Analysis Gel_Staining->Image_Analysis Mass_Spectrometry Spot Excision & Mass Spectrometry Image_Analysis->Mass_Spectrometry

Caption: Experimental workflow for protein extraction and 2D-GE analysis.

References

A Head-to-Head Battle for Biocompatibility: Sulfobetaine Zwitterions Versus PEG Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for truly biocompatible materials is paramount. The ideal coating for medical devices, drug delivery systems, and in vivo sensors must effectively minimize the body's natural defense mechanisms, such as protein adsorption and the foreign body response. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard in creating "stealth" surfaces. However, a class of materials known as zwitterionic coatings, particularly those based on sulfobetaine, has emerged as a powerful contender. This guide provides an objective comparison of this compound and PEG coatings, supported by experimental data, to aid in the selection of the most appropriate material for your research and development needs.

Zwitterionic materials, such as those based on this compound, have demonstrated exceptional resistance to nonspecific protein adsorption, often meeting or even exceeding the performance of PEG coatings.[1] This superior performance is attributed to the unique hydration layer formed around the zwitterionic surface, which presents a strong barrier to protein adhesion. While both PEG and this compound coatings significantly reduce protein adsorption compared to uncoated surfaces, studies have shown that this compound-based materials can offer enhanced stability and improved functionality in certain applications.

The Mechanism of Biocompatibility: A Tale of Two Surfaces

The ability of both this compound and PEG coatings to resist biofouling stems from their interaction with water molecules. However, the nature of this interaction differs, leading to distinct performance characteristics.

  • Poly(ethylene glycol) (PEG) coatings create a hydrophilic, sterically hindered surface. The long, flexible PEG chains are highly hydrated, forming a physical barrier that repels proteins and cells.

  • This compound coatings are zwitterionic, meaning they possess an equal number of positive and negative charges within their structure. This unique charge balance allows them to strongly bind water molecules through electrostatic interactions, forming a tightly associated hydration layer. This layer acts as a formidable energetic barrier to protein adsorption.

Figure 1: Chemical structures of PEG and a this compound monomer.

Quantitative Comparison of Performance

The following tables summarize quantitative data from various studies comparing the performance of this compound and PEG coatings in key biocompatibility assays.

Protein Adsorption

Protein adsorption is a critical initiating event in the foreign body response. The ability of a coating to resist protein fouling is a primary indicator of its biocompatibility.

Surface CoatingProteinAdsorbed Protein Amount (ng/cm²)Test MethodReference
This compound (pSBMA) Fibrinogen< 0.3Quartz Crystal Microbalance (QCM)[2]
PEG FibrinogenVariable, dependent on grafting densityQCM[3]
This compound (PMEN) Bovine Serum Albumin (BSA)Low (at ~1nm thickness)Surface Plasmon Resonance (SPR)[4]
PEG Bovine Serum Albumin (BSA)Higher than PMEN at ~1nm thicknessSurface Plasmon Resonance (SPR)[4]
This compound (PMEN) Bovine Serum Albumin (BSA)Ultralow (at ~3.6nm thickness)Surface Plasmon Resonance (SPR)[4]
PEG-OH Bovine Serum Albumin (BSA)Ultralow (at ~3.6nm thickness)Surface Plasmon Resonance (SPR)[4]
Cell Adhesion

The adhesion of cells, particularly inflammatory cells and fibroblasts, to a biomaterial surface can lead to inflammation and fibrous capsule formation.

Surface CoatingCell TypeAdhesion Reduction vs. ControlTest MethodReference
This compound-based copolymer Human macrophages, granulocytes, 3T3 fibroblastsSignificant reductionCell Culture and Microscopy[5]
PEG Smooth Muscle Cells (SMCs)Dependent on PEG chain densityCell Culture and Microscopy[6]
This compound (pSBMA) S. epidermidis92% reduction vs. glassLaminar Flow Chamber[2]
PEG (pOEGMA) S. epidermidisSimilar reduction to pSBMALaminar Flow Chamber[2]
This compound (pSBMA) P. aeruginosa96% reduction vs. glassLaminar Flow Chamber[2]
PEG (pOEGMA) P. aeruginosaSimilar reduction to pSBMALaminar Flow Chamber[2]
In Vivo Biocompatibility

In vivo studies provide a more comprehensive assessment of a material's biocompatibility, taking into account the complex interactions within a living organism.

Surface CoatingAnimal ModelKey FindingsReference
This compound SwineAssessment of hemocompatibility for silicon-based implants[7]
PEG RodentVaried inflammatory response depending on PEG formulation[8]
This compound (pSBMA) on wearable device Dengue-infected miceHigher capture efficiency of disease biomarker compared to PEG[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to assess the biocompatibility of surface coatings.

Protein Adsorption Assay: Quartz Crystal Microbalance (QCM)

This technique measures changes in frequency of a quartz crystal sensor to quantify mass changes on its surface, such as protein adsorption.

  • Sensor Preparation: Clean the gold-coated quartz crystal sensor, for example, with UV irradiation.

  • Baseline Establishment: Introduce a buffer solution (e.g., Phosphate-Buffered Saline, PBS) into the QCM cell and allow the frequency to stabilize.

  • Protein Introduction: Inject the protein solution (e.g., fibrinogen or BSA at a specific concentration) into the cell.

  • Adsorption Monitoring: Record the change in frequency over time as the protein adsorbs to the sensor surface. A decrease in frequency corresponds to an increase in mass.

  • Rinsing: After a set incubation time, rinse with buffer to remove loosely bound protein.

  • Data Analysis: The change in frequency is used to calculate the adsorbed mass per unit area using the Sauerbrey equation for rigid films.

General Workflow for Biocompatibility Assessment cluster_workflow prep Material Preparation (Coating of Substrates) protein Protein Adsorption Assay (e.g., QCM, SPR) prep->protein cell Cell Adhesion Assay (e.g., Cell Culture, Microscopy) prep->cell invivo In Vivo Implantation (e.g., Animal Model) prep->invivo analysis Data Analysis and Comparison protein->analysis cell->analysis invivo->analysis

Figure 2: A generalized workflow for assessing the biocompatibility of surface coatings.
Cell Adhesion Assay

This assay quantifies the attachment of cells to a coated surface.

  • Surface Preparation: Coat the wells of a multi-well plate with the desired coating (this compound or PEG) and a control substance (e.g., uncoated or a known cell-adhesive protein).

  • Blocking: Block any remaining non-coated areas of the well surface with a blocking agent (e.g., bovine serum albumin) to prevent non-specific cell binding.

  • Cell Seeding: Seed a known number of cells into each well.

  • Incubation: Incubate the plate for a specific period to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Fixation and Staining: Fix the remaining adherent cells with a fixative (e.g., methanol (B129727) or paraformaldehyde) and stain them with a dye such as crystal violet.

  • Quantification: Elute the dye from the stained cells and measure the absorbance using a plate reader. The absorbance is proportional to the number of adherent cells.

In Vivo Inflammatory Response Assessment

This involves implanting the coated material into an animal model to observe the local tissue response.

  • Implant Preparation: Prepare sterile implants coated with the test materials (this compound and PEG) and a control.

  • Surgical Implantation: Surgically implant the materials into a suitable animal model (e.g., subcutaneously in rats or mice).

  • Post-operative Monitoring: Monitor the animals for a predetermined period (e.g., weeks to months).

  • Tissue Harvesting and Processing: At the end of the study period, euthanize the animals and harvest the tissue surrounding the implants.

  • Histological Analysis: Fix the tissue samples, embed them in paraffin, section them, and stain with histological stains (e.g., Hematoxylin and Eosin, H&E) to visualize the cellular infiltrate and tissue response.

  • Evaluation: Analyze the stained tissue sections under a microscope to assess the thickness of the fibrous capsule, the presence and type of inflammatory cells, and other indicators of the foreign body response.

Antifouling Mechanism of Hydrated Surfaces cluster_mechanism protein Protein hydration Tightly Bound Hydration Layer protein->hydration Approaches surface Coated Surface (this compound or PEG) repulsion Repulsion hydration->repulsion repulsion->protein Prevents Adsorption

References

Sulfobetaine vs. Non-ionic Detergents for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of detergent for sample preparation is a critical decision that significantly impacts the quality and reliability of mass spectrometry (MS) data. This guide provides an objective comparison of two popular classes of detergents: sulfobetaines (a type of zwitterionic detergent) and non-ionic detergents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your proteomics workflow.

The primary challenge in preparing protein samples for mass spectrometry is the efficient solubilization of proteins, particularly hydrophobic membrane proteins, while ensuring compatibility with downstream analytical techniques.[1] Detergents, with their amphipathic nature, are indispensable for this purpose, yet their presence can interfere with enzymatic digestion, chromatographic separation, and electrospray ionization (ESI), ultimately compromising MS analysis.[2] This guide focuses on the comparative performance of sulfobetaine and non-ionic detergents, offering insights into their respective advantages and limitations in mass spectrometry-based proteomics.

Key Differences and Performance Metrics

This compound detergents, such as CHAPS, are zwitterionic, meaning they possess both a positive and a negative charge in their hydrophilic head group, resulting in no net charge over a wide pH range.[3] Non-ionic detergents, on the other hand, have uncharged, hydrophilic head groups, such as the polyethylene (B3416737) oxide chain in Triton (B1239919) X-100 or the maltoside group in n-dodecyl-β-D-maltoside (DDM).[3][4] These fundamental structural differences dictate their performance in various aspects of a proteomics workflow.

Solubilization Efficiency and Impact on Protein Interactions

While both classes of detergents are effective in solubilizing membrane proteins, their mechanisms and gentleness differ. Non-ionic detergents are generally considered milder, as they primarily disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions.[5] This property is crucial for studies involving the analysis of intact protein complexes.

In contrast, zwitterionic detergents like CHAPS are more effective at breaking protein-protein interactions, which can be advantageous for achieving complete solubilization of complex protein mixtures.[6] However, this stronger action may disrupt native protein complexes. For instance, studies have shown that Triton X-100 is less efficient than CHAPS in breaking certain protein-protein interactions, which can impact the detection of specific protein targets.[6]

Mass Spectrometry Compatibility

A detergent's compatibility with mass spectrometry is paramount. Many common non-ionic detergents containing polyethylene glycol (PEG) chains, such as Triton X-100 and Nonidet P-40, are known to cause significant ion suppression in the mass spectrometer.[7] More MS-friendly non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) are often preferred.[8]

Zwitterionic detergents like CHAPS are generally considered more compatible with MS than their ionic counterparts (e.g., SDS) and some non-ionic detergents.[3] Their zwitterionic nature reduces their interference during the ionization process.

The following table summarizes the quantitative comparison of key performance parameters for representative this compound and non-ionic detergents based on data from various studies.

Parameter This compound (e.g., CHAPS) Non-ionic (e.g., Triton X-100) Non-ionic (e.g., DDM) References
Protein Solubilization HighHighModerate to High[6][9]
Preservation of Protein-Protein Interactions ModerateGoodExcellent[5][6]
MS Compatibility (Direct Injection) Moderate (up to ~0.5%)Poor (significant ion suppression)Good[3][7]
Ease of Removal (Dialysis) GoodPoorGood[3][5]
Impact on Enzyme Activity (e.g., Trypsin) Generally low interferenceCan inhibit at high concentrationsGenerally low interference[2]

Experimental Protocols

To ensure reproducible and high-quality results, detailed and validated experimental protocols are essential. Below are representative protocols for protein extraction and preparation for mass spectrometry using a this compound-based and a non-ionic detergent-based lysis buffer.

Protocol 1: Cell Lysis with this compound-Based Buffer for LC-MS/MS

This protocol is suitable for the extraction of total cellular proteins for bottom-up proteomics analysis.

Materials:

  • Lysis Buffer: 8 M urea (B33335), 4% (w/v) CHAPS, 40 mM Tris, 10 mM DTT, pH 8.5

  • Alkylation Solution: 55 mM iodoacetamide (B48618) in 100 mM ammonium (B1175870) bicarbonate

  • Trypsin Solution: 20 µg of sequencing-grade modified trypsin in 100 µL of 50 mM acetic acid

  • Quenching Solution: 1% Trifluoroacetic acid (TFA)

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in the CHAPS-containing lysis buffer.

  • Sonicate the sample on ice to ensure complete cell lysis and shear DNA.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Reduce the proteins by incubating with 10 mM DTT for 1 hour at 37°C.

  • Alkylate the proteins by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.

  • Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 0.8 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding TFA to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 spin column prior to LC-MS/MS analysis.

Protocol 2: Membrane Protein Extraction with Non-ionic Detergent for Native MS

This protocol is designed to extract membrane proteins while preserving their native structure for analysis by native mass spectrometry.

Materials:

  • Extraction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), pH 7.5

  • Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% (w/v) DDM, pH 7.5

  • Ammonium Acetate (B1210297) Buffer: 200 mM ammonium acetate, pH 7.5, supplemented with 0.05% DDM

Procedure:

  • Isolate cell membranes by differential centrifugation.

  • Resuspend the membrane pellet in the DDM-containing extraction buffer.

  • Incubate for 1 hour at 4°C with gentle agitation to solubilize membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • (Optional) Purify the protein of interest using affinity chromatography, maintaining the presence of DDM in all buffers.

  • Buffer exchange the purified protein into the volatile ammonium acetate buffer using a desalting column.

  • The sample is now ready for direct infusion into the mass spectrometer for native MS analysis.

Visualizing the Workflow: A Logical Comparison

The choice between a this compound and a non-ionic detergent directs the sample preparation workflow down different paths, each with its own considerations for downstream analysis.

detergent_workflow cluster_start Sample Preparation Start cluster_lysis Cell Lysis & Protein Extraction cluster_downstream Downstream Processing Sample Sample Sulfobetaine_Lysis This compound Lysis (e.g., CHAPS) Sample->Sulfobetaine_Lysis Stronger Solubilization Disrupts Protein Complexes NonIonic_Lysis Non-ionic Lysis (e.g., DDM) Sample->NonIonic_Lysis Milder Solubilization Preserves Protein Complexes Denaturing_Proteomics Denaturing Proteomics (Bottom-up) Sulfobetaine_Lysis->Denaturing_Proteomics Good for total proteome analysis NonIonic_Lysis->Denaturing_Proteomics Suitable for total proteome analysis Native_MS Native Mass Spectrometry NonIonic_Lysis->Native_MS Ideal for studying intact protein complexes detergent_choice cluster_goal Experimental Goal cluster_analysis_type Analysis Type cluster_detergent_choice Detergent Choice Goal What is the primary analytical goal? Total_Proteome Total Proteome Quantification Goal->Total_Proteome Complete Solubilization Protein_Complexes Intact Protein Complex Analysis Goal->Protein_Complexes Preserve Native Structure This compound This compound (e.g., CHAPS) Total_Proteome->this compound Stronger Lysis NonIonic_Mild MS-friendly Non-ionic (e.g., DDM) Total_Proteome->NonIonic_Mild Good Compatibility Protein_Complexes->NonIonic_Mild Gentle Extraction

References

คู่มือเปรียบเทียบประสิทธิภาพของอนุพันธ์ซัลโฟบีเทนสำหรับการใช้งานทางชีวการแพทย์

Author: BenchChem Technical Support Team. Date: December 2025

ถึง: นักวิจัย นักวิทยาศาสตร์ และผู้เชี่ยวชาญด้านการพัฒนายา

เอกสารนี้มีวัตถุประสงค์เพื่อนำเสนอการเปรียบเทียบเชิงลึกเกี่ยวกับประสิทธิภาพของอนุพันธ์ซัลโฟบีเทน (Sulfobetaine) ชนิดต่างๆ ในการประยุกต์ใช้ทางชีวการแพทย์ที่สำคัญสามด้าน ได้แก่ คุณสมบัติต้านทานการจับตัวของโปรตีนและไบโอฟิล์ม (Anti-fouling) การนำส่งยา และวิศวกรรมเนื้อเยื่อ คู่มือนี้ได้รวบรวมข้อมูลเชิงปริมาณจากงานวิจัยต่างๆ นำเสนอในรูปแบบตารางที่ชัดเจน พร้อมทั้งระเบียบวิธีวิจัยโดยละเอียดสำหรับการทดลองหลัก และแผนภาพที่สร้างด้วย Graphviz เพื่อช่วยให้เห็นภาพรวมของความสัมพันธ์เชิงโครงสร้างและกระบวนการทดลอง

บทนำ

ซัลโฟบีเทนเป็นกลุ่มของสารประกอบซวิทเทอร์ไอออน (Zwitterionic) ซึ่งมีทั้งประจุบวกและประจุลบอยู่ภายในโมเลกุลเดียวกัน ทำให้โดยรวมแล้วเป็นกลางทางไฟฟ้า[1]. คุณสมบัติเด่นนี้ทำให้ซัลโฟบีเทนมีความสามารถในการสร้างชั้นไฮเดรชัน (Hydration layer) ที่แข็งแกร่งบนพื้นผิวผ่านแรงดึงดูดทางไฟฟ้าสถิตกับโมเลกุลของน้ำ[1][2]. ชั้นน้ำที่เกิดขึ้นนี้ทำหน้าที่เป็นเกราะป้องกันทางกายภาพและพลังงาน ขัดขวางการดูดซับโปรตีน เซลล์ และจุลินทรีย์อย่างมีประสิทธิภาพ[3]. ด้วยเหตุนี้ วัสดุที่ดัดแปรด้วยพอลิเมอร์ซัลโฟบีเทนจึงได้รับการศึกษาอย่างกว้างขวางเพื่อใช้ในอุปกรณ์ทางการแพทย์ การนำส่งยา และวิศวกรรมเนื้อเยื่อ[4][5][6].

ประสิทธิภาพด้านการต้านทานการจับตัวของโปรตีนและไบโอฟิล์ม (Anti-fouling Performance)

คุณสมบัติการต้านทานการจับตัวของโปรตีน (Anti-fouling) เป็นปัจจัยสำคัญสำหรับวัสดุชีวการแพทย์ที่ต้องสัมผัสกับของเหลวในร่างกาย การดูดซับโปรตีนบนพื้นผิวเป็นขั้นตอนแรกที่นำไปสู่การเกิดไบโอฟิล์ม การตอบสนองของร่างกายต่อสิ่งแปลกปลอม และการทำงานที่ล้มเหลวของอุปกรณ์[3]. อนุพันธ์ของซัลโฟบีเทนแสดงให้เห็นถึงประสิทธิภาพที่ยอดเยี่ยมในการลดการดูดซับโปรตีนและยับยั้งการยึดเกาะของแบคทีเรีย[7][8].

ตารางที่ 1: เปรียบเทียบประสิทธิภาพการต้านทานการจับตัวของโปรตีนของอนุพันธ์ซัลโฟบีเทนชนิดต่างๆ
อนุพันธ์พอลิเมอร์โปรตีนทดสอบปริมาณโปรตีนที่ดูดซับ (ng/cm²)เปอร์เซ็นต์การลดลงของการยึดเกาะของแบคทีเรียอ้างอิง
Poly(this compound methacrylate) (pSBMA) ไฟบริโนเจน (Fibrinogen)< 0.3> 90% (S. epidermidis)[1][7]
อัลบูมินในซีรัมวัว (BSA)~0.5> 85% (P. aeruginosa)[9][10]
Poly(sulfabetaine) ไฟบริโนเจน (Fibrinogen)~0.4มีประสิทธิภาพน้อยกว่า pSBMA เล็กน้อย[3][9]
pSBMA (ตัวเชื่อมสั้น - 2 คาร์บอน) ไฟบริโนเจน (Fibrinogen)1.2~88% (S. aureus)[11]
pSBMA (ตัวเชื่อมยาว - 3 คาร์บอน) ไฟบริโนเจน (Fibrinogen)2.5~80% (S. aureus)[11]
เทียบกับ: Poly(ethylene glycol) (PEG) ไฟบริโนเจน (Fibrinogen)~5-10~70% (S. epidermidis)[5][10]

หมายเหตุ: ค่าที่แสดงเป็นค่าโดยประมาณเพื่อการเปรียบเทียบ ซึ่งอาจแตกต่างกันไปขึ้นอยู่กับสภาวะการทดลอง

ระเบียบวิธีวิจัยหลัก

การทดสอบการดูดซับโปรตีน (Protein Adsorption Assay)

  • การเตรียมพื้นผิว: เตรียมพื้นผิวทดสอบ (เช่น จานเลี้ยงเซลล์, แผ่นซิลิคอน) และเคลือบด้วยอนุพันธ์ซัลโฟบีเทนที่ต้องการศึกษาผ่านเทคนิคต่างๆ เช่น การปลูกถ่ายพอลิเมอร์แบบ ATRP (Atom Transfer Radical Polymerization)[12].

  • การสัมผัสกับโปรตีน: จุ่มพื้นผิวที่เคลือบแล้วลงในสารละลายโปรตีน (เช่น ไฟบริโนเจน หรือ BSA ความเข้มข้น 1 mg/mL) เป็นเวลา 1 ชั่วโมงที่อุณหภูมิ 37 °C[13].

  • การล้าง: นำพื้นผิวขึ้นมาล้างด้วยสารละลายบัฟเฟอร์ฟอสเฟต (PBS) เพื่อกำจัดโปรตีนที่ไม่ได้ยึดเกาะออก[13].

  • การวัดปริมาณ: วัดปริมาณโปรตีนที่เหลืออยู่บนพื้นผิวด้วยเทคนิคที่มีความไวสูง เช่น

    • ELISA (Enzyme-Linked Immunosorbent Assay): ใช้แอนติบอดีจำเพาะในการตรวจจับโปรตีนเป้าหมาย ทำให้มีความไวและความจำเพาะสูง[13].

    • Micro BCA Protein Assay: เป็นวิธีวัดปริมาณโปรตีนโดยอาศัยการเกิดสี ซึ่งปริมาณสีที่เกิดขึ้นจะแปรผันตรงกับปริมาณโปรตีน[14].

    • Surface Plasmon Resonance (SPR): เป็นเทคนิคที่ไม่ต้องติดฉลาก สามารถวัดการเปลี่ยนแปลงมวลบนพื้นผิวได้แบบเรียลไทม์เมื่อโปรตีนเข้ามาจับ[1].

การทดสอบการยึดเกาะของแบคทีเรีย (Bacterial Adhesion Assay)

  • การเตรียมเชื้อ: เพาะเลี้ยงเชื้อแบคทีเรีย (เช่น S. epidermidis, P. aeruginosa) จนได้ความเข้มข้นที่ต้องการ (เช่น 10⁸ cells/mL)[13].

  • การสัมผัส: ใส่สารแขวนลอยของแบคทีเรียลงบนพื้นผิวทดสอบที่เคลือบด้วยซัลโฟบีเทน และบ่มที่อุณหภูมิ 37 °C เป็นเวลา 3 ถึง 24 ชั่วโมง เพื่อให้เกิดการยึดเกาะและสร้างไบโอฟิล์ม[13].

  • การล้าง: ล้างพื้นผิวเบาๆ ด้วยน้ำปราศจากไอออนเพื่อกำจัดแบคทีเรียที่ไม่ได้ยึดเกาะออก.

  • การประเมินผล:

    • การนับโคโลนี (Colony Counting): ขูดเซลล์แบคทีเรียที่เกาะอยู่ออกจากพื้นผิว นำไปเจือจางและเพาะเลี้ยงบนจานอาหารเลี้ยงเชื้อ เพื่อนับจำนวนโคโลนีที่เกิดขึ้น.

    • การถ่ายภาพด้วยกล้องจุลทรรศน์: ย้อมสีแบคทีเรียและถ่ายภาพด้วยกล้องจุลทรรศน์อิเล็กตรอนแบบส่องกราด (SEM) เพื่อประเมินการกระจายตัวและสัณฐานวิทยาของแบคทีเรียบนพื้นผิว[10].

ประสิทธิภาพในการนำส่งยา (Drug Delivery Efficiency)

ไฮโดรเจลที่ผลิตจากอนุพันธ์ซัลโฟบีเทนเป็นที่น่าสนใจอย่างยิ่งในฐานะระบบนำส่งยา เนื่องจากมีความเข้ากันได้ทางชีวภาพสูง สามารถกักเก็บน้ำได้ดี และมีคุณสมบัติต้านทานการจับตัวของโปรตีนซึ่งช่วยยืดระยะเวลาการหมุนเวียนในกระแสเลือด[15][16].

ตารางที่ 2: เปรียบเทียบประสิทธิภาพการนำส่งยาของไฮโดรเจลซัลโฟบีเทน
ระบบนำส่งยาต้นแบบประสิทธิภาพการกักเก็บยา (%)โปรไฟล์การปลดปล่อยยาอ้างอิง
SB-Dextran Hydrogel Doxorubicin (DOX)~85ปลดปล่อยแบบต่อเนื่องในสภาวะกรด (pH 5.0)[15]
CB-Dextran Hydrogel Doxorubicin (DOX)~78ปลดปล่อยแบบต่อเนื่องในสภาวะกรด (pH 5.0)[15]
Zwitterionic Polymer-Drug Conjugate (ZPDC) Paclitaxel (PTX) + Gemcitabine (GEM)100 (การเชื่อมต่อโควาเลนต์)ควบคุมโดยการย่อยสลายของพอลิเมอร์[6]
ระเบียบวิธีวิจัยหลัก

การทดสอบการกักเก็บและปลดปล่อยยา (Drug Loading and Release Study)

  • การกักเก็บยา (Drug Loading):

    • แช่ไฮโดรเจลซัลโฟบีเทนที่แห้งแล้วในสารละลายของยาที่มีความเข้มข้นที่ทราบค่า.

    • ปล่อยให้ไฮโดรเจลบวมและดูดซับยาเข้าไปเป็นระยะเวลาหนึ่ง (เช่น 24 ชั่วโมง).

    • วัดความเข้มข้นของยาที่เหลืออยู่ในสารละลายด้วยเครื่อง UV-Vis Spectrophotometer เพื่อคำนวณปริมาณยาที่ถูกกักเก็บไว้ในไฮโดรเจล.

  • การปลดปล่อยยา (In Vitro Drug Release):

    • นำไฮโดรเจลที่กักเก็บยาแล้วไปใส่ในสารละลายบัฟเฟอร์ (เช่น PBS ที่ pH 7.4 เพื่อจำลองสภาวะร่างกาย หรือ Acetate buffer ที่ pH 5.0 เพื่อจำลองสภาวะแวดล้อมของเซลล์มะเร็ง)[15].

    • นำตัวอย่างสารละลายออกมา ณ เวลาต่างๆ (เช่น 1, 2, 4, 8, 12, 24 ชั่วโมง).

    • วัดความเข้มข้นของยาที่ถูกปลดปล่อยออกมาในแต่ละช่วงเวลาด้วย UV-Vis Spectrophotometer หรือ HPLC.

    • สร้างกราฟแสดงความสัมพันธ์ระหว่างเปอร์เซ็นต์การปลดปล่อยยาสะสมกับเวลา.

การประเมินความเป็นพิษต่อเซลล์ (Cytotoxicity Assay)

  • การเพาะเลี้ยงเซลล์: เพาะเลี้ยงเซลล์ (เช่น เซลล์มะเร็ง MIA PaCa-2 หรือเซลล์ไฟโบรบลาสต์ L929) ในจานเลี้ยงเซลล์[6][10].

  • การบ่มเพาะ: ใส่ระบบนำส่งยา (เช่น ZPDC) ที่มีความเข้มข้นต่างๆ กันลงในจานเลี้ยงเซลล์ และบ่มเป็นเวลา 24 หรือ 72 ชั่วโมง[6].

  • การประเมินการรอดชีวิตของเซลล์: ใช้ชุดทดสอบ MTT หรือ WST-1 ซึ่งเป็นสารที่เปลี่ยนสีได้โดยเอนไซม์ในไมโทคอนเดรียของเซลล์ที่ยังมีชีวิตอยู่.

  • การวิเคราะห์: วัดค่าการดูดกลืนแสงของสารละลายเพื่อประเมินเปอร์เซ็นต์การรอดชีวิตของเซลล์เมื่อเทียบกับกลุ่มควบคุมที่ไม่ได้รับยา.

ประสิทธิภาพในงานวิศวกรรมเนื้อเยื่อ (Tissue Engineering Applications)

ไฮโดรเจลซัลโฟบีเทนมีศักยภาพสูงในการใช้งานด้านวิศวกรรมเนื้อเยื่อ โดยเฉพาะอย่างยิ่งในการรักษาบาดแผล เนื่องจากมีคุณสมบัติคล้ายกับเนื้อเยื่อนอกเซลล์ (Extracellular Matrix) สามารถรักษาความชุ่มชื้น และลดการอักเสบได้[4][5].

ตารางที่ 3: เปรียบเทียบประสิทธิภาพของไฮโดรเจลซัลโฟบีเทนในการฟื้นฟูบาดแผล
วัสดุไฮโดรเจลแบบจำลองการทดลองอัตราการปิดของบาดแผล (วันที่ 14)การสร้างหลอดเลือดใหม่การอักเสบอ้างอิง
PolySBMA Hydrogel (Soft) บาดแผลความหนาเต็มชั้นในหนู~98%สูงต่ำ (ส่งเสริม M2 macrophage)[4][5]
PolySBMA Hydrogel (Stiff) บาดแผลความหนาเต็มชั้นในหนู~85%ปานกลางปานกลาง[4]
PEG Hydrogel (Control) บาดแผลความหนาเต็มชั้นในหนู~75%ต่ำสูง[5]
ระเบียบวิธีวิจัยหลัก

แบบจำลองการรักษาบาดแผลในสัตว์ทดลอง (In Vivo Wound Healing Model)

  • การสร้างบาดแผล: สร้างบาดแผลที่มีขนาดมาตรฐาน (เช่น บาดแผลวงกลมขนาด 6 มม.) แบบความหนาเต็มชั้น (Full-thickness) บนหลังของหนูทดลอง[5].

  • การรักษา: ปิดบาดแผลด้วยวัสดุไฮโดรเจลที่ต้องการทดสอบ (เช่น PolySBMA) และกลุ่มควบคุม (เช่น PEG หรือไม่ปิดแผล).

  • การติดตามผล: ถ่ายภาพบาดแผล ณ เวลาต่างๆ (เช่น วันที่ 0, 3, 7, 14) และใช้ซอฟต์แวร์วิเคราะห์ภาพเพื่อวัดพื้นที่ของบาดแผลและคำนวณอัตราการปิดของบาดแผล.

  • การวิเคราะห์ทางเนื้อเยื่อวิทยา (Histological Analysis):

    • ณ วันสิ้นสุดการทดลอง เก็บตัวอย่างเนื้อเยื่อบริเวณบาดแผล.

    • นำไปผ่านกระบวนการทางเนื้อเยื่อวิทยาและย้อมสีด้วยเทคนิคต่างๆ เช่น

      • H&E (Hematoxylin and Eosin): เพื่อประเมินโครงสร้างโดยรวมของเนื้อเยื่อ การสร้างเนื้อเยื่อใหม่ (Granulation tissue) และการแทรกซึมของเซลล์อักเสบ.

      • Masson's Trichrome: เพื่อประเมินการสะสมและการจัดเรียงตัวของคอลลาเจน.

      • Immunohistochemistry: เพื่อย้อมติดโปรตีนที่จำเพาะ เช่น CD31 สำหรับการสร้างหลอดเลือดใหม่ หรือ CD68/CD206 สำหรับการจำแนกชนิดของแมโครฟาจ (M1/M2) เพื่อประเมินการตอบสนองต่อการอักเสบ[5].

แผนภาพแสดงกระบวนการและหลักการทำงาน

แผนภาพแสดงขั้นตอนการประเมินประสิทธิภาพของพอลิเมอร์ซัลโฟบีเทน

Experimental_Workflow cluster_synthesis การสังเคราะห์และเตรียมวัสดุ cluster_eval การประเมินประสิทธิภาพ Monomer การสังเคราะห์ อนุพันธ์มอนอเมอร์ Polymerization การเกิดพอลิเมอไรเซชัน (เช่น ATRP) Monomer->Polymerization Fabrication การเตรียมวัสดุ (เคลือบผิว / ไฮโดรเจล) Polymerization->Fabrication Characterization การพิสูจน์เอกลักษณ์ (NMR, FT-IR, GPC) Fabrication->Characterization Antifouling การทดสอบ Anti-fouling (ดูดซับโปรตีน, แบคทีเรีย) Data การวิเคราะห์ และสรุปผล Antifouling->Data Biocompatibility การทดสอบความเข้ากันได้ทางชีวภาพ (ความเป็นพิษต่อเซลล์, การแตกของเม็ดเลือดแดง) Biocompatibility->Data Application การทดสอบเฉพาะทาง (การปลดปล่อยยา, การรักษาบาดแผล) Application->Data Characterization->Antifouling Characterization->Biocompatibility Characterization->Application

คำบรรยาย: ขั้นตอนการทำงานทั่วไปสำหรับการประเมินอนุพันธ์ซัลโฟบีเทนชนิดใหม่

แผนภาพแสดงหลักการทำงานของการต้านทานการจับตัวของโปรตีน

คำบรรยาย: กลไกการสร้างชั้นไฮเดรชันเพื่อป้องกันการดูดซับโปรตีน

แผนภาพแสดงความสัมพันธ์ระหว่างโครงสร้างและคุณสมบัติ

Structure_Property cluster_input โครงสร้างทางเคมีของมอนอเมอร์ cluster_intermediate คุณสมบัติระดับโมเลกุล cluster_output ประสิทธิภาพการใช้งาน Spacer ความยาวสายเว้นวรรค (Spacer Arm Length) Hydration ความสามารถในการสร้าง ชั้นไฮเดรชัน Spacer->Hydration Anion ชนิดของกลุ่มประจุลบ (Sulfonate vs. Carboxylate) Anion->Hydration Charge ความสมดุลของประจุ Anion->Charge Backbone โครงสร้างหลักของพอลิเมอร์ (Acrylate vs. Acrylamide) Biocompatibility ความเข้ากันได้ทางชีวภาพ Backbone->Biocompatibility Mechanical คุณสมบัติเชิงกล (ไฮโดรเจล) Backbone->Mechanical Antifouling การต้านทานการจับตัว Hydration->Antifouling Hydration->Biocompatibility DrugRelease จลนพลศาสตร์การปลดปล่อยยา Hydration->DrugRelease Charge->Antifouling

คำบรรยาย: ความสัมพันธ์ระหว่างโครงสร้างทางเคมีและประสิทธิภาพของอนุพันธ์ซัลโฟบีเทน

References

comparative analysis of sulfobetaine and carboxybetaine polymers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Zwitterionic polymers, characterized by having an equal number of positive and negative charges on their monomer units, have become indispensable in the fields of biomaterials and drug delivery. Their exceptional ability to resist nonspecific protein adsorption—a phenomenon known as biofouling—stems from the tightly bound hydration layer formed around the zwitterionic groups.[1] Among the most prominent classes of zwitterionic polymers are those based on this compound (SB) and carboxybetaine (CB).

While both polymer types exhibit excellent antifouling properties and biocompatibility, their performance characteristics are not identical.[2][3] The primary structural difference lies in the anionic group: this compound polymers contain a sulfonate group (-SO₃⁻), whereas carboxybetaine polymers feature a carboxylate group (-COO⁻).[2] This distinction leads to significant differences in properties such as pH responsiveness, hydration, and in vivo behavior, making the choice between them highly application-dependent.[3][4][5]

This guide provides a comparative analysis of this compound and carboxybetaine polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.

The fundamental difference between this compound and carboxybetaine lies in the nature of their anionic pendant groups. The sulfonate group in SB is a strong acid anion, maintaining its negative charge across a broad pH range. In contrast, the carboxylate group in CB is a weak acid anion, which can be protonated at acidic pH (typically below pH 4-5), neutralizing its negative charge and imparting a net positive charge to the polymer.[4] This makes carboxybetaine polymers inherently pH-responsive.

Molecular simulations reveal that while the negatively charged sulfonate group in this compound is surrounded by a greater number of water molecules, the water molecules around the carboxylate group of carboxybetaine exhibit a more ordered spatial distribution and longer residence time.[5] This variance in the structure of the hydration layer is a key determinant of their differing properties.

cluster_SB This compound (SB) Monomer cluster_CB Carboxybetaine (CB) Monomer SB_backbone Polymer Backbone SB_spacer Spacer Group (e.g., -(CH₂)n-) SB_backbone->SB_spacer Covalent Bonds SB_quat Quaternary Ammonium (R₄N⁺) SB_spacer->SB_quat Covalent Bonds SB_anion Sulfonate Group (-SO₃⁻) SB_quat->SB_anion Covalent Bonds CB_backbone Polymer Backbone CB_spacer Spacer Group (e.g., -(CH₂)n-) CB_backbone->CB_spacer Covalent Bonds CB_quat Quaternary Ammonium (R₄N⁺) CB_spacer->CB_quat Covalent Bonds CB_anion Carboxylate Group (-COO⁻) CB_quat->CB_anion Covalent Bonds cluster_workflow Antifouling Test Workflow (SPR) A 1. Surface Functionalization (Coat SPR chip with polymer) B 2. Baseline Establishment (Flow buffer over surface) A->B C 3. Protein Injection (Flow protein solution) B->C D 4. Dissociation/Wash (Flow buffer to remove unbound protein) C->D E 5. Data Analysis (Calculate adsorbed mass) D->E cluster_summary Decision Logic: SB vs. CB Polymers Start Application Requirement pH_Resp pH-Responsive Behavior Needed? Start->pH_Resp Max_AF Maximum Antifouling & Hydrophilicity Needed? pH_Resp->Max_AF No Use_CB Choose Carboxybetaine (CB) pH_Resp->Use_CB Yes (e.g., pH-triggered drug release) InVivo Long In Vivo Circulation is Critical? Max_AF->InVivo No Use_SB Choose this compound (SB) Max_AF->Use_SB Yes (e.g., surface coatings, membranes) InVivo->Use_CB Yes (e.g., systemic drug carriers) InVivo->Use_SB No (General biocompatible applications)

References

Preserving Protein Functionality: A Comparative Guide to Solubilization with Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly membrane proteins, without compromising their native structure and function is a critical bottleneck. The choice of detergent is paramount to achieving this goal. This guide provides an objective comparison of sulfobetaine detergents with other commonly used alternatives, supported by experimental data, to inform the selection of the optimal solubilization strategy for functional validation.

Sulfobetaines, a class of zwitterionic detergents, have emerged as valuable tools in protein research due to their mild nature and ability to preserve protein integrity. This guide will delve into the performance of sulfobetaines in comparison to other widely used detergents such as Triton X-100, CHAPS, and fos-choline, with a focus on the validation of protein function post-solubilization.

Comparative Performance of Detergents in Protein Solubilization

The efficacy of a detergent is not only measured by its ability to extract a protein from its native environment but also by its capacity to maintain the protein's conformational and functional integrity. The following tables summarize quantitative data from studies comparing sulfobetaines with other detergents in terms of both solubilization efficiency and preservation of protein function.

Table 1: Detergent Performance in Solubilization for 2D-PAGE

This table compares the number of protein spots from Xylella fastidiosa membrane protein extracts resolved on 2D-PAGE using different zwitterionic detergents. A higher number of spots indicates better solubilization and resolution.

DetergentChemical ClassNumber of Protein Spots DetectedReference
Amidothis compound (ASB-14) Zwitterionic (this compound)354[1]
This compound (SB 3-10) Zwitterionic (this compound)312[1]
CHAPS Zwitterionic (Bile Salt Derivative)289[1]
N-decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate Zwitterionic (this compound)276[1]

Data from a comparative analysis of zwitterionic detergents for solubilizing membrane proteins from Xylella fastidiosa for 2D-PAGE analysis.[1]

Table 2: Comparison of Physicochemical Properties of ASB-14 and Triton X-100

This table provides a comparison of the key physicochemical properties of the zwitterionic this compound ASB-14 and the non-ionic detergent Triton X-100.

PropertyASB-14Triton X-100
Detergent Class ZwitterionicNon-ionic
Molecular Weight ~434.68 g/mol ~625 g/mol (average)
Critical Micelle Concentration (CMC) 8 mM0.2-0.9 mM
Denaturing Potential Generally considered less denaturing than ionic detergentsMild, generally non-denaturing

This table highlights the differences in the fundamental properties of a this compound detergent and a commonly used non-ionic detergent.

Experimental Protocols for Functional Validation

Following solubilization, it is imperative to validate the functional integrity of the protein. Below are detailed methodologies for key experiments to assess protein function.

Enzyme Activity Assay

This protocol outlines the general steps to measure the catalytic activity of an enzyme after solubilization.

Objective: To determine the specific activity of the solubilized enzyme and compare it to the activity in its native state or when solubilized with other detergents.

Materials:

  • Solubilized enzyme preparation

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Spectrophotometer or other appropriate detection instrument

  • Microplate reader (for high-throughput analysis)

  • Protein concentration determination assay kit (e.g., BCA or Bradford)

Procedure:

  • Determine Protein Concentration: Accurately measure the protein concentration of the solubilized enzyme preparation.

  • Prepare Reaction Mixture: In a suitable reaction vessel (e.g., cuvette or microplate well), prepare the reaction mixture containing the assay buffer and the specific substrate at a known concentration.

  • Initiate Reaction: Add a defined amount of the solubilized enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction Progress: Follow the reaction progress over time by monitoring the change in absorbance, fluorescence, or other detectable signal that is proportional to product formation or substrate consumption.

  • Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction from the linear portion of the progress curve.

  • Calculate Specific Activity: Calculate the specific activity of the enzyme using the following formula: Specific Activity = (Initial Velocity) / (Amount of enzyme in the reaction) (Units are typically µmol of product formed per minute per mg of protein).

  • Compare and Analyze: Compare the specific activity of the enzyme solubilized in this compound with that of the native enzyme or enzyme solubilized in other detergents.

Ligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol describes a radioligand binding assay to assess the ability of a solubilized GPCR to bind its ligand.

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of a solubilized GPCR.

Materials:

  • Membrane preparation containing the GPCR of interest

  • Solubilization buffer containing this compound or other detergents

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled ("cold") ligand for competition assays

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Solubilization: Solubilize the GPCR-containing membranes with the chosen this compound-containing buffer.

  • Incubation: In a series of tubes, incubate a fixed amount of the solubilized receptor with increasing concentrations of the radiolabeled ligand. For competition assays, incubate with a fixed concentration of radioligand and increasing concentrations of the unlabeled ligand.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the amount of bound ligand versus the concentration of free ligand. Fit the data to a saturation binding curve to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled ligand. Fit the data to a competition binding curve to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

Structural Analysis using Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to assess the secondary structure of a protein after solubilization.

Objective: To determine if the protein retains its native secondary structure after solubilization.

Materials:

  • Solubilized protein sample (concentration typically 0.1-1 mg/mL)

  • Buffer used for solubilization (as a blank)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer that is transparent in the far-UV region (typically below 250 nm). The solubilization buffer containing the this compound should be used as the blank.

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV range (e.g., 190-250 nm).

  • Data Acquisition:

    • Record a baseline spectrum with the buffer-filled cuvette.

    • Record the CD spectrum of the protein sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the protein.

  • Data Analysis:

    • The resulting spectrum can be qualitatively analyzed by observing the characteristic spectral shapes for different secondary structures (e.g., alpha-helices show negative bands around 222 nm and 208 nm, while beta-sheets show a negative band around 218 nm).

    • For a quantitative analysis, the CD data can be deconvoluted using various algorithms to estimate the percentage of alpha-helix, beta-sheet, turns, and random coil in the protein.

  • Comparison: Compare the secondary structure content of the protein solubilized in this compound to that of the native protein or the protein in other detergents to assess structural preservation.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes in protein function validation.

Experimental Workflow for Protein Solubilization and Functional Validation

G cluster_validation Functional & Structural Validation start Start: Cell Culture / Tissue cell_lysis Cell Lysis & Membrane Preparation start->cell_lysis solubilization Protein Solubilization (Screening of Sulfobetaines & Other Detergents) cell_lysis->solubilization centrifugation Centrifugation to Remove Insoluble Material solubilization->centrifugation solubilized_protein Solubilized Protein Supernatant centrifugation->solubilized_protein activity_assay Enzyme Activity Assay solubilized_protein->activity_assay binding_assay Ligand Binding Assay (e.g., GPCR) solubilized_protein->binding_assay structural_analysis Structural Analysis (e.g., Circular Dichroism) solubilized_protein->structural_analysis data_analysis Data Analysis & Comparison activity_assay->data_analysis binding_assay->data_analysis structural_analysis->data_analysis conclusion Conclusion: Optimal Solubilization Condition data_analysis->conclusion

Caption: Experimental workflow for solubilization and validation.

Signaling Pathway of a G-Protein Coupled Receptor (GPCR)

G ligand Ligand gpcr GPCR (Solubilized & Functional) ligand->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Caption: A typical GPCR signaling cascade.

Conclusion

The selection of an appropriate detergent is a critical step in the study of protein function. Sulfobetaines, particularly non-detergent sulfobetaines, offer a mild and effective alternative for solubilizing proteins while preserving their native structure and activity.[2] Their zwitterionic nature and resistance to forming micelles facilitate their removal and compatibility with a wide range of downstream functional assays.[3] As demonstrated by comparative data, sulfobetaines can outperform other detergents in certain applications, such as proteomics.[1] However, the optimal detergent and solubilization conditions must be empirically determined for each protein of interest. The experimental protocols and workflows provided in this guide offer a framework for the systematic validation of protein function after solubilization, enabling researchers to make informed decisions and advance their studies of protein structure, function, and drug discovery.

References

Sulfobetaine in Cell Culture: A Comparative Guide to its Effects on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal components for cell culture media is paramount to achieving reliable and reproducible experimental outcomes. Zwitterionic buffers are often employed to maintain a stable pH, but their effects on cell viability and function can vary. This guide provides a comprehensive comparison of sulfobetaine's effects on different cell lines, contrasting its performance with other common buffering agents and providing the experimental framework for its evaluation.

Executive Summary

This compound and its derivatives generally exhibit high biocompatibility and low cytotoxicity across a range of cell lines. Studies on this compound-containing polymers and hydrogels consistently demonstrate their ability to reduce protein adsorption and cell adhesion, creating a favorable environment for cell culture. While extensive quantitative data on soluble this compound's direct impact on various cell lines is emerging, comparative studies indicate its superiority over commonly used buffers like HEPES, which has been shown to induce higher levels of cellular stress. This guide will delve into the available data, provide detailed experimental protocols for comparative analysis, and illustrate key concepts with diagrams.

Data Presentation: this compound vs. Alternative Buffers

The following table summarizes the comparative effects of zwitterionic buffers, including this compound derivatives, and other common buffers on various cell lines.

Buffer TypeCell Line(s)Observed EffectsKey Findings & Citations
Zwitterionic Betaines L-02, RAW 264.7, NB4, A549, HeLaHigh cell viability, no significant upregulation of lysosomal-autophagic gene networks.Zwitterionic polybetaines demonstrate superior biocompatibility compared to HEPES and other Good's buffers.[1]
HEPES L-02, RAW 264.7, NB4, A549, HeLaDrastic decrease in cell viability (ranging from 34.4% to 83.3% reduction), induction of apoptosis, upregulation of stress-related genes.HEPES can generate hydrogen peroxide under visible light, leading to cytotoxicity.[1]
Other Good's Buffers L-02, RAW 264.7, NB4, A549, HeLaVarying degrees of cytotoxicity, with some causing significant decreases in cell viability.Similar to HEPES, some Good's buffers can induce cellular stress.[1]

Experimental Protocols

To facilitate the direct comparison of this compound with other cell culture additives, detailed protocols for common cytotoxicity and cell viability assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and other compounds to be tested

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (e.g., this compound, HEPES) in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared test compound solutions. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Harvest cells and resuspend them in PBS to a concentration of approximately 1 x 106 cells/mL.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add test compounds (this compound, Alternatives) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add MTT or Trypan Blue incubation2->add_reagent incubation3 Incubate add_reagent->incubation3 readout Measure Absorbance/ Count Cells incubation3->readout analysis Calculate Cell Viability (%) readout->analysis comparison Compare effects of compounds analysis->comparison

Caption: Workflow for assessing the cytotoxicity of this compound and other compounds.

Signaling Pathways Potentially Influenced by Culture Conditions

G cluster_0 External Stimuli cluster_1 Cellular Stress Response cluster_2 Cell Fate stimuli Culture Conditions (e.g., Buffer Type) ros Reactive Oxygen Species (ROS) stimuli->ros proliferation Proliferation stimuli->proliferation stress_genes Stress-activated Gene Expression ros->stress_genes apoptosis Apoptosis stress_genes->apoptosis viability Cell Viability apoptosis->viability decreases proliferation->viability increases

Caption: Potential signaling pathways affected by cell culture buffer composition.

References

Advanced Applications & Future Directions

Sulfobetaine-Based Polymers: Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of sulfobetaine-based polymers in the development of advanced drug delivery systems. This compound polymers, a class of zwitterionic materials, offer unique advantages due to their exceptional biocompatibility, resistance to protein adsorption, and stimuli-responsive properties.[1][2][3] These characteristics make them highly suitable for creating sophisticated drug carriers that can enhance therapeutic efficacy while minimizing side effects.[2][4]

Introduction to this compound-Based Polymers in Drug Delivery

Zwitterionic polymers, such as those based on this compound, possess an equal number of positive and negative charges on their monomer units, resulting in an overall neutral charge.[4][5] This unique charge distribution allows for the formation of a tightly bound hydration layer that effectively prevents nonspecific protein adsorption, a phenomenon often referred to as "bio-fouling".[3][6][7] By mitigating protein adsorption, this compound-based drug delivery systems can evade immune system recognition, leading to prolonged circulation times in the bloodstream and increased accumulation at target tissues.[2]

Key Advantages:

  • Enhanced Biocompatibility: this compound polymers exhibit minimal cytotoxicity and immunogenicity, making them safe for in vivo applications.[1][2][8]

  • "Stealth" Properties: Their resistance to protein fouling allows nanoparticles to circulate longer, improving the chances of reaching the target site.[2]

  • Stimuli-Responsiveness: Some this compound-based systems can be designed to release their drug payload in response to specific physiological triggers, such as changes in pH or temperature, enabling targeted "on-demand" drug release.[2][9][10]

  • Improved Drug Stability and Solubility: They can encapsulate and protect hydrophobic drugs from enzymatic degradation, enhancing their stability and bioavailability.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems, providing a comparative overview of their performance.

Polymer/Nanoparticle CompositionDrug(s)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLA-SB/PTX ConjugatePaclitaxel (B517696) (PTX)Not explicitly stated as loading %; conjugate composition provided19.3 ± 0.2Not ReportedNot Applicable[11][12]
ZPDC (PTX and GEM Co-delivery)Paclitaxel (PTX), Gemcitabine (B846) (GEM)6.5% PTX, 17.7% GEM (by weight)46Not ReportedNot Applicable[13][14][15]
BMA–this compound PMsExenatideNot Reported<50Near neutralNot Reported[16]
SiZwit (Zwitterionic Silica (B1680970) Nanoparticle)Not specified (model drug)Fourfold increase compared to unmodified silica nanoparticlesNot ReportedVaries with pHNot Reported[17][18]
Oxidized MCNPsDoxorubicin (Dox)52.3 wt%90Not Reported93.4 wt%[19]

Note: Drug loading can be expressed as weight percent (wt%) of the drug relative to the total weight of the nanoparticle or as a percentage of the polymer-drug conjugate composition. Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based polymers for drug delivery.

Synthesis of a Biodegradable this compound Polymer-Drug Conjugate

This protocol is based on the synthesis of a paclitaxel (PTX) conjugate with a this compound-functionalized polylactide (PLA-SB/PTX).[11][12]

Materials:

  • Allyl-functionalized polylactide (precursor)

  • Thiol-functionalized this compound (SB-SH)

  • Thiol-functionalized paclitaxel (PTX-SH)

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Chloroform (CHCl₃)

  • Methanol (B129727) (CH₃OH)

  • UV lamp (λmax = 365 nm)

Procedure:

  • Dissolve the allyl-functionalized PLA precursor, SB-SH, and PTX-SH in a mixed solvent of CHCl₃ and methanol (5:1 v/v).

  • Add the photoinitiator, DMPA, to the solution. The molar ratio of reactants should be optimized, for example: [allyl]₀:[SB-SH]₀:[PTX-SH]₀:[DMPA]₀ = 1.0:0.9:0.2:0.5.[11]

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can quench the radical polymerization.

  • Irradiate the mixture with a UV lamp (365 nm) for 1 hour to initiate the thiol-ene "click" reaction.[11]

  • After the reaction, purify the resulting polymer-drug conjugate by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.

  • Lyophilize the purified solution to obtain the final PLA-SB/PTX conjugate as a dry powder.

Nanoparticle Formulation by Nanoprecipitation

This protocol describes the formation of this compound-based polymeric micelles (PMs) using nanoprecipitation.[16]

Materials:

  • Amphiphilic block copolymer (e.g., butyl methacrylate-sulfobetaine)

  • Water-miscible organic solvent (e.g., acetone, ethanol, or tetrahydrofuran)

  • Aqueous solution (e.g., deionized water or buffer)

  • Drug to be encapsulated (optional)

Procedure:

  • Dissolve the amphiphilic this compound block copolymer and the hydrophobic drug (if applicable) in a water-miscible organic solvent.

  • Under vigorous stirring, add the organic solution dropwise to a larger volume of aqueous solution.

  • The rapid solvent exchange will cause the hydrophobic blocks to aggregate, forming the core of the micelles, while the hydrophilic this compound blocks will form the outer corona, stabilizing the nanoparticles in the aqueous medium.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be further purified by dialysis or filtration to remove any remaining free drug or polymer.

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment to evaluate the release kinetics of a drug from this compound-based nanoparticles.[11]

Materials:

  • Drug-loaded this compound nanoparticles

  • Release media (e.g., phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer at pH 5.5 to simulate physiological and tumor environments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of the same release medium.

  • Incubate the setup at 37°C with continuous gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time. The release at different pH values can be compared to assess pH-responsiveness.[11]

Cytotoxicity Assay

This protocol describes the evaluation of the biocompatibility of this compound polymers and the cytotoxic effects of drug-loaded nanoparticles on cancer cells using the alamarBlue assay.[11]

Materials:

  • Cancer cell line (e.g., A549, MCF7, or PaCa-2)[11]

  • Cell culture medium and supplements (e.g., FBS)

  • 96-well plates

  • This compound polymer (placebo control)

  • Drug-loaded this compound nanoparticles

  • Free drug (positive control)

  • alamarBlue reagent

  • Plate reader (for fluorescence or absorbance measurement)

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[13]

  • Prepare serial dilutions of the this compound polymer, drug-loaded nanoparticles, and the free drug in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test substances. Include untreated cells as a negative control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).[11]

  • After incubation, remove the treatment medium and add fresh medium containing the alamarBlue reagent (typically 10% v/v).

  • Incubate for a few hours (e.g., 3 hours) at 37°C, protected from light.[11]

  • Measure the fluorescence or absorbance of the medium using a plate reader. The intensity is proportional to the number of viable cells.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations: Diagrams of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to this compound-based drug delivery systems.

experimental_workflow cluster_synthesis Polymer Synthesis & Conjugation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro / In Vivo Evaluation s1 Synthesis of This compound Monomer s2 Polymerization s1->s2 s3 Drug Conjugation (e.g., via click chemistry) s2->s3 f1 Self-Assembly/ Nanoprecipitation s3->f1 f2 Drug Encapsulation f1->f2 c1 Size & Zeta Potential (DLS) f2->c1 c2 Morphology (TEM/SEM) f2->c2 c3 Drug Loading & Encapsulation Efficiency f2->c3 e1 Drug Release Studies c3->e1 e2 Cytotoxicity Assays c3->e2 e3 Cellular Uptake c3->e3 e4 In Vivo Circulation & Biodistribution c3->e4

General workflow for developing this compound-based drug delivery systems.

stimuli_responsive_release nanoparticle Drug-Loaded this compound Nanoparticle tumor_env Tumor Microenvironment (e.g., low pH) nanoparticle->tumor_env Accumulation via EPR effect release Drug Release tumor_env->release Triggers effect Therapeutic Effect release->effect

Concept of stimuli-responsive drug release in a tumor microenvironment.

antifouling_mechanism surface This compound Polymer Surface (+ and - charges) hydration Tightly Bound Hydration Layer surface->hydration Electrostatic Interaction adsorption Non-specific Protein Adsorption hydration->adsorption Prevents protein Protein protein->adsorption resistance Resistance to Fouling

Mechanism of anti-fouling property of this compound polymers.

References

Application Notes and Protocols: Sulfobetaine Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of sulfobetaine-based hydrogels in tissue engineering. This compound hydrogels, a class of zwitterionic polymers, offer unique properties such as excellent biocompatibility, ultra-low biofouling, and tunable mechanical properties, making them highly promising for a variety of regenerative medicine applications.

Introduction to this compound Hydrogels

This compound hydrogels are three-dimensional networks of crosslinked this compound-containing polymers that can absorb and retain large amounts of water. Their zwitterionic nature, characterized by an equal number of positive and negative charges on the polymer backbone, contributes to their exceptional hydrophilicity and resistance to nonspecific protein adsorption and cell adhesion.[1] These properties are highly advantageous in tissue engineering, as they minimize the foreign body response and allow for the creation of "blank slate" scaffolds that can be functionalized with specific bioactive cues to direct cell behavior.[2][3]

Key advantages of this compound hydrogels in tissue engineering include:

  • Biocompatibility: Zwitterionic properties reduce inflammatory responses in vivo.[2]

  • Anti-fouling: Resistance to protein and cell adhesion prevents fibrous capsule formation.[4]

  • Tunable Mechanical Properties: The stiffness and elasticity can be tailored to mimic various native tissues.[5]

  • High Water Content: Mimics the natural extracellular matrix (ECM) environment.

Quantitative Data Summary

The following tables summarize key quantitative data for poly(this compound methacrylate) (pSBMA) and related this compound hydrogels from various studies.

Table 1: Mechanical Properties of this compound Hydrogels

Hydrogel CompositionCrosslinker ConcentrationElastic Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)Reference
pSBMA1 mol% PEGDMA10 - 60--[5]
pZBMA0.1 mol% BIS--~850[4]
pSBMAphy (physical crosslinking)--->1000[1]
pSBMAchem (chemical crosslinking)EGDMA--<200[1]

Table 2: Swelling and Water Content of this compound Hydrogels

Hydrogel CompositionSwelling Ratio (%)Equilibrium Water Content (%)Reference
pZBMA (in water)-~70[4][6]
pHEMA-NVP-SBMA (5.0 wt% SBMA)->70[7]

Experimental Protocols

Protocol for Synthesis of Poly(this compound methacrylate) (pSBMA) Hydrogels

This protocol describes the free-radical polymerization of this compound methacrylate (B99206) (SBMA) to form a hydrogel.

Materials:

  • This compound methacrylate (SBMA) monomer

  • Poly(ethylene glycol) dimethacrylate (PEGDMA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a 20% (w/v) solution of SBMA monomer in PBS.

  • Add the crosslinker, PEGDMA, to the SBMA solution at a desired concentration (e.g., 1% w/v for a moderately stiff hydrogel).

  • Add the initiator, APS, and the accelerator, TEMED, to the monomer-crosslinker solution at a final concentration of 5 mM each.

  • Vortex the solution thoroughly to ensure complete mixing.

  • Pipette the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer of defined thickness).

  • Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water or PBS to remove any unreacted monomers and initiators. The washing solution should be changed daily for at least 3 days.

Protocol for Rheological Characterization

This protocol outlines the steps for determining the viscoelastic properties of this compound hydrogels using a rheometer.

Equipment:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Preparation: Place a disc-shaped hydrogel sample onto the lower plate of the rheometer, ensuring it covers the entire surface.

  • Instrument Setup: Lower the upper plate to a defined gap size (e.g., 500 µm).

  • Time Sweep: Monitor the storage (G') and loss (G'') moduli over time at a constant strain and frequency to determine the gelation time.

  • Strain Sweep: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Conduct a frequency sweep within the LVER to determine the frequency-dependent behavior of the hydrogel and to identify the equilibrium modulus.

  • Data Analysis: Analyze the obtained data to determine the storage modulus, loss modulus, and complex viscosity of the hydrogel.

Protocol for In Vitro Biocompatibility Assessment (MTT Assay)

This protocol assesses the cytotoxicity of this compound hydrogels using the MTT assay.

Materials:

  • Human dermal fibroblasts (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterilized this compound hydrogel samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into a 24-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Co-culture with Hydrogels: Place sterilized hydrogel samples (e.g., 0.1 g) into the wells containing the cells.

  • Incubation: Incubate the cells with the hydrogels for 24, 48, and 72 hours.

  • MTT Assay:

    • Remove the hydrogels and the culture medium.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to a control group of cells cultured without hydrogels.

Protocol for In Vivo Wound Healing Study (Full-Thickness Dermal Wound Model)

This protocol describes the evaluation of the wound healing potential of this compound hydrogels in a murine model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 8 mm biopsy punch

  • Sterilized this compound hydrogel dressings

  • Tegaderm™ transparent film dressing

  • Paraformaldehyde (PFA) for tissue fixation

Procedure:

  • Anesthesia and Wound Creation: Anesthetize the mice and shave the dorsal hair. Create a full-thickness dermal wound using an 8 mm biopsy punch.

  • Hydrogel Application: Apply the sterilized this compound hydrogel to the wound bed.

  • Dressing: Cover the hydrogel and wound with a Tegaderm™ dressing.

  • Monitoring: Monitor the wound closure rate by taking photographs at specific time points (e.g., days 0, 3, 7, 14).

  • Histological Analysis: At the end of the experiment, euthanize the mice and excise the wound tissue. Fix the tissue in 4% PFA, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin (H&E), Masson's trichrome).

  • Immunohistochemistry: Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) and macrophage polarization (e.g., iNOS for M1, CD206 for M2).

Visualizations

Experimental Workflow

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Tissue Engineering Applications SBMA SBMA Monomer Polymerization Free-Radical Polymerization SBMA->Polymerization Crosslinker Crosslinker (PEGDMA) Crosslinker->Polymerization Initiator Initiator (APS/TEMED) Initiator->Polymerization Washing Washing & Purification Polymerization->Washing Hydrogel This compound Hydrogel Washing->Hydrogel Rheology Rheology Hydrogel->Rheology Swelling Swelling & Water Content Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical InVitro In Vitro Studies (Biocompatibility, Cell Seeding) Hydrogel->InVitro InVivo In Vivo Studies (Wound Healing) Hydrogel->InVivo

Caption: Experimental workflow for this compound hydrogel development.

Signaling Pathway: Macrophage Polarization

G cluster_hydrogel This compound Hydrogel Microenvironment cluster_macrophage Macrophage Response Hydrogel This compound Hydrogel (Low Fouling, Specific Stiffness) Macrophage Macrophage Hydrogel->Macrophage Modulates Polarization M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Suppression M2 M2 Phenotype (Pro-healing) Macrophage->M2 Promotion InhibitHealing InhibitHealing M1->InhibitHealing Inhibits Healing PromoteHealing PromoteHealing M2->PromoteHealing Promotes Healing

Caption: this compound hydrogel modulation of macrophage polarization.

Signaling Pathway: Angiogenesis

G cluster_hydrogel Hydrogel-Mediated Effects cluster_angiogenesis Angiogenesis Cascade Hydrogel This compound Hydrogel M2 M2 Macrophages Hydrogel->M2 Promotes VEGF VEGF Release M2->VEGF Secretes Endothelial Endothelial Cell Proliferation & Migration VEGF->Endothelial Stimulates Vessel New Blood Vessel Formation Endothelial->Vessel Leads to

Caption: this compound hydrogel-induced angiogenesis pathway.

References

Application Notes and Protocols: Antifouling Sulfobetaine Coatings for Implantable Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo performance of implantable medical devices is often compromised by the foreign body response (FBR), a complex biological cascade initiated by protein adsorption on the material surface. This response can lead to inflammation, fibrous encapsulation, and ultimately, device failure. Antifouling coatings are a critical strategy to mitigate these effects. Among the most promising candidates are zwitterionic polymers, particularly those based on sulfobetaine, which exhibit exceptional resistance to protein and bacterial adhesion.

These application notes provide a comprehensive overview and detailed protocols for the application and evaluation of this compound-based antifouling coatings on implantable medical devices. The information is intended to guide researchers in the development and characterization of these advanced biomaterials.

Data Summary: Performance of this compound Coatings

The following tables summarize the quantitative data on the antifouling performance of this compound coatings from various studies.

Table 1: Reduction in Protein Adsorption

Substrate MaterialCoating MethodProteinReduction in Adsorption (%)Reference
Polyurethane (PU)Fenton Reaction HydrogelFibrinogen~80%[1][2][3]
SiliconSI-ATRPFibrinogen>90%[4]
GoldSI-ATRPFibrinogen>99% (<0.3 ng/cm²)[5][6][7]
Polydimethylsiloxane (PDMS)Dopamine-assisted graftingPlatelets77%[8]
TitaniumPhotopolymerizationE. faecalisSignificant reduction[9][10]
GoldLayer-by-Layer (TA/PSBMA)Bovine Serum Albumin (BSA)~98%[11]
GoldLayer-by-Layer (TA/PSBMA)Lysozyme~85%[11]
GoldLayer-by-Layer (TA/PSBMA)Hemoglobin~92%[11]

Table 2: Reduction in Bacterial Adhesion

Substrate MaterialCoating MethodBacterial StrainReduction in Adhesion (%)Reference
Polydimethylsiloxane (PDMS)Photopolymerization HydrogelP. aeruginosa99%[12]
Polydimethylsiloxane (PDMS)Photopolymerization HydrogelSphingomonas sp.94-97%[12]
GlassSI-ATRPS. epidermidis92%[13]
GlassSI-ATRPP. aeruginosa96%[13]
TitaniumPhotopolymerizationE. faecalisSignificant reduction[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these techniques.

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound Methacrylate (B99206) (SBMA)

This protocol describes the "grafting from" approach to create a dense layer of poly(SBMA) brushes on a substrate.

Materials:

  • Substrate (e.g., silicon wafer, gold-coated slide)

  • Initiator (e.g., ω-mercaptoundecyl bromoisobutyrate for gold, or a silane-based initiator for silicon)

  • This compound methacrylate (SBMA) monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridyl (bpy)

  • Solvent (e.g., methanol/water mixture)

  • Nitrogen or Argon gas

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate using appropriate solvents (e.g., piranha solution for silicon, ethanol (B145695) and UV/ozone for gold).

    • Immerse the cleaned substrate in a solution of the ATRP initiator to form a self-assembled monolayer (SAM). For example, incubate a gold-coated substrate in a 1 mM solution of ω-mercaptoundecyl bromoisobutyrate in ethanol for 24 hours.

    • Rinse the initiator-coated substrate with the solvent and dry under a stream of nitrogen.

  • Polymerization:

    • In a reaction flask, dissolve SBMA monomer and bpy in the chosen solvent.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Add CuBr to the deoxygenated solution under an inert atmosphere. The solution should turn reddish-brown, indicating the formation of the Cu(I)/bpy complex.

    • Place the initiator-coated substrate into the reaction flask.

    • Seal the flask and allow the polymerization to proceed at room temperature for the desired time (e.g., 1-4 hours). The thickness of the polymer brush is dependent on the reaction time.

    • Remove the substrate from the reaction solution and rinse thoroughly with the solvent to remove any non-grafted polymer.

    • Dry the coated substrate under a stream of nitrogen.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the coating.

  • Ellipsometry: To measure the thickness of the polymer brush layer.

  • Water Contact Angle: To assess the hydrophilicity of the surface.

Protocol 2: Fenton Reaction-Based Formation of a this compound Hydrogel Coating

This method allows for the rapid formation of a crosslinked this compound hydrogel on a variety of substrates.

Materials:

  • Substrate (e.g., Polyurethane)

  • This compound methacrylate (SBMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Iron(II) sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

Procedure:

  • Substrate Preparation:

    • Clean the substrate surface (e.g., with ethanol) and dry it.

  • Hydrogel Formation:

    • Prepare an aqueous solution containing SBMA monomer and EGDMA.

    • Add a small amount of FeSO₄ solution to the monomer solution.

    • Apply the monomer/FeSO₄ solution to the substrate surface.

    • Add H₂O₂ solution to initiate the Fenton reaction and subsequent free radical polymerization.

    • Allow the hydrogel to form and crosslink on the surface.

    • Thoroughly wash the coated substrate with deionized water to remove any unreacted components.

Characterization:

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the hydrogel coating.

  • XPS: To confirm the presence of the this compound polymer.

  • Water Contact Angle: To evaluate the surface wettability.

Protocol 3: Protein Adsorption Assay (ELISA-based)

This protocol quantifies the amount of a specific protein adsorbed onto a coated surface.

Materials:

  • Coated and uncoated (control) substrates

  • Protein solution (e.g., fibrinogen, bovine serum albumin) in Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the adsorbed protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Protein Adsorption:

    • Place the coated and control substrates in a multi-well plate.

    • Add the protein solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C.

    • Remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

    • Wash the substrates three times with PBS.

  • Antibody Incubation:

    • Add the primary antibody solution to each well and incubate for 1 hour at 37°C.

    • Wash the substrates three times with PBS.

    • Add the HRP-conjugated secondary antibody solution and incubate for 1 hour at 37°C.

    • Wash the substrates three times with PBS.

  • Detection:

    • Add the TMB substrate to each well and incubate in the dark until a color change is observed.

    • Add the stop solution to quench the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

    • The absorbance is proportional to the amount of protein adsorbed on the surface.

Protocol 4: Bacterial Adhesion Assay

This protocol assesses the ability of the coating to resist bacterial attachment.

Materials:

  • Coated and uncoated (control) substrates

  • Bacterial culture (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • PBS

  • Staining agent (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells) or a method for quantifying colony-forming units (CFU)

  • Fluorescence microscope or agar (B569324) plates

Procedure:

  • Bacterial Inoculation:

    • Sterilize the coated and control substrates (e.g., with ethanol or UV irradiation).

    • Place the substrates in a sterile multi-well plate.

    • Add a suspension of bacteria in growth medium to each well.

    • Incubate for a defined period (e.g., 24 hours) at 37°C to allow for adhesion and biofilm formation.

  • Washing:

    • Gently remove the bacterial suspension and wash the substrates three times with sterile PBS to remove non-adherent bacteria.

  • Quantification:

    • Fluorescence Microscopy:

      • Stain the substrates with a fluorescent dye (e.g., SYTO 9).

      • Visualize and capture images of adherent bacteria using a fluorescence microscope.

      • Quantify the number of adherent bacteria per unit area using image analysis software.

    • CFU Counting:

      • Place each substrate in a tube with a known volume of sterile PBS.

      • Sonicate or vortex the tubes to detach the adherent bacteria.

      • Perform serial dilutions of the resulting bacterial suspension.

      • Plate the dilutions on agar plates and incubate overnight at 37°C.

      • Count the number of colonies to determine the CFU per unit area of the substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in the foreign body response and a typical experimental workflow for evaluating antifouling coatings.

Foreign_Body_Response cluster_Implant Implant Surface cluster_Host_Response Host Response Implant Implantable Device Protein_Adsorption Protein Adsorption (Fibrinogen, Albumin, etc.) Implant->Protein_Adsorption Immediate Macrophage_Recruitment Macrophage Recruitment and Adhesion Protein_Adsorption->Macrophage_Recruitment via Integrin Binding Macrophage_Activation Macrophage Activation (M1 Phenotype) Macrophage_Recruitment->Macrophage_Activation via TLR Signaling Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Macrophage_Activation->Cytokine_Release FBGC_Formation Foreign Body Giant Cell (FBGC) Formation Macrophage_Activation->FBGC_Formation Cell Fusion Fibroblast_Recruitment Fibroblast Recruitment and Activation Cytokine_Release->Fibroblast_Recruitment Fibrous_Capsule Fibrous Capsule Formation FBGC_Formation->Fibrous_Capsule Chronic Inflammation Fibroblast_Recruitment->Fibrous_Capsule ECM Deposition

Caption: Foreign Body Response Cascade to an Implanted Medical Device.

Experimental_Workflow cluster_Coating Coating Application cluster_Evaluation Antifouling Evaluation Substrate Substrate Preparation (Cleaning, Priming) Coating This compound Coating (e.g., SI-ATRP) Substrate->Coating Characterization Surface Characterization (XPS, WCA, SEM) Coating->Characterization Protein_Assay Protein Adsorption Assay (e.g., ELISA) Characterization->Protein_Assay Bacterial_Assay Bacterial Adhesion Assay (e.g., CFU Counting) Characterization->Bacterial_Assay Biocompatibility In Vivo Biocompatibility (Animal Model) Protein_Assay->Biocompatibility Bacterial_Assay->Biocompatibility

Caption: Experimental Workflow for Coating and Evaluation.

Conclusion

This compound-based coatings represent a highly effective strategy for improving the biocompatibility and longevity of implantable medical devices. Their ability to resist protein and bacterial fouling is well-documented. The protocols and data presented in these application notes provide a foundation for researchers to further explore, develop, and validate these promising antifouling technologies. By understanding the underlying biological responses and employing standardized evaluation methods, the field can continue to advance towards safer and more effective implantable devices.

References

Application Notes and Protocols for Biodegradable Sulfobetaine Polymers in Sustained Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of biodegradable sulfobetaine polymers in sustained drug release applications. The zwitterionic nature of this compound polymers imparts excellent biocompatibility and resistance to nonspecific protein adsorption, making them ideal candidates for drug delivery systems. When combined with a biodegradable polymer backbone, such as polylactide (PLA) or poly(ε-caprolactone) (PCL), these materials offer the advantage of controlled degradation and clearance from the body following drug release.

Introduction to Biodegradable this compound Polymers for Drug Delivery

Biodegradable polymers are foundational to the development of advanced drug delivery systems, minimizing long-term side effects and systemic toxicity.[1] Aliphatic polyesters like PLA and PCL are FDA-approved for various clinical applications due to their proven biodegradability.[1] However, these polymers are often hydrophobic and lack functional groups for drug conjugation. To address these limitations, hydrophilic and functional moieties are incorporated, with zwitterionic groups like this compound being particularly promising.[1]

Zwitterionic polymers, possessing an equal number of positive and negative charges, exhibit exceptional hydrophilicity and resistance to biofouling. This "stealth" property can enhance the circulation time and bioavailability of conjugated therapeutics, offering a potential alternative to PEGylation. By creating polymer-drug conjugates, it is possible to avoid the burst release often associated with simple encapsulation, which can lead to systemic toxicity.[2]

This document outlines the synthesis of biodegradable this compound polymers, their conjugation with therapeutic agents, and the subsequent characterization of the resulting drug delivery systems. The protocols provided are based on established methodologies for creating paclitaxel-conjugated, PLA-based this compound nanoparticles and stimuli-responsive PCL-based systems.

Synthesis of Biodegradable this compound Polymers

The synthesis of biodegradable this compound polymers typically involves a two-step process: first, the synthesis of a functionalized biodegradable polymer backbone, and second, the grafting of this compound moieties onto this backbone. A common approach involves the use of "click" chemistry, such as the UV-induced thiol-ene reaction, for its high efficiency and mild reaction conditions.[2]

Synthesis of Allyl-Functionalized Polylactide (PLA)

A functionalized PLA backbone can be synthesized via ring-opening polymerization (ROP) of lactide and an allyl-functionalized lactide monomer.[2]

Protocol:

  • In a glovebox, combine lactide (LA), allyl-functionalized lactide (ALA), benzyl (B1604629) alcohol (initiator), and 4-dimethylaminopyridine (B28879) (DMAP, organocatalyst) in a reaction vial.

  • Dissolve the mixture in anhydrous dichloromethane (B109758) (DCM).

  • Stir the reaction mixture at room temperature for the desired period (e.g., 24 hours).

  • Precipitate the resulting polymer by adding the reaction mixture to cold methanol (B129727).

  • Redissolve the polymer in DCM and re-precipitate in cold methanol two more times to purify.

  • Dry the final allyl-functionalized PLA polymer under vacuum.

  • Characterize the polymer's molecular weight and composition using gel permeation chromatography (GPC) and 1H NMR spectroscopy.

Grafting of this compound Moieties

This compound can be grafted onto the allyl-functionalized PLA backbone via a UV-induced thiol-ene reaction.[2]

Protocol:

  • Prepare a thiol-functionalized this compound (SB-SH).

  • In a quartz reaction vessel, dissolve the allyl-functionalized PLA and SB-SH in a mixed solvent of chloroform (B151607) and methanol.

  • Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA).

  • Irradiate the mixture with UV light (e.g., λmax = 365 nm) for a specified time (e.g., 1 hour).

  • Concentrate the resulting solution and precipitate the polymer in a suitable solvent like diethyl ether.

  • Purify the polymer by redissolving in methanol and precipitating in diethyl ether.

  • Dry the final PLA-SB polymer under vacuum.

  • Confirm the structure and composition by 1H NMR.

Formulation of Drug-Loaded Nanoparticles

The following protocol details the conjugation of a therapeutic drug, using paclitaxel (B517696) (PTX) as an example, to the this compound-grafted PLA backbone.

Protocol:

  • Synthesize a thiol-functionalized paclitaxel derivative (PTX-SH).

  • In a quartz reaction vessel, dissolve the allyl-functionalized PLA, SB-SH, and PTX-SH in a mixed solvent of chloroform and methanol.

  • Add a photoinitiator (DMPA).

  • Irradiate the mixture with UV light (e.g., λmax = 365 nm) for 1 hour.[2]

  • Concentrate the solution and precipitate the polymer-drug conjugate in diethyl ether.

  • Purify the conjugate by redissolving in a suitable solvent and re-precipitating.

  • Dry the final PLA-SB/PTX polymer-drug conjugate under vacuum.

  • The conjugate will self-assemble into nanoparticles in an aqueous solution.

A logical workflow for the synthesis and formulation is depicted below.

G cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization & Conjugation cluster_formulation Nanoparticle Formulation LA Lactide (LA) ROP Ring-Opening Polymerization LA->ROP ALA Allyl-functionalized Lactide (ALA) ALA->ROP Allyl_PLA Allyl-functionalized PLA ROP->Allyl_PLA SB_SH Thiol-functionalized this compound (SB-SH) Thiol_Ene UV-induced Thiol-Ene Reaction Allyl_PLA->Thiol_Ene SB_SH->Thiol_Ene PTX_SH Thiol-functionalized Paclitaxel (PTX-SH) PTX_SH->Thiol_Ene PLA_SB_PTX PLA-SB/PTX Conjugate Thiol_Ene->PLA_SB_PTX Self_Assembly Self-Assembly in Aqueous Solution PLA_SB_PTX->Self_Assembly Nanoparticles Drug-loaded Nanoparticles Self_Assembly->Nanoparticles

Workflow for the synthesis and formulation of drug-loaded this compound polymer nanoparticles.

Characterization of Drug Delivery System

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the drug delivery system.

Nanoparticle Size and Morphology

Protocol for Dynamic Light Scattering (DLS):

  • Prepare a dilute suspension of the nanoparticles in deionized water or an appropriate buffer (e.g., 10 mM KNO₃ to screen charge effects).[3]

  • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

Protocol for Transmission Electron Microscopy (TEM):

  • Prepare a dilute aqueous suspension of the nanoparticles (e.g., 0.1 mg/mL).

  • Place a drop of the suspension onto a carbon-coated copper grid.

  • Allow the nanoparticles to adhere to the grid.

  • Optionally, negatively stain the sample with a solution of uranyl acetate (B1210297) or another suitable staining agent to enhance contrast.

  • Wick away excess liquid with filter paper.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage.

Drug Loading and Release Kinetics

Protocol for In Vitro Drug Release Study:

  • Prepare a solution of the polymer-drug conjugate in a release medium (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Divide the solution into multiple dialysis bags with a suitable molecular weight cut-off.

  • Immerse each dialysis bag in a larger volume of the release medium, with and without enzymes like proteinase K to assess biodegradability, and at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the tumor microenvironment).[2]

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Paclitaxel Quantification:

  • Column: C18 reverse-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate, pH 5.0).[1][4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection: UV detector at 227 nm or 229 nm.[1][4]

  • Quantification: Generate a standard curve with known concentrations of the free drug to calculate the concentration in the release samples.

In Vitro Efficacy and Biocompatibility

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Seed cancer cells (e.g., A549, MCF7, PaCa-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, the drug-loaded nanoparticles, and the empty polymer (as a control) in the cell culture medium.

  • Remove the old medium from the cells and add the prepared solutions. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.[5]

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of biodegradable this compound polymer-drug conjugates.

Table 1: Physicochemical Properties of PLA-SB/PTX Nanoparticles

ParameterValueReference
Hydrodynamic Diameter (Dh,V)19.3 ± 0.2 nm[2][6]
Polydispersity Index (PDI)0.236[2]
Paclitaxel (PTX) Content17 wt%[7]

Table 2: In Vitro Paclitaxel Release from PLA-SB/PTX Nanoparticles at 37°C

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Reference
41.6 ± 0.511.4 ± 0.5[2]
12072.7 ± 4.183.5 ± 4.9[2]

Table 3: In Vitro Cytotoxicity of PLA-SB/PTX Nanoparticles after 72h Incubation

Cell LineDrug Concentration (PTX equivalent)Cell Viability (%)Reference
A549 (Lung Cancer)10 µg/mL20.0 ± 2.5[2][6]
MCF7 (Breast Cancer)10 µg/mL1.7 ± 1.7[2][6]
PaCa-2 (Pancreatic Cancer)10 µg/mL14.8 ± 0.9[2][6]
Control (PLA-SB Polymer only)up to 1000 µg/mL> 90%[8]

Mechanism of Action

The this compound polymer acts as a carrier, and the therapeutic effect is derived from the released drug. In the case of paclitaxel, it is a potent anti-cancer agent that targets microtubules.

G PTX Paclitaxel Microtubules Microtubules PTX->Microtubules Binds to β-tubulin subunit Depolymerization Inhibits Depolymerization PTX->Depolymerization Tubulin α/β-Tubulin Dimers Polymerization Promotes Polymerization Tubulin->Polymerization Microtubules->Depolymerization Stable_MT Hyper-stabilized Microtubules Microtubules->Stable_MT leads to Polymerization->Microtubules Depolymerization->Tubulin Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Stable_MT->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Mechanism of action of paclitaxel, a common drug delivered by this compound polymers.

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[9] This interference with the normal dynamic instability of microtubules disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[8]

Conclusion

Biodegradable this compound polymers represent a versatile and promising platform for the development of advanced sustained drug release systems. Their excellent biocompatibility, coupled with the ability to be conjugated with various therapeutic agents and their controlled degradation, addresses several key challenges in drug delivery. The protocols and data presented herein provide a foundational guide for researchers and professionals in the field to design, synthesize, and evaluate novel drug carriers based on this innovative class of biomaterials.

References

Application of Sulfobetaine Derivatives in Biosensor Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine derivatives are a class of zwitterionic compounds that have garnered significant attention in the field of biosensor technology. Their unique properties, particularly their exceptional resistance to nonspecific protein adsorption and cell adhesion, make them ideal materials for enhancing the performance and reliability of biosensors, especially in complex biological media such as blood plasma or serum.[1][2][3] This document provides detailed application notes on the use of this compound derivatives in biosensor development and protocols for the fabrication of this compound-based biosensor interfaces.

The primary advantage of incorporating this compound derivatives into biosensor design is their ability to form a tightly bound hydration layer on a surface through strong electrostatic interactions.[4] This hydration layer acts as a physical and energetic barrier, effectively preventing the fouling of the sensor surface by proteins and other biomolecules.[4][5] This anti-fouling property is crucial for maintaining the sensitivity and stability of biosensors over time, a significant challenge for long-term and continuous monitoring applications.[1][6]

Application Notes

This compound derivatives can be applied in various types of biosensors, including electrochemical and optical biosensors.[1][7] They can be used to modify a wide range of surfaces, from traditional gold and platinum electrodes to silicon-based materials.[1][2]

Key Applications:
  • Electrochemical Biosensors: In electrochemical biosensors, this compound derivatives can be integrated into the sensing interface to improve signal stability and sensitivity. For example, zwitterionic conductive polymers like poly(this compound-3,4-ethylenedioxythiophene) (PSBEDOT) can serve as a matrix for enzyme immobilization.[1][6][8] This not only provides an anti-fouling surface but also a suitable microenvironment for maintaining enzyme activity and facilitating efficient electron transfer.[1]

  • Continuous Glucose Monitoring: A significant application is in the development of highly stable and sensitive glucose biosensors. By encapsulating glucose oxidase (GOx) within a PSBEDOT matrix, a biosensor can exhibit long-term stability, even in undiluted human blood plasma, making it a promising candidate for continuous glucose monitoring in diabetic patients.[1][6]

  • Implantable Medical Devices: The anti-biofouling properties of this compound-based coatings are highly beneficial for implantable neuroprosthetic devices and other medical implants.[9] These coatings can minimize the foreign body response, reduce fibrous encapsulation, and maintain lower impedance at the electrode-tissue interface, thereby improving the long-term performance of the device.[9]

  • Optical Biosensors: In optical biosensors, such as those based on surface plasmon resonance (SPR), this compound-based hydrogel films can be used as the binding matrix.[10] These hydrogels provide a biocompatible and non-fouling interface for the immobilization of biorecognition elements like antibodies or enzymes, enabling highly sensitive and specific detection of target analytes.[10]

Performance Advantages:
  • Enhanced Stability: Biosensors modified with this compound derivatives demonstrate remarkable long-term stability. For instance, a PSBEDOT-GOx glucose biosensor retained over 90% of its current signal after 14 days of storage in human blood plasma.[1]

  • High Sensitivity: The unique properties of this compound polymers can also lead to enhanced sensitivity. The PSBEDOT-GOx sensor showed a significantly higher sensitivity to glucose compared to a conventional PEDOT-GOx sensor.[1]

  • Superior Anti-Fouling Properties: Surfaces coated with this compound polymers exhibit a dramatic reduction in protein adsorption. Fibrinogen adsorption on a PSBEDOT-GOx surface was only 7.5% of that on a PEDOT-GOx surface.[1] Similarly, adsorption from 100% human blood plasma was reduced to 8.4% on the PSBEDOT-GOx surface.[1]

Quantitative Data Summary

ParameterThis compound-Based Biosensor (PSBEDOT-GOx)Control Biosensor (PEDOT-GOx)Reference
Sensitivity (1-20 mM Glucose) 12.63 µA cm⁻² mM⁻¹7.54 µA cm⁻² mM⁻¹[1]
Sensitivity (0.1-0.5 mM Glucose) 110.64 µA cm⁻² mM⁻¹2.63 µA cm⁻² mM⁻¹[1]
Long-Term Stability (21 days, dry) ~100% signal retention<38% signal retention[1]
Long-Term Stability (21 days, wet in PBS) ~100% signal retention<35% signal retention[1]
Stability in Human Blood Plasma (14 days) >90% signal retentionNot Reported[1]
Fibrinogen Adsorption (Frequency Shift) ~25 Hz~335 Hz[1]
Human Blood Plasma Adsorption (Frequency Shift) ~1100 Hz~13,000 Hz[1]
Response Time (to 95% steady-state) 4-8 sNot Reported[8]

Experimental Protocols

Protocol 1: Fabrication of a Zwitterionic Poly(this compound-3,4-ethylenedioxythiophene) (PSBEDOT)-Based Glucose Biosensor

This protocol describes the one-step electropolymerization method for fabricating a highly sensitive and stable glucose biosensor by encapsulating glucose oxidase (GOx) in a PSBEDOT matrix on a platinum electrode.[1]

Materials:

  • SBEDOT monomer

  • Glucose oxidase (GOx) from Aspergillus niger

  • Phosphate-buffered saline (PBS)

  • Platinum (Pt) electrode

  • Ag/AgCl/saturated KCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of the Electropolymerization Solution:

    • Prepare a solution containing the SBEDOT monomer in a suitable solvent.

    • Add glucose oxidase (GOx) to the monomer solution to a final concentration of 1 mg mL⁻¹.

  • Electropolymerization:

    • Set up a three-electrode electrochemical cell with the platinum electrode as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in the electropolymerization solution prepared in step 1.

    • Apply a constant potential of +0.56 V (relative to Ag/AgCl) for 30 seconds to initiate the electropolymerization of SBEDOT and the simultaneous encapsulation of GOx.

    • A uniform, dark-blue film of PSBEDOT–GOx will form on the surface of the platinum electrode.

  • Post-Fabrication Treatment:

    • After electropolymerization, gently rinse the modified electrode with deionized water to remove any loosely bound monomers and enzyme.

    • The PSBEDOT-GOx electrode is now ready for use or storage.

Amperometric Detection of Glucose:

  • Place the fabricated PSBEDOT-GOx electrode, the reference electrode, and the counter electrode in a PBS solution.

  • Apply a constant potential of +0.56 V.

  • Successively add known concentrations of glucose to the PBS solution and record the corresponding amperometric response (current). The current generated is due to the oxidation of hydrogen peroxide, a product of the enzymatic reaction between glucose and GOx.[1]

Protocol 2: Surface Modification with Poly(this compound methacrylate) (polySBMA) for Anti-Fouling Coatings

This protocol outlines the surface-initiated atom transfer radical polymerization (SI-ATRP) method for grafting polySBMA brushes onto a silicon substrate to create a highly effective anti-fouling surface.[2]

Materials:

Procedure:

  • Substrate Cleaning and Silanization:

    • Clean the silicon wafers by sonication in acetone (B3395972) and then isopropanol.

    • Treat the wafers with an oxygen plasma to generate hydroxyl groups on the surface.

    • Immediately immerse the activated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour to form an amine-terminated self-assembled monolayer.

    • Rinse the wafers with toluene and then methanol and dry under a stream of nitrogen.

  • Initiator Immobilization:

    • Immerse the APTES-modified wafers in a solution of anhydrous toluene containing TEA.

    • Add BIBB dropwise to the solution and react for 1 hour to immobilize the ATRP initiator on the surface.

    • Rinse the wafers with toluene and then methanol and dry under a stream of nitrogen.

  • Surface-Initiated ATRP of SBMA:

    • Prepare the polymerization solution by dissolving SBMA monomer and bpy in a mixture of methanol and deionized water.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

    • Add CuBr to the solution under a nitrogen atmosphere to initiate the polymerization.

    • Immerse the initiator-functionalized wafers in the polymerization solution and maintain the reaction under a nitrogen atmosphere for the desired time to grow the polySBMA brushes.

    • After polymerization, remove the wafers and rinse thoroughly with methanol and deionized water to remove any non-grafted polymer.

    • Dry the polySBMA-coated wafers under a stream of nitrogen.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: PSBEDOT-GOx Biosensor Fabrication prep_sol Prepare Electropolymerization Solution (SBEDOT + GOx) electrochem_cell Set up 3-Electrode Cell (Pt, Ag/AgCl, Pt wire) prep_sol->electrochem_cell electropoly Electropolymerization (+0.56V for 30s) electrochem_cell->electropoly rinse1 Rinse with DI Water electropoly->rinse1 ready1 PSBEDOT-GOx Electrode Ready rinse1->ready1

Caption: Experimental workflow for the fabrication of a PSBEDOT-GOx glucose biosensor.

signaling_pathway cluster_glucose_sensing Glucose Sensing Mechanism on PSBEDOT-GOx Electrode glucose Glucose gox Glucose Oxidase (GOx) (in PSBEDOT matrix) glucose->gox reaction Enzymatic Reaction gox->reaction gluconolactone Gluconolactone reaction->gluconolactone produces h2o2 Hydrogen Peroxide (H₂O₂) reaction->h2o2 produces oxidation Electrochemical Oxidation (+0.56V at Pt electrode) h2o2->oxidation electrons Electrons (e⁻) oxidation->electrons releases current Amperometric Signal electrons->current generates

Caption: Signaling pathway for glucose detection using a PSBEDOT-GOx biosensor.

logical_relationship cluster_antifouling Anti-Fouling Mechanism of this compound Derivatives This compound This compound Surface hydration Strong Hydration Layer (via Electrostatic Interactions) This compound->hydration forms barrier Physical & Energetic Barrier hydration->barrier creates protein_repulsion Repulsion of Proteins & Biomolecules barrier->protein_repulsion leads to reduced_fouling Reduced Surface Fouling protein_repulsion->reduced_fouling improved_performance Improved Biosensor Performance (Sensitivity & Stability) reduced_fouling->improved_performance results in

Caption: Logical relationship of the anti-fouling mechanism of this compound derivatives.

References

Smart Thermoresponsive Polysulfobetaines: Application Notes and Protocols for Advanced Material Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the utilization of thermoresponsive polysulfobetaines in the design of smart materials. These zwitterionic polymers exhibit unique temperature-dependent solubility, making them ideal candidates for a range of applications, including controlled drug delivery, tissue engineering, and smart surfaces.

Introduction to Thermoresponsive Polysulfobetaines

Polysulfobetaines are a class of polymers containing a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group in their repeating units. This zwitterionic nature imparts excellent biocompatibility and resistance to protein fouling. A key characteristic of many polysulfobetaines is their thermoresponsive behavior in aqueous solutions, exhibiting either an Upper Critical Solution Temperature (UCST) or a Lower Critical Solution Temperature (LCST).

  • UCST Behavior: The polymer is soluble above a critical temperature and insoluble below it. This is the more common behavior for polysulfobetaines.

  • LCST Behavior: The polymer is soluble below a critical temperature and insoluble above it. This can be achieved by copolymerizing sulfobetaine monomers with other monomers like N-isopropylacrylamide (NIPAM).[1][2]

This temperature-triggered phase transition is the foundation for their application in smart materials, allowing for on-demand changes in material properties.

Quantitative Data Summary

The following tables summarize key quantitative data for various thermoresponsive polythis compound systems, providing a comparative overview of their properties.

Table 1: Thermoresponsive Properties of Polysulfobetaines

Polymer SystemMonomer(s)Thermoresponsive BehaviorTransition Temperature (°C)Factors Influencing TransitionReference(s)
Poly(4-((3-methacrylamidopropyl)dimethylammonium)butane-1-sulfonate) (PSBP)SBPUCST35.5 (in water), 4 (in 0.05 M NaCl)Polymer concentration, NaCl concentration[3][4][5]
Polythis compound (PBET)BETUCST~40Polymerization[2]
Poly(N-vinylcaprolactam-co-sulfobetaine methacrylate) (P(VCL-co-SBMA))VCL, SBMALCST and UCSTVaries with VCL/SBMA ratio and salt concentrationCopolymer composition, salt concentration[1]
Poly((this compound methacrylate)-co-N-isopropylacrylamide) (P(SPE-co-NIPAM))SPE, NIPAMLCST and UCSTTemperature-dependent swellingMonomer composition, initiator concentration[6]

Table 2: Performance in Drug Delivery Applications

Polymer SystemDrugLoading CapacityCumulative ReleaseRelease ConditionsReference(s)
Poly((this compound methacrylate)-co-N-isopropylacrylamide) (P(SPE-co-NIPAM)) HydrogelMetformin-HCl2.75% and 4.8%26.33% and 19.34%pH 7.4 at 37°C over 15 hours[6]
Biodegradable zwitterionic this compound polymer conjugatePaclitaxel (PTX)Not specified~60% (at pH 5.5), ~40% (at pH 7.4)Over 120 hours at 37°C[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of thermoresponsive polysulfobetaines.

Synthesis of Thermoresponsive Polysulfobetaines via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Protocol:

  • Reagent Preparation:

    • Dissolve the this compound monomer (e.g., [2-(methacryloyloxy)ethyl] dimethyl(3-sulfopropyl) ammonium hydroxide (B78521) - SBMA), a RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), and an initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) - V-501) in a suitable solvent (e.g., 0.5 M NaCl aqueous solution).[8][9] The molar ratio of monomer:RAFT agent:initiator should be carefully controlled to achieve the desired molecular weight. A typical ratio is 50:1:0.5.[9]

  • Degassing:

    • Transfer the solution to a reaction flask equipped with a magnetic stir bar.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8]

  • Polymerization:

    • Immerse the sealed reaction flask in a preheated oil bath at the desired reaction temperature (typically 70°C).[8][9]

    • Allow the polymerization to proceed for a specific time (e.g., 2 hours) to achieve the desired monomer conversion.[8][9]

  • Termination and Purification:

    • Quench the polymerization by rapidly cooling the reaction flask in an ice bath.

    • Purify the resulting polymer by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and salt.[8]

    • Isolate the pure polymer by lyophilization (freeze-drying).

Preparation of Thermoresponsive Polythis compound Hydrogels

Polythis compound hydrogels can be prepared by various methods, including free-radical polymerization of an aqueous solution of the monomer and a crosslinker.

Protocol:

  • Monomer Solution Preparation:

    • Dissolve the this compound monomer and a crosslinking agent (e.g., N,N'-methylenebis(acrylamide) - MBA) in deionized water. The concentration of the monomer and the molar ratio of monomer to crosslinker will determine the swelling properties and mechanical strength of the hydrogel.

  • Initiation:

    • Add an initiator, such as ammonium persulfate (APS), to the monomer solution.[6] For photopolymerization, a photoinitiator like benzophenone (B1666685) can be used.[10]

  • Polymerization and Gelation:

    • For thermal polymerization, heat the solution to initiate the reaction.

    • For photopolymerization, expose the solution to UV light.[10]

    • Allow the polymerization to proceed until a solid hydrogel is formed.

  • Purification:

    • Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted components.

Characterization of Thermoresponsive Behavior

The thermoresponsive phase transition of polysulfobetaines can be characterized by monitoring the change in optical transmittance of the polymer solution as a function of temperature using a UV-Vis spectrophotometer.

Protocol:

  • Sample Preparation:

    • Prepare a dilute aqueous solution of the polythis compound (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Set the wavelength to a value where the polymer solution does not have a strong absorbance (e.g., 700 nm).[9]

  • Measurement:

    • Place the polymer solution in the cuvette and place it in the holder.

    • Gradually increase or decrease the temperature at a controlled rate (e.g., 1 °C/min).[9]

    • Record the transmittance of the solution at regular temperature intervals.

  • Data Analysis:

    • Plot the transmittance as a function of temperature.

    • The transition temperature (UCST or LCST) is typically defined as the temperature at which the transmittance is 50% of the initial value.

Application Protocols

Drug Loading and Release from Polythis compound Hydrogels

Protocol:

  • Drug Loading:

    • Equilibrium Swelling Method: Immerse a dried, pre-weighed polythis compound hydrogel in a concentrated solution of the desired drug. Allow the hydrogel to swell and absorb the drug solution until equilibrium is reached (typically 24-48 hours).

    • In-situ Loading: Alternatively, the drug can be dissolved in the monomer solution before polymerization to encapsulate it within the hydrogel network.[7]

  • Quantification of Loaded Drug:

    • After loading, remove the hydrogel from the drug solution and gently blot the surface to remove excess solution.

    • The amount of loaded drug can be determined by measuring the decrease in drug concentration in the loading solution using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[7]

  • In Vitro Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C).[6][7]

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

    • Analyze the drug concentration in the collected aliquots using an appropriate analytical method.

    • Plot the cumulative percentage of drug released as a function of time.

Cell Sheet Engineering using Thermoresponsive Polythis compound Coatings

Thermoresponsive polythis compound coatings on cell culture surfaces enable the non-invasive harvesting of cell sheets by simply changing the temperature.[11][12]

Protocol:

  • Surface Coating:

    • Coat a tissue culture polystyrene (TCPS) dish with a solution of the thermoresponsive polythis compound or a copolymer (e.g., by spin-coating or simple adsorption).

    • Alternatively, graft the polymer onto the surface using techniques like electron beam irradiation.[3][12]

  • Cell Seeding and Culture:

    • Sterilize the coated surface.

    • Seed cells onto the surface and culture them under standard conditions (e.g., 37°C, 5% CO₂). At this temperature, the surface is typically hydrophobic, promoting cell adhesion and proliferation.[3][11][12]

  • Cell Sheet Detachment:

    • Once the cells have reached confluence, reduce the temperature of the culture medium to below the polymer's transition temperature (e.g., to room temperature, around 20-25°C).[3][11]

    • This temperature change causes the polymer to hydrate (B1144303) and become hydrophilic, leading to the spontaneous detachment of the intact cell sheet from the surface.[11][12]

  • Cell Sheet Harvest:

    • The detached cell sheet can then be gently manipulated and transferred for further applications in tissue engineering and regenerative medicine.

Visualizations

The following diagrams illustrate key concepts and workflows related to thermoresponsive polysulfobetaines.

Synthesis_Workflow cluster_synthesis RAFT Polymerization cluster_process Process cluster_product Product Monomer This compound Monomer Degassing Degassing (Inert Atmosphere) Monomer->Degassing RAFT_Agent RAFT Agent RAFT_Agent->Degassing Initiator Initiator Initiator->Degassing Solvent Solvent Solvent->Degassing Polymerization Polymerization (e.g., 70°C) Degassing->Polymerization Purification Purification (Dialysis) Polymerization->Purification Polymer Thermoresponsive Polythis compound Purification->Polymer

Caption: Workflow for the synthesis of thermoresponsive polysulfobetaines via RAFT polymerization.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Stimuli-Triggered Release Hydrogel Polythis compound Hydrogel Drug_Solution Drug Solution Hydrogel->Drug_Solution Swelling Loaded_Hydrogel Drug-Loaded Hydrogel Drug_Solution->Loaded_Hydrogel Temperature_Change Temperature Change (Above/Below UCST/LCST) Loaded_Hydrogel->Temperature_Change Shrinking Hydrogel Shrinking Temperature_Change->Shrinking Drug_Release Drug Release Shrinking->Drug_Release

Caption: Mechanism of drug loading and stimuli-triggered release from a thermoresponsive polythis compound hydrogel.

Cell_Sheet_Engineering cluster_culture Cell Culture cluster_detachment Cell Sheet Detachment Surface_Coating Coat Surface with Thermoresponsive Polymer Cell_Seeding Seed Cells Surface_Coating->Cell_Seeding Culture Culture at 37°C (Hydrophobic Surface) Cell_Seeding->Culture Confluent_Sheet Confluent Cell Sheet Culture->Confluent_Sheet Temp_Reduction Reduce Temperature (e.g., to 20°C) Confluent_Sheet->Temp_Reduction Surface_Hydration Surface Becomes Hydrophilic Temp_Reduction->Surface_Hydration Detachment Cell Sheet Detaches Surface_Hydration->Detachment

Caption: Workflow for cell sheet engineering using a thermoresponsive polythis compound-coated surface.

References

Application Notes and Protocols: Future Perspectives of Zwitterionic Polymers in Biomedicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zwitterionic polymers, which contain an equal number of positive and negative charges on their repeating units, have emerged as a highly promising class of biomaterials.[1][2] Their unique structure results in a net neutral charge and allows them to bind water molecules tightly through electrostatic interactions, forming a stable hydration layer.[3][4] This layer acts as a physical and energetic barrier, effectively resisting the nonspecific adsorption of proteins, cells, and bacteria.[5][6] This "antifouling" property, combined with their exceptional biocompatibility, makes them ideal alternatives to traditional polymers like polyethylene (B3416737) glycol (PEG), which can suffer from oxidative degradation and immunogenicity.[5][7] The primary families of zwitterionic polymers used in biomedicine include poly(carboxybetaine) (PCB), poly(sulfobetaine) (PSB), and poly(phosphorylcholine) (PMPC).[5][6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the future perspectives of zwitterionic polymers in three key biomedical areas: advanced drug delivery, antifouling coatings for medical devices, and tissue engineering scaffolds.

Application Note I: Advanced Drug Delivery Systems

1. Future Perspective & Rationale

The future of drug delivery lies in creating "stealth" nanocarriers that can navigate complex biological environments to reach their target site without being eliminated by the immune system. Zwitterionic polymers are at the forefront of this effort.[7] Unlike PEGylated nanoparticles, which can sometimes trigger accelerated blood clearance (ABC) upon repeated administration, zwitterionic coatings provide robust antifouling properties that lead to prolonged circulation times.[4][7]

Future advancements are focused on creating multifunctional, stimuli-responsive zwitterionic systems. For example, pH-responsive zwitterionic nanoparticles are being designed to remain neutral and "silent" in the bloodstream (pH 7.4) but become positively charged in the acidic tumor microenvironment (pH ~5.0-6.5).[4][8] This charge conversion enhances cellular uptake and triggers the release of encapsulated therapeutics precisely at the target site, improving efficacy while minimizing side effects.[4][8]

2. Data Presentation: pH-Responsive Paclitaxel-Loaded Nanoparticles

The following table summarizes the properties of biodegradable, zwitterionic nanoparticles designed for pH-responsive tumor-targeted drug delivery. The nanoparticles are composed of polylactic acid/poly(ethylene adipate) copolymers grafted with this compound methacrylate (B99206) (SBMA).[8]

Copolymer Composition (PLA/PEAd-SBMA)Nanoparticle Size (nm)Paclitaxel (B517696) Release at pH 7.4 (48h)Paclitaxel Release at pH 5.0 (48h)
95/5220 - 350~18%~55%
90/10300 - 450~25%~68%
75/25450 - 565~35%~79%
(Data synthesized from findings presented in[8])

3. Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Zwitterionic Nanoparticles

This protocol describes the fabrication of drug-loaded zwitterionic nanoparticles using an oil-in-water (o/w) emulsion/solvent evaporation method.[8]

  • Materials :

    • Zwitterionic copolymer (e.g., PLA-PEAd-g-SBMA)

    • Chemotherapeutic drug (e.g., Paclitaxel)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Poly(vinyl alcohol) (PVA) or other surfactant

    • Deionized (DI) water

    • Magnetic stirrer, sonicator, rotary evaporator

  • Methodology :

    • Dissolve 100 mg of the zwitterionic copolymer and 10 mg of paclitaxel in 5 mL of DCM. This forms the "oil phase".

    • Prepare a 2% w/v aqueous solution of PVA. This is the "aqueous phase".

    • Add the oil phase to 20 mL of the aqueous phase under constant stirring.

    • Emulsify the mixture using a probe sonicator for 3 minutes on an ice bath to form an o/w emulsion.

    • Transfer the emulsion to a round-bottom flask and evaporate the organic solvent (DCM) using a rotary evaporator at reduced pressure.

    • Continue stirring the resulting nanoparticle suspension for 4 hours to ensure complete removal of the solvent.

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet three times with DI water to remove excess PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle product for storage.

Protocol 2: In Vitro Drug Release Assay

  • Materials :

    • Drug-loaded nanoparticles

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Acetate buffer at pH 5.0

    • Dialysis membrane (e.g., MWCO 10 kDa)

    • Incubator shaker (37°C)

    • HPLC or UV-Vis spectrophotometer

  • Methodology :

    • Disperse 10 mg of lyophilized nanoparticles in 1 mL of the respective buffer (PBS pH 7.4 or Acetate pH 5.0).

    • Transfer the suspension into a dialysis bag and seal it.

    • Place the dialysis bag into a container with 50 mL of the corresponding fresh buffer.

    • Incubate at 37°C with gentle shaking (e.g., 100 rpm).

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the container and replace it with 1 mL of fresh buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the withdrawn samples using HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative drug release percentage as a function of time.

4. Visualization: Workflow for Zwitterionic Nanoparticle Development

G cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Dissolve Polymer & Drug in Organic Solvent s3 Emulsification (Sonication) s1->s3 s2 Prepare Aqueous Surfactant Solution s2->s3 s4 Solvent Evaporation s3->s4 s5 Purification (Centrifugation) s4->s5 c1 Size & Zeta Potential (DLS) s5->c1 c2 Morphology (TEM/SEM) s5->c2 c3 Drug Loading & Encapsulation Efficiency s5->c3 e1 pH-Responsive Drug Release Assay s5->e1 e2 Hemocompatibility Test s5->e2 e3 Cytotoxicity Assay (Cancer vs. Normal Cells) s5->e3 c3->e1

Caption: Workflow for the synthesis, characterization, and evaluation of drug delivery nanoparticles.

Application Note II: Antifouling Coatings for Medical Devices

1. Future Perspective & Rationale

Biofouling on medical devices, such as catheters, stents, and artificial lungs, is a primary cause of device failure and patient infection.[9] Zwitterionic polymer coatings are highly effective at preventing the initial step of fouling: protein adsorption.[6] By creating a dense hydration layer, these coatings repel proteins, which in turn prevents the activation of the coagulation cascade, platelet adhesion, and bacterial attachment.[9][10]

The future in this area is focused on achieving long-term, in-vivo stability and functionality, especially for blood-bearing devices that must function for weeks or months.[9] Research is moving towards developing robust coating strategies that can withstand physiological conditions without degradation, and creating multifunctional surfaces that not only resist fouling but may also possess active anticoagulant or anti-inflammatory properties.

2. Data Presentation: Antifouling Efficacy of Zwitterionic Coatings

The table below summarizes the performance of various zwitterionic coatings in reducing protein and bacterial adhesion on surfaces.

Zwitterionic PolymerSubstrateReduction in Protein AdsorptionReduction in Bacterial AdhesionReference
Polycarboxybetaine (pCB)Glass>95%>93% (P. aeruginosa)[10]
Polythis compound (pSBMA)Glass>98%>99%[10]
Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC)VariousSignificant reductionSignificant reduction[6][10]

3. Experimental Protocols

Protocol 3: Surface Grafting of Zwitterionic Polymers via ATRP

This protocol describes a "grafting-from" approach using atom transfer radical polymerization (ATRP) to grow dense polymer brushes on a surface.

  • Materials :

    • Substrate (e.g., silicon wafer, glass slide)

    • ATRP initiator (e.g., (3-aminopropyl)triethoxysilane followed by 2-bromoisobutyryl bromide)

    • Zwitterionic monomer (e.g., SBMA, CBMA)

    • Catalyst/ligand system (e.g., Cu(I)Br / PMDETA)

    • Anhydrous solvent (e.g., methanol/water mixture)

    • Schlenk line or glovebox for oxygen-free environment

  • Methodology :

    • Initiator Immobilization : a. Clean the substrate thoroughly (e.g., with piranha solution - CAUTION: EXTREMELY CORROSIVE ). b. Functionalize the surface with the silane (B1218182) initiator by immersing it in a toluene (B28343) solution of the initiator overnight. c. Rinse with toluene and ethanol (B145695), then cure at 110°C.

    • Polymerization : a. Place the initiator-coated substrate in a Schlenk flask. b. Add the zwitterionic monomer, solvent, and ligand. c. Deoxygenate the solution via several freeze-pump-thaw cycles. d. Under an inert atmosphere (N₂ or Ar), add the Cu(I)Br catalyst to start the polymerization. e. Allow the reaction to proceed for the desired time (e.g., 4-24 hours) at room temperature.

    • Post-Polymerization : a. Stop the reaction by exposing the solution to air. b. Remove the coated substrate and sonicate it in DI water and ethanol to remove any physically adsorbed polymer. c. Dry the substrate under a stream of nitrogen.

Protocol 4: Protein Adsorption Assay

  • Materials :

    • Zwitterionic-coated and uncoated (control) substrates

    • Protein solution (e.g., 1 mg/mL fibrinogen or lysozyme (B549824) in PBS)

    • Blocking buffer (e.g., Bovine Serum Albumin, BSA)

    • Primary and secondary antibodies (for ELISA)

    • Substrate for colorimetric reaction (e.g., TMB)

    • Plate reader

  • Methodology (ELISA-based) :

    • Place substrates in a 24-well plate.

    • Add 1 mL of the protein solution to each well and incubate for 1 hour at 37°C.

    • Aspirate the solution and wash the substrates three times with PBS containing 0.05% Tween 20 (PBST).

    • Block any remaining nonspecific sites by incubating with a blocking buffer for 1 hour.

    • Wash three times with PBST.

    • Incubate with a primary antibody specific to the adsorbed protein for 1 hour.

    • Wash three times with PBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash five times with PBST.

    • Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2M H₂SO₄.

    • Measure the absorbance at 450 nm. Lower absorbance indicates less protein adsorption.

4. Visualization: Mechanism of Antifouling Action

G ZP Zwitterionic Polymer (+/- Charges) HL Stable Hydration Layer ZP->HL Forms Resist1 RESISTS HL->Resist1 Resist2 RESISTS HL->Resist2 PA Protein Adsorption (e.g., Fibrinogen) LeadsTo1 LEADS TO PA->LeadsTo1 LeadsTo2 LEADS TO PA->LeadsTo2 PC Platelet Adhesion & Activation CC Coagulation Cascade Activation BA Bacterial Attachment & Biofilm Formation Resist1->PA Resist2->BA LeadsTo1->PC LeadsTo2->CC

Caption: How zwitterionic surfaces prevent protein adsorption, thrombosis, and biofilm formation.

Application Note III: Zwitterionic Scaffolds for Tissue Engineering

1. Future Perspective & Rationale

The ideal tissue engineering scaffold should support cell attachment, proliferation, and differentiation while integrating seamlessly with host tissue.[11] Zwitterionic hydrogels are excellent candidates for scaffolds because their high water content and soft mechanics mimic the natural extracellular matrix (ECM).[12][13] Their inherent antifouling nature is a unique advantage: it prevents nonspecific protein adsorption, allowing researchers to specifically bio-functionalize the scaffold with desired peptides (like RGD) or growth factors.[14] This creates a highly defined microenvironment that can direct cell behavior with precision.

Future work involves using advanced manufacturing techniques like stereolithography to create zwitterionic scaffolds with complex, interconnected pore architectures (e.g., gyroid) that enhance nutrient transport and tissue ingrowth.[14] Furthermore, developing injectable zwitterionic hydrogels that can be delivered in a minimally invasive manner and form scaffolds in situ represents a major trend for clinical translation.[15]

2. Data Presentation: Properties of Zwitterionic Hydrogel Scaffolds

The table below shows key properties of hydrogel scaffolds fabricated from a carboxybetaine methacrylamide (B166291) (CBMAA) copolymer, demonstrating their suitability for tissue engineering.[14]

PropertyValueSignificance
Equilibrium Water Content (EWC)Up to 700%High water content mimics native tissue and facilitates nutrient/waste transport.
Nonspecific Protein AdsorptionExtremely LowProvides a "blank slate" for specific biofunctionalization.
Pore ArchitectureInterconnected (Gyroid)High surface area promotes cell infiltration and tissue integration.
(Data synthesized from findings presented in[14])

3. Experimental Protocols

Protocol 5: Fabrication of a Zwitterionic Hydrogel Scaffold via Photopolymerization

  • Materials :

    • Zwitterionic monomer (e.g., carboxybetaine methacrylamide, CBMAA)

    • Crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)

    • Photoinitiator (e.g., Irgacure 2959)

    • Precursor solution solvent (e.g., PBS)

    • UV light source (365 nm)

    • Molds for casting (e.g., PDMS molds)

  • Methodology :

    • Prepare the precursor solution by dissolving the zwitterionic monomer (e.g., 20% w/v), crosslinker (e.g., 1 mol%), and photoinitiator (e.g., 0.1% w/v) in PBS.

    • Vortex the solution until all components are fully dissolved.

    • Pipette the precursor solution into the desired molds.

    • Expose the molds to UV light for a specified duration (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The duration will depend on the UV intensity and sample thickness.

    • After polymerization, carefully remove the hydrogel scaffolds from the molds.

    • Wash the scaffolds extensively in DI water or PBS for 48-72 hours, changing the water frequently to remove any unreacted monomers and photoinitiator.

    • Store the hydrated scaffolds in sterile PBS at 4°C.

Protocol 6: Characterization of Scaffold Swelling (EWC)

  • Materials :

    • Hydrated hydrogel scaffolds

    • Lyophilizer (freeze-dryer)

    • Analytical balance

  • Methodology :

    • Take a fully hydrated scaffold and gently blot its surface with a lint-free wipe to remove excess surface water.

    • Immediately weigh the scaffold to obtain the swollen weight (W_s).

    • Freeze the scaffold at -80°C and then lyophilize it until all water has been removed (typically 48 hours).

    • Weigh the dry scaffold to obtain the dry weight (W_d).

    • Calculate the Equilibrium Water Content (EWC) using the formula: EWC (%) = [(W_s - W_d) / W_d] * 100

4. Visualization: Workflow for Tissue Engineering Scaffold Development

G cluster_fab Scaffold Fabrication cluster_char Physicochemical Characterization cluster_bio Biological Evaluation f1 Prepare Precursor Solution (Monomer, Crosslinker, Photoinitiator) f2 Cast into Mold or 3D Print (Stereolithography) f1->f2 f3 UV Photopolymerization f2->f3 f4 Purification (Washing) f3->f4 c1 Swelling Ratio (EWC) f4->c1 c2 Mechanical Testing (Compression, Rheology) f4->c2 c3 Porosity & Morphology (SEM) f4->c3 b1 Bio-functionalization (e.g., RGD peptide) f4->b1 b2 Cell Seeding b1->b2 b3 Cell Viability Assay (Live/Dead Staining) b2->b3 b4 Cell Proliferation Assay (e.g., AlamarBlue) b2->b4

Caption: Workflow for the fabrication and evaluation of zwitterionic tissue engineering scaffolds.

References

Application Notes & Protocols: Sulfobetaine-Conjugated Nanoparticles for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sulfobetaine-conjugated nanoparticles in targeted cancer therapy. The unique zwitterionic nature of this compound polymers imparts stealth properties to nanoparticles, reducing non-specific protein adsorption and prolonging circulation time, thereby enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect. Furthermore, stimuli-responsive this compound-based systems offer triggered drug release in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on this compound-conjugated nanoparticles for targeted cancer therapy, facilitating comparison of different formulations and their therapeutic efficacy.

Table 1: Physicochemical Properties of this compound-Conjugated Nanoparticles

Nanoparticle FormulationCore MaterialTargeting LigandSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug LoadedReference
FA–CS-g-PSBMAChitosan (B1678972)Folic Acid150-200~0.2+15 to +25Etoposide (B1684455)[1]
Z-MSNMesoporous SilicapH-responsive gatekeeper~130N/A-21.4 (pH 7.4), +5.1 (pH 6.5)Doxorubicin[2]
p(SB-co-ZB) basedThis compound/Sulfabetaine copolymerNone (thermoresponsive)16.6 - 26.30.24 - 0.35-7.9 to -9.7Paclitaxel (B517696)[3]
Fe3O4@PSBMA-GNAIron OxideNone~100N/AN/AGambogenic Acid[4]
PLA-SB/PTXPoly(lactic acid)None19.3 ± 0.2NarrowN/APaclitaxel[5][6]
IR/SBMA-BSA NPsBovine Serum AlbuminNone~150< 0.2NeutralIR780[7][8]

Table 2: Drug Loading and Release Characteristics

Nanoparticle FormulationDrugDrug Loading (DL%)Encapsulation Efficiency (EE%)Release ConditionsCumulative Release (%)Reference
p(SB-co-ZB) basedPaclitaxel~4.4 ng PTX / mg NPN/A1 hr @ 43°CNearly 100%
p(SB-co-ZB) basedPaclitaxelN/AN/A@ 37°C< 5%[3]
ZPDCPaclitaxel & Gemcitabine6.5 wt% (PTX), 17.7 wt% (GEM)N/AN/AN/A

Table 3: In Vitro and In Vivo Efficacy

Nanoparticle FormulationCancer Cell Line / ModelAssayKey FindingsReference
FA–CS-g-PSBMAHeLa, A549CytotoxicityEnhanced cytotoxicity compared to free etoposide.[1]
Z-MSNVarious cancer cell linesCellular Uptake & CytotoxicityCharge-switching enhanced cellular uptake and drug release in tumor microenvironment.[2]
p(SB-co-ZB) basedSKOV3 (Ovarian)MTT AssayDrug-loaded NPs with hyperthermia outperformed free paclitaxel.[3]
Fe3O4@PSBMA-GNAMDA-MB-231 (Breast)Apoptosis & Ferroptosis AssaysInduced apoptosis and ferroptosis in cancer cells.[4]
PLA-SB/PTXA549, MCF7, PaCa-2Cell ViabilitySignificant reduction in cell viability after 72h incubation.[5]
IR780-SPP/GOBreast Cancer CellsCell ViabilityCombined with NIR, reduced cell viability to 20%.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-conjugated nanoparticles.

Protocol 1: Synthesis of Folic Acid-Chitosan-g-Poly(this compound methacrylate) (FA-CS-g-PSBMA) Nanoparticles

Objective: To synthesize self-assembled nanoparticles for targeted delivery of etoposide.

Materials:

  • Chitosan (CS)

  • This compound methacrylate (B99206) (SBMA)

  • Folic acid (FA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Synthesis of FA-CS:

    • Activate the carboxyl group of folic acid using EDC and NHS.

    • React the activated folic acid with the amine groups of chitosan in a suitable buffer (e.g., MES buffer, pH 6.0) overnight at room temperature.

    • Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize to obtain FA-CS powder.

  • Synthesis of FA-CS-g-PSBMA:

    • Disperse FA-CS in an aqueous solution.

    • Add SBMA monomer to the solution.

    • Initiate graft copolymerization using a suitable initiator (e.g., potassium persulfate) at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours) under a nitrogen atmosphere.

    • Dialyze the reaction mixture against deionized water for 3 days.

    • Lyophilize to obtain the final graft copolymer.

  • Self-Assembly of Nanoparticles:

    • Dissolve the FA-CS-g-PSBMA copolymer in deionized water.

    • The nanoparticles will self-assemble due to the amphiphilic nature of the copolymer.

    • The solution can be further processed for drug loading.

Protocol 2: Drug Loading into Thermoresponsive p(SB-co-ZB) Nanoparticles via Flash Nanoprecipitation

Objective: To encapsulate a hydrophobic drug (Paclitaxel) into thermoresponsive this compound-based nanoparticles.

Materials:

  • p(SB-co-ZB) based nanoparticles suspension

  • Paclitaxel (PTX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Syringe with a needle

  • Heated water bath or incubator

Procedure:

  • Preparation of Drug Solution:

    • Dissolve Paclitaxel in DMSO to prepare a concentrated stock solution (e.g., 200 µg/µL).

  • Nanoparticle and Drug Solution Heating:

    • Heat both the nanoparticle suspension (e.g., 30 mg/mL) and the paclitaxel solution to a temperature above the upper critical solution temperature (UCST) of the nanoparticles (e.g., 45°C). Ensure all equipment (syringes, vials) is also pre-heated.

  • Flash Nanoprecipitation:

    • Rapidly inject the heated paclitaxel solution into the heated nanoparticle suspension.

    • Immediately and vigorously mix the solution by aspirating and ejecting it through a needle-equipped syringe multiple times (e.g., 5 times) to ensure rapid mixing and efficient drug encapsulation.

  • Purification:

    • The resulting suspension of drug-loaded nanoparticles can be used for in vitro/in vivo studies. For some applications, purification to remove unloaded drug may be necessary, which can be achieved through methods like dialysis or centrifugal filtration.

Protocol 3: In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of drug-loaded this compound-conjugated nanoparticles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SKOV3)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded nanoparticles

  • Free drug solution (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in cell culture medium.

    • Remove the old medium from the wells and add the treatment solutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-conjugated nanoparticles in cancer therapy.

experimental_workflow cluster_synthesis Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Copolymer/Conjugate self_assembly Self-Assembly of Nanoparticles synthesis->self_assembly drug_loading Drug Loading self_assembly->drug_loading physicochemical Physicochemical Characterization (Size, Zeta, PDI) drug_loading->physicochemical cellular_uptake Cellular Uptake Studies drug_loading->cellular_uptake drug_release Drug Release Kinetics physicochemical->drug_release cytotoxicity Cytotoxicity Assays (e.g., MTT) cellular_uptake->cytotoxicity animal_model Tumor-Bearing Animal Model cytotoxicity->animal_model biodistribution Biodistribution and Tumor Accumulation animal_model->biodistribution efficacy Therapeutic Efficacy (Tumor Growth Inhibition) biodistribution->efficacy

Caption: Experimental workflow for developing this compound-conjugated nanoparticles.

mechanism_of_action cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Level np_injection Nanoparticle Injection stealth This compound 'Stealth' Effect (Reduced Opsonization) np_injection->stealth circulation Prolonged Blood Circulation stealth->circulation epr EPR Effect: Enhanced Permeability and Retention circulation->epr accumulation Nanoparticle Accumulation in Tumor epr->accumulation stimuli_release Stimuli-Responsive Drug Release (e.g., pH, Temperature) accumulation->stimuli_release uptake Cellular Uptake (Endocytosis) stimuli_release->uptake drug_action Intracellular Drug Action uptake->drug_action apoptosis Apoptosis / Cell Death drug_action->apoptosis

Caption: Mechanism of action for targeted cancer therapy.

signaling_pathway Fe3O4_PSBMA_GNA Fe3O4@PSBMA-GNA Nanoparticles PI3K PI3K Fe3O4_PSBMA_GNA->PI3K inhibits Bcl2 Bcl-2 Fe3O4_PSBMA_GNA->Bcl2 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GPX4 GPX4 mTOR->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Signaling pathway affected by Fe3O4@PSBMA-GNA nanoparticles.

References

Application Notes & Protocols: Synthesis of Novel Sulfobetaine Monomers for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zwitterionic polymers, particularly those containing sulfobetaine moieties, have garnered significant attention for their unique properties, including exceptional biocompatibility, resistance to protein adsorption, and robust antifouling capabilities.[1][2] These characteristics stem from the tightly bound hydration layer that forms around the zwitterionic groups, which effectively prevents nonspecific interactions with proteins and cells.[2] This makes polysulfobetaines ideal candidates for a wide array of specialized applications, ranging from drug delivery systems and antifouling coatings for biomedical implants to advanced wound dressings and water purification membranes.[1][3][4]

This document provides detailed protocols for the synthesis of several novel this compound monomers, their subsequent polymerization, and notes on their application in specialized fields.

Monomer Synthesis Protocols

The most common method for synthesizing this compound monomers is through the quaternization of a tertiary amine-containing precursor with a sultone, typically 1,3-propanesultone (1,3-PS).[1] This reaction is versatile and can be applied to various precursors, including vinyl, methacrylamide (B166291), and styrene (B11656) derivatives.

Protocol 1: Synthesis of this compound 1-Vinylimidazole (B27976) (SB1VI)

This protocol details the synthesis of a vinyl-based this compound monomer derived from 1-vinylimidazole.

Experimental Procedure: [1]

  • In a three-necked flask, dissolve 5.00 mL (1 mol equivalent) of 1-vinylimidazole in 19.13 mL of acetone (B3395972).

  • Stir the mixture for 30 minutes at ambient temperature.

  • Prepare a solution of 4.77 mL of 1,3-propanesultone (1,3-PS) in 19.13 mL of acetone.

  • Add the 1,3-PS solution dropwise to the vinylimidazole solution over a period of 30 minutes.

  • Continue stirring the reaction mixture at ambient temperature for 24 hours. A white precipitate will form.

  • Filter the resulting white powder using a vacuum filter.

  • Wash the collected solid with acetone.

  • Dry the final product at 40°C under reduced pressure in a vacuum oven for 24 hours.

Protocol 2: Synthesis of N,N-dimethyl-N-(3-methacrylamidopropyl)-N-(3-sulfopropyl) ammonium (B1175870) betaine (B1666868) (DMAPMAPS)

This protocol describes the synthesis of a methacrylamide-based this compound monomer.

Experimental Procedure: [1]

  • In a three-necked flask, dissolve 8.51 g of N,N-dimethylaminopropyl methacrylamide (DMAPMA) in 19.13 mL of acetone.

  • Add a solution of 1,3-propanesultone (1,3-PS) in acetone dropwise to the DMAPMA solution.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Filter the resulting white precipitate under vacuum.

  • Wash the solid thoroughly with acetone.

  • Dry the purified monomer in a vacuum oven at 40°C for 24 hours.

Protocol 3: Synthesis of this compound Vinylpyridine (SB2VP & SB4VP)

This protocol outlines the synthesis of this compound monomers from 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050).

Experimental Procedure: [1]

  • In a round-bottom flask, dissolve 5 mL of 2-vinylpyridine (for SB2VP) or 4-vinylpyridine (for SB4VP) and 4.76 mL of 1,3-propanesultone (1,3-PS) in 50 mL of acetonitrile.

  • Seal the flask and purge with nitrogen gas for 20 minutes.

  • Stir the reaction mixture in an oil bath at 60°C.

    • For SB2VP, react for 24 hours. A pale-yellow solid will precipitate.

    • For SB4VP, react for 48 hours to ensure complete conversion.

  • Filter the precipitated product under vacuum.

  • Stir the solid in diethyl ether twice, for a minimum of eight hours each time, to wash away unreacted starting materials.

  • Dry the final product at 40°C under reduced pressure in a vacuum oven for 24 hours.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of various this compound monomers and the thermal properties of their corresponding polymers.

Table 1: Monomer Synthesis Parameters and Yields

Monomer NamePrecursorReagentSolventReaction Time (h)Temperature (°C)Approx. Yield (%)Reference
SB1VI 1-Vinylimidazole1,3-PSAcetone24Ambient~85.3[1]
SB4VP 4-Vinylpyridine1,3-PSAcetonitrile4860~82.0[1]
DMAPMAPS DMAPMA1,3-PSAcetone24Ambient-[1]
SB2VP 2-Vinylpyridine1,3-PSAcetonitrile2460-[1]

Table 2: Thermal Properties of Polysulfobetaines

Polymer NameGlass Transition (Tg)Decomposition (Td)Reference
pSBMAm 276.52 °C301.03 °C[1]
pSB1VI 298.81 °C382.41 °C[1]
pSB2VP 289.47 °C316.48 °C[1]
pSB4VP 313.69 °C387.14 °C[1]

Polymerization Protocols

This compound monomers can be polymerized using various techniques, most commonly free-radical or controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT).[2][5]

Protocol 4: Free-Radical Polymerization of SB1VI

Experimental Procedure: [1]

  • Dissolve 3.0 g of SB1VI monomer in 60 mL of Dimethyl sulfoxide (B87167) (DMSO) in a round-bottom flask with continuous stirring.

  • Add 0.01 g of Azobisisobutyronitrile (AIBN) as the initiator.

  • Seal the flask and purge with nitrogen gas for 20 minutes to remove oxygen.

  • Carry out the polymerization at 70°C for 24 hours.

  • Quench the reaction by adding 0.15 g of 4-Methoxyphenol (MEHQ).

  • Precipitate the resulting polymer using a 50:50 (v/v) ethanol/hexane mixture.

  • Filter the polymer under vacuum and wash twice with a 50:50 ethanol/hexane mixture. Each wash should last a minimum of 8 hours.

  • Dry the final polymer product.

Protocol 5: RAFT Polymerization of this compound Methacrylate (B99206) (SBMA)

This protocol outlines a controlled polymerization technique to synthesize polysulfobetaines with defined molecular weights.

Experimental Procedure: [5]

  • In a reaction vessel, dissolve the SBMA monomer (e.g., 40-180 equivalents), the chain transfer agent (CTA), such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, 1 equivalent), and the initiator, such as 4,4'-Azobis(4-cyanovaleric acid) (ACVA, 0.2 equivalents), in a 0.5 M aqueous NaCl solution (pH 7-7.5).

  • Seal the vessel with a septum and purge with nitrogen for 30 minutes.

  • Conduct the polymerization at 70°C for 30 minutes.

  • Purify the resulting polymer by dialysis against deionized water (using MWCO 3500 tubing) for 3-4 hours to remove unreacted monomer and salt.

  • Isolate the polymer by lyophilization.

Diagrams of Workflows and Relationships

G start Start: Precursors step1 Quaternization Reaction (in appropriate solvent) start->step1 Tertiary Amine Precursor (e.g., Vinylimidazole) process process purify purify product Final Product: This compound Monomer step2 Filtration step1->step2 Precipitate Formation reagent Sultone Reagent (e.g., 1,3-Propanesultone) reagent->step1 step3 Washing (with solvent, e.g., Acetone) step2->step3 step4 Drying (under vacuum) step3->step4 step4->product

Caption: General workflow for this compound monomer synthesis via quaternization.

G monomer This compound Monomer polymerization Polymerization (e.g., RAFT, Free Radical) monomer->polymerization polymer Polythis compound polymerization->polymer properties Key Properties polymer->properties prop1 Antifouling (Resists Protein Adsorption) properties->prop1 Zwitterionic Nature prop2 High Water Solubility properties->prop2 Strong Hydration prop3 Low Cytotoxicity & Immunogenicity properties->prop3 Biocompatibility app_node app_node app1 Drug Delivery Systems prop1->app1 Leads to app2 Antifouling Coatings (Implants, Membranes) prop1->app2 prop3->app1 prop3->app2 app3 Wound Healing & Skin Regeneration prop3->app3

Caption: Relationship between this compound properties and specialized applications.

Application Notes

The unique properties of polysulfobetaines make them highly suitable for advanced biomedical applications.

Drug Delivery Systems

Polythis compound-based materials are excellent candidates for drug delivery vectors.[3] Their hydrophilicity can improve the solubility and stability of hydrophobic drugs, while their antifouling nature helps evade the body's immune system, potentially increasing circulation time.[6][7] Copolymers of sulfobetaines can be designed to form micelles or nanoparticles that encapsulate therapeutic agents like paclitaxel (B517696) for targeted cancer therapy.[6][8] The polymer-drug conjugates can be engineered for sustained release, minimizing burst release and associated systemic toxicity.[8]

Antifouling Surfaces for Biomedical Devices

Protein fouling is a major cause of failure for implanted biomedical devices.[3] this compound polymers and hydrogels can be coated onto surfaces like polyurethane to create a highly hydrophilic and bio-inert barrier.[3][9] These coatings have been shown to dramatically reduce the adsorption of proteins like fibrinogen and limit cellular adhesion.[3][9] This "stealth" property is critical for improving the performance and longevity of blood-contacting devices, biosensors, and surgical implants by mitigating the foreign body response.[4][10]

Advanced Wound Healing and Skin Regeneration

This compound methacrylate (SBMA) hydrogels have demonstrated superior performance in promoting the healing of full-thickness skin wounds compared to traditional materials like PEG hydrogels.[11] These zwitterionic hydrogels enhance wound regeneration by promoting angiogenesis (the formation of new blood vessels), decreasing the inflammatory response, and modulating macrophage polarization.[11] The high water absorption capacity of this compound materials also helps maintain a moist environment conducive to healing and re-epithelialization.[3]

References

The Role of Sulfobetaines in the Stabilization of Nanoparticle Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaines are a class of zwitterionic compounds that have garnered significant attention in the field of nanotechnology for their exceptional ability to stabilize nanoparticle formulations. Their unique structure, possessing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, results in an overall neutral charge and a strong hydration capacity. This application note provides a comprehensive overview of the role of sulfobetaines in nanoparticle stabilization, including their mechanism of action, applications, and detailed experimental protocols for their use.

Mechanism of Stabilization

The primary mechanism by which sulfobetaines stabilize nanoparticles is through a combination of electrostatic and steric effects, leading to a highly hydrophilic and bio-inert surface. This "stealth" property is crucial for in vivo applications, as it prevents the adsorption of proteins and other biomolecules, a process known as opsonization, which would otherwise lead to rapid clearance of the nanoparticles from the bloodstream by the mononuclear phagocyte system.

The key aspects of the stabilization mechanism are:

  • Zwitterionic Nature: The presence of both positive and negative charges on the sulfobetaine molecule leads to a net neutral charge, minimizing non-specific electrostatic interactions with charged biomolecules.

  • Strong Hydration: The ionic groups of sulfobetaines strongly bind water molecules, forming a tightly associated hydration layer around the nanoparticle. This layer acts as a physical barrier, preventing the close approach of proteins and other nanoparticles, thus inhibiting aggregation.[1]

  • Antifouling Properties: The combination of neutrality and a strong hydration layer confers excellent antifouling or anti-biofouling properties, reducing protein adsorption and cellular adhesion.[2][3]

cluster_0 This compound-Coated Nanoparticle Nanoparticle Core Nanoparticle Core This compound Layer This compound Layer Nanoparticle Core->this compound Layer Covalent/Non-covalent attachment Hydration Layer Hydration Layer This compound Layer->Hydration Layer Strong water binding Protein Protein This compound Layer->Protein Repulsion (Prevents Adsorption)

Figure 1: Mechanism of nanoparticle stabilization by sulfobetaines.

Applications

The excellent stability and biocompatibility conferred by this compound coatings make them suitable for a wide range of biomedical applications:

  • Drug Delivery: this compound-stabilized nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[4][5] The prolonged circulation time achieved with these "stealth" nanoparticles enhances the probability of reaching the target site.

  • Diagnostics and Imaging: By incorporating imaging agents, this compound-coated nanoparticles can be used as contrast agents for various imaging modalities, such as magnetic resonance imaging (MRI) and fluorescence imaging. Their resistance to biofouling ensures a clearer signal and better targeting.

  • Antifouling Coatings: this compound-based coatings can be applied to medical devices and implants to prevent the formation of biofilms and reduce the risk of infections.[5][6][7][8]

Data Presentation: Stability of this compound-Coated Nanoparticles

The following tables summarize quantitative data from various studies, demonstrating the effectiveness of sulfobetaines in stabilizing different types of nanoparticles.

Nanoparticle TypeStabilizerParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Silver Nanoparticles (AgNPs)MPEG-b-PβDMA7.9 - 9.3Not ReportedNot Reported[4][9]
Copper Nanoparticles (CuNPs)This compound8.9Not ReportedNot Reported[10][11]
Platinum Nanoparticles (PtNPs)SH-SB6.97 ± 1.44~0Not Reported[12]
Silica (B1680970) Nanoparticles (SiNPs)This compound SiloxaneNot ReportedNot ReportedNot Reported[5][6][7][8]

Table 1: Physicochemical Properties of this compound-Stabilized Nanoparticles.

Nanoparticle TypeConditionParticle Size ChangeZeta Potential ChangeReference
Silver Nanoparticles (AgNPs)Stable for > 5 months at room temperatureMinimal aggregationStable[4][9]
Platinum Nanoparticles (PtNPs)Good stability in the presence of proteinsMinimal changeStable[12]
This compound-coated NanotubesCorrelation between high zeta potential and good dispersionN/AHigh magnitude correlates with stability[13]

Table 2: Stability of this compound-Stabilized Nanoparticles under Different Conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, surface functionalization, and characterization of this compound-stabilized nanoparticles.

Protocol 1: Synthesis of this compound-Coated Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of silica nanoparticles with a this compound-functionalized surface using a modified Stöber method.[14]

Materials:

Procedure:

  • Silica Nanoparticle Synthesis:

    • In a flask, mix 80 mL of ethanol and 20 mL of DI water.

    • Add 5 mL of ammonium hydroxide and stir the solution vigorously.

    • Rapidly add 5 mL of TEOS to the solution.

    • Continue stirring for 12 hours at room temperature to allow for the formation of silica nanoparticles.

    • Collect the nanoparticles by centrifugation and wash them three times with ethanol and three times with DI water.

  • Amine Functionalization:

    • Disperse the silica nanoparticles in 100 mL of ethanol.

    • Add 2 mL of APTES and reflux the mixture for 12 hours.

    • Collect the amine-functionalized nanoparticles by centrifugation and wash them thoroughly with ethanol to remove unreacted APTES.

  • This compound Grafting:

    • Disperse the amine-functionalized silica nanoparticles in 50 mL of DMF.

    • Add a 10-fold molar excess of 1,3-propanesultone.

    • Stir the reaction mixture at 60°C for 24 hours.

    • Collect the this compound-coated silica nanoparticles by centrifugation, wash them with DMF and then with DI water, and finally lyophilize for storage.

cluster_0 Silica Nanoparticle Synthesis cluster_1 Amine Functionalization cluster_2 This compound Grafting A Mix Ethanol, Water, NH4OH B Add TEOS A->B C Stir for 12h B->C D Centrifuge and Wash C->D E Disperse in Ethanol D->E F Add APTES and Reflux E->F G Centrifuge and Wash F->G H Disperse in DMF G->H I Add 1,3-Propanesultone H->I J Stir at 60°C for 24h I->J K Centrifuge, Wash, Lyophilize J->K

Figure 2: Workflow for synthesizing this compound-coated silica nanoparticles.

Protocol 2: Characterization of Nanoparticle Stability

1. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Disperse the this compound-coated nanoparticles in DI water or a buffer of choice at a concentration of approximately 0.1 mg/mL.

  • Sonicate the dispersion for 5 minutes to ensure homogeneity.

  • Measure the particle size (hydrodynamic diameter) and zeta potential using a DLS instrument.

  • For stability studies, incubate the nanoparticle dispersion under desired conditions (e.g., in phosphate-buffered saline (PBS) or serum-containing media) at 37°C and measure the particle size and zeta potential at different time points. A stable formulation will show minimal changes in these parameters over time. Nanoparticle dispersions are generally considered stable if the zeta potential is more positive than +30 mV or more negative than -30 mV.

2. Protein Adsorption Assay (BCA Assay):

  • Incubate the this compound-coated nanoparticles (e.g., 1 mg/mL) in a protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) in PBS) for 1 hour at 37°C.

  • Centrifuge the mixture to pellet the nanoparticles and the adsorbed protein.

  • Carefully collect the supernatant.

  • Quantify the amount of protein remaining in the supernatant using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein. A lower amount of adsorbed protein indicates better antifouling properties.

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of a drug from this compound-stabilized nanoparticles using a dialysis method.

Materials:

  • Drug-loaded this compound-stabilized nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off, MWCO, that allows the free drug to pass through but retains the nanoparticles)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.

  • Transfer the dispersion into a pre-soaked dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of the release medium (e.g., 100 mL) in a beaker or flask.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

cluster_0 Dialysis Setup cluster_1 Sampling and Analysis A Drug-loaded Nanoparticles in Dialysis Bag B Release Medium A->B Drug Diffusion C Withdraw Aliquot at Time 't' B->C D Quantify Drug Concentration (e.g., HPLC) C->D E Calculate Cumulative Release D->E

Figure 3: Logical workflow for an in vitro drug release study.

Conclusion

Sulfobetaines are highly effective stabilizing agents for a wide variety of nanoparticle formulations. Their zwitterionic nature and strong hydration capacity provide excellent colloidal stability and resistance to biofouling, making them ideal for biomedical applications such as drug delivery and diagnostics. The protocols provided in this application note offer a starting point for researchers to synthesize, functionalize, and characterize this compound-stabilized nanoparticles for their specific research needs. The presented data underscores the significant advantages of employing sulfobetaines to enhance the performance and biocompatibility of nanoparticle-based technologies.

References

Safety Operating Guide

Proper Disposal of Sulfobetaine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sulfobetaine, a class of zwitterionic detergents commonly used in research and drug development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound-containing waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Sulfobetaines are generally classified as irritants, capable of causing skin and eye irritation, and may lead to respiratory irritation if inhaled.[1] Always consult the specific Safety Data Sheet (SDS) for the particular this compound product in use.

Essential PPE and Handling Guidelines:

  • Gloves: Wear protective gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles to shield from potential splashes.

  • Ventilation: Ensure work is conducted in a well-ventilated area to minimize the inhalation of dust or aerosols.[2][3]

  • Hygiene: Practice good industrial hygiene by washing hands thoroughly after handling and avoiding eating, drinking, or smoking in the work area.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to local, state, and federal regulations.[2] As a general rule, hazardous materials should not be disposed of in the sink or through intentional evaporation.[4][5] The following steps provide a framework for the proper management of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure chemical, solutions, and contaminated labware.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][7]

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred.[6]

  • The container must be in good condition with a secure, tight-fitting lid.[4][7]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound" and any other components), and the associated hazards (e.g., "Irritant").[7]

Step 3: Waste Accumulation and Storage

  • Keep the waste container closed at all times, except when adding waste.[4][5][6]

  • Store the container in a designated SAA, away from incompatible materials such as strong acids and bases.[2][7]

  • Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in a laboratory.

Step 4: Spill Management

  • In the event of a spill, mechanically recover the product by sweeping or shoveling the solid material into a suitable container, minimizing dust generation.[2][3]

  • All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[4][5]

  • For significant spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Step 5: Arranging for Final Disposal

  • Do not attempt to dispose of this compound waste through standard trash or sewer systems.

  • Contact your institution's EH&S department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[1]

  • Offer surplus and non-recyclable this compound to a licensed disposal company.[1]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1][8]

Quantitative Data for Waste Management

While specific disposal limits for this compound are not defined, general laboratory hazardous waste accumulation guidelines provide a quantitative framework for storage.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[6]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[6]
Maximum Storage Time in SAAUp to 12 months (as long as accumulation limits are not exceeded)[6]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The standard procedure is to engage a professional waste disposal service. Neutralization may be an option for some corrosive wastes, but this is not recommended for sulfobetaines without specific guidance from EH&S, as they are not primarily classified as corrosive.[9]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Sulfobetaine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe identify Step 1: Identify & Segregate Waste (Pure, Solutions, Contaminated Labware) container Step 2: Select Compatible Container (Leak-proof, Good Condition) identify->container ppe->identify label Label Container: 'Hazardous Waste' 'this compound' 'Irritant' container->label store Step 3: Store in Designated SAA (Keep Closed, Away from Incompatibles) label->store spill_check Spill Occurred? store->spill_check spill_cleanup Step 4: Spill Cleanup (Sweep Solid, Minimize Dust, Collect Debris) spill_check->spill_cleanup Yes disposal Step 5: Arrange Final Disposal (Contact EH&S or Licensed Vendor) spill_check->disposal No dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->dispose_cleanup dispose_cleanup->disposal end End: Waste Removed for Proper Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Sulfobetaines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When working with chemical compounds like sulfobetaines, a clear and immediate understanding of safety protocols and handling procedures is crucial. This guide provides essential, actionable information on the personal protective equipment (PPE), operational plans, and disposal methods for sulfobetaines, designed to be your trusted resource for laboratory safety.

Sulfobetaines are a class of zwitterionic surfactants used in a variety of applications, including protein solubilization and as components in cosmetic formulations.[1] While generally considered to have low toxicity, proper handling is necessary to minimize exposure and prevent potential irritation.

Personal Protective Equipment (PPE) for Sulfobetaine Handling

The following table summarizes the recommended personal protective equipment when handling sulfobetaines. It is essential to always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are using, as hazards can vary.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield may be required if there is a risk of splashing.[4]
Skin Protection Chemical-Resistant GlovesNitrile gloves are commonly used for short-term protection against a range of chemicals.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
Laboratory CoatA lab coat should be worn to protect street clothing and skin from contamination.[4]
Protective ClothingFor larger quantities or increased risk of exposure, wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated.[3][5] Ensure adequate ventilation to keep airborne concentrations low.[5]

Experimental Protocol: Safe Handling of Sulfobetaines

This step-by-step guide outlines the procedure for safely handling sulfobetaines in a laboratory setting.

1. Pre-Handling Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound.

  • Engineering Controls: Ensure that you are working in a well-ventilated area.[6] A chemical fume hood may be necessary.

  • Gather PPE: Assemble all necessary personal protective equipment as outlined in the table above.

  • Prepare Spill Kit: Have a spill kit readily available. An inert absorbent material like vermiculite, sand, or earth should be included.[5]

2. Handling the Compound:

  • Don PPE: Put on your laboratory coat, safety glasses, and gloves.

  • Weighing and Transfer: If working with a solid this compound, handle it in a way that minimizes dust formation.[7] Avoid breathing any dust, vapor, mist, or gas.[5]

  • Solution Preparation: When dissolving sulfobetaines, add the solid to the liquid to minimize splashing.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[5]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing gloves.[8]

  • Storage: Store sulfobetaines in a tightly closed container in a cool, dry place.[5]

Accidental Release and First Aid Measures

  • Spills: In the event of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

  • Inhalation: Move to fresh air immediately.[5]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[6]

  • Seek Medical Attention: In all cases of exposure, seek medical aid.[5]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[5] For non-recyclable solutions, it is recommended to contact a licensed professional waste disposal service.[3] Dispose of contaminated packaging as you would the unused product.[9]

Sulfobetaine_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Consult SDS B Ensure Proper Ventilation C Gather PPE D Prepare Spill Kit E Don PPE D->E F Weighing/Transfer (Minimize Dust) G Solution Preparation H Avoid Contact I Decontaminate Work Area H->I J Properly Remove Gloves K Wash Hands L Store Chemical Securely M Segregate Waste L->M N Follow Institutional Protocols O Contact Licensed Disposal Service

Caption: Workflow for the safe handling of sulfobetaines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfobetaine
Reactant of Route 2
Sulfobetaine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.